molecular formula C13H13NO B1585710 3-(3-Methoxyphenyl)aniline CAS No. 400748-70-1

3-(3-Methoxyphenyl)aniline

Cat. No.: B1585710
CAS No.: 400748-70-1
M. Wt: 199.25 g/mol
InChI Key: FTMWHDFYWZAJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenyl)aniline is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(14)8-10/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMWHDFYWZAJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374849
Record name 3-(3-Methoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400748-70-1
Record name 3′-Methoxy[1,1′-biphenyl]-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400748-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(3-Methoxyphenyl)aniline physical properties

A Technical Guide to the Chemical Structure and Conformation of 3-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Methoxyphenyl)aniline, a substituted biphenyl derivative, presents a compelling case study in conformational analysis due to the interplay of electronic and steric effects governing its three-dimensional structure. This guide provides a comprehensive exploration of its chemical structure and conformational landscape, integrating theoretical principles with practical, field-proven methodologies for its analysis. We delve into the foundational concepts of biphenyl atropisomerism, followed by a detailed examination of the structural nuances introduced by the methoxy and amino substituents. This document serves as a technical resource for researchers in medicinal chemistry, materials science, and chemical biology, offering detailed protocols for computational modeling, chemical synthesis, and spectroscopic analysis to fully characterize this and related molecular systems.

I. Introduction: The Significance of Conformation in Drug Discovery

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For drug candidates, specific spatial arrangements of functional groups are paramount for effective binding to target macromolecules. Biphenyl scaffolds are prevalent in numerous pharmaceuticals, and their conformational flexibility, primarily the torsional (dihedral) angle between the two phenyl rings, can significantly impact efficacy and selectivity. Understanding and controlling this conformational preference is a key aspect of modern drug design. This compound serves as an excellent model system to explore these principles.

II. Fundamental Principles: Conformation of Biphenyl Systems

The conformation of biphenyl and its derivatives is primarily dictated by a delicate balance between two opposing forces:

  • Steric Hindrance: Repulsion between the ortho-hydrogens (or other substituents) on the two phenyl rings favors a twisted conformation.

  • π-Conjugation: The overlap of the π-orbitals of the two aromatic rings, which is maximized in a planar conformation, provides electronic stabilization.

In unsubstituted biphenyl, the equilibrium dihedral angle in the gas phase is approximately 44.4°.[1] This non-planar arrangement represents the energetic minimum that balances these competing effects.

The energy barrier to rotation around the central C-C bond is relatively low, allowing for interconversion between different conformations. However, the introduction of bulky ortho-substituents can significantly increase this barrier, potentially leading to stable atropisomers – stereoisomers resulting from hindered rotation.

III. Structural Features of this compound

The chemical structure of this compound is characterized by a biphenyl core with a methoxy group on one ring and an amino group on the other, both at the meta-position.

Systematic Name: this compound Molecular Formula: C₁₃H₁₃NO Molecular Weight: 199.25 g/mol CAS Number: 400748-70-1[2]

The key structural parameter governing the conformation of this compound is the dihedral angle (Φ) between the two phenyl rings. The meta-substitution pattern means that the substituents themselves do not introduce direct steric hindrance at the ortho-positions. Therefore, the primary steric clash is between the ortho-hydrogens, similar to unsubstituted biphenyl. However, the electronic effects of the methoxy (electron-donating) and amino (electron-donating) groups can influence the potential energy surface of the C-C bond rotation.

IV. Conformational Analysis: A Multi-faceted Approach

A thorough understanding of the conformational preferences of this compound requires a combination of computational and experimental techniques.

A. Computational Modeling: Predicting Conformational Landscapes

Density Functional Theory (DFT) is a powerful tool for investigating the conformational energetics of molecules like this compound.[3][4][5]

G cluster_0 Computational Analysis Workflow Initial Structure Generation Initial Structure Generation Conformational Search Conformational Search Initial Structure Generation->Conformational Search Build 3D model Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization Identify low-energy conformers Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation DFT (e.g., B3LYP/6-31G*) Single-Point Energy Calculation Single-Point Energy Calculation Frequency Calculation->Single-Point Energy Calculation Confirm minima (no imaginary frequencies) Analysis of Results Analysis of Results Single-Point Energy Calculation->Analysis of Results Higher level of theory (e.g., CCSD(T)) Visualization Visualization Analysis of Results->Visualization Potential energy surface, dihedral angle distribution

Caption: A typical workflow for the computational conformational analysis of a flexible molecule.

  • Initial Structure Generation: A 3D model of this compound is constructed using molecular building software (e.g., Avogadro, ChemDraw).

  • Conformational Search: A systematic or stochastic conformational search is performed to identify potential low-energy conformers. This is crucial for molecules with multiple rotatable bonds.

  • Geometry Optimization: The identified conformers are subjected to geometry optimization using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G* or larger). This process finds the lowest energy geometry for each conformer.

  • Frequency Calculation: A frequency calculation is performed on each optimized geometry to confirm that it is a true energy minimum (i.e., has no imaginary frequencies).

  • Torsional Scan: To map the rotational energy barrier, a relaxed potential energy surface scan is performed by systematically varying the dihedral angle between the two phenyl rings (e.g., from 0° to 180° in 10° increments) while optimizing all other geometric parameters.

  • Analysis of Results: The relative energies of the conformers and the rotational energy profile are analyzed to determine the most stable conformation and the energy barriers between different conformations.

For this compound, with no ortho-substituents, the global energy minimum is expected to be a twisted conformation. The electronic effects of the meta-substituents are not expected to drastically alter the dihedral angle from that of unsubstituted biphenyl.

ConformationDihedral Angle (Φ)Relative Energy (kcal/mol)
Global Minimum (Twisted)~45°0.00
Planar Transition State~2.0
Perpendicular Transition State90°~2.5

Note: This data is illustrative and would need to be confirmed by actual DFT calculations.

B. Chemical Synthesis: Accessing the Molecule for Experimental Study

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biaryl compounds.

G cluster_0 Synthetic Workflow Reactants 3-Bromoaniline + (3-Methoxyphenyl)boronic acid Reaction_Setup Reaction_Setup Reactants->Reaction_Setup Combine in solvent (e.g., Toluene/Ethanol/Water) Catalyst_System Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) Catalyst_System->Reaction_Setup Reaction Reaction Reaction_Setup->Reaction Heat under inert atmosphere Workup Workup Reaction->Workup Cool, extract with organic solvent Purification Purification Workup->Purification Wash, dry, and concentrate Characterization Characterization Purification->Characterization Column chromatography Final_Product This compound Characterization->Final_Product NMR, Mass Spec, IR

Caption: A schematic of the Suzuki-Miyaura cross-coupling for the synthesis of this compound.

  • Reactant Preparation: In a round-bottom flask, dissolve 3-bromoaniline (1.0 eq) and (3-methoxyphenyl)boronic acid (1.1 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Catalyst and Base Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base, such as sodium carbonate (Na₂CO₃, 2.0 eq).

  • Reaction Execution: Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

C. Spectroscopic Analysis: Experimental Validation of Conformation

While computational methods provide valuable predictions, experimental validation is crucial.

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[6][7][8]

  • ¹H NMR: The chemical shifts of the aromatic protons can be influenced by the dihedral angle. In a twisted conformation, the protons on the two rings are in different chemical environments.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): NOESY experiments can detect through-space interactions between protons. For this compound, NOE correlations between the ortho-protons on the two rings would provide direct evidence of their spatial proximity, which is dependent on the dihedral angle.

  • Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of the C-C bond rotation. Changes in the spectra, such as line broadening or coalescence, can provide information about the energy barrier to rotation.

Single-crystal X-ray diffraction provides the most definitive information about the conformation of a molecule in the solid state.[9][10][11] Obtaining a suitable crystal of this compound would allow for the precise determination of bond lengths, bond angles, and, most importantly, the dihedral angle between the phenyl rings. It is important to note that the conformation in the solid state may be influenced by crystal packing forces and may not be identical to the preferred conformation in solution or the gas phase.[1]

V. Conclusion: A Synergistic Approach to Conformational Understanding

The comprehensive analysis of the chemical structure and conformation of this compound requires a synergistic approach that combines theoretical predictions with experimental validation. Computational modeling, particularly DFT, provides a detailed picture of the conformational landscape and energetic barriers. Chemical synthesis enables access to the molecule for experimental studies. Spectroscopic techniques, such as NMR and X-ray crystallography, offer the means to validate and refine the computational models. For researchers in drug development, this integrated understanding is essential for designing molecules with optimal three-dimensional structures for biological activity.

VI. References

  • This compound. CHIRALEN. Retrieved from --INVALID-LINK--

  • Venus, G., Leno, A., & Wang, L. (2023). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. ChemRxiv. --INVALID-LINK--

  • DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. (2023). ResearchGate. Retrieved from --INVALID-LINK--

  • DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. (2023). ChemRxiv. Retrieved from --INVALID-LINK--

  • Gerard, H., Avalos, J., Galland, D., & Volino, F. (1994). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, 16(3), 427-440.

  • Barich, D. H., Pugmire, R. J., & Grant, D. M. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A, 105(29), 6780–6786.

  • Heine, T., Gausa, M., & Leszczynski, J. (2013). The pressure dependence of the solid state structure of biphenyl from DFT calculations. Journal of Molecular Modeling, 19(10), 4381–4386.

  • X-ray crystal structures of A) (R)‐biphenyl‐capped CD 1 a and B) (S)‐biphenyl‐capped CD 2 a. (2023). ResearchGate. Retrieved from --INVALID-LINK--

  • Clark, W. M. (1938). An X-Ray Study of Substituted Biphenyls. Journal of the American Chemical Society, 60(9), 2244–2247.

  • Investigation on Conformation of a Series of Functional Bridged Biphenyl Containing Seven-Member Heterocycle by X-ray Single Crystal Diffraction. (n.d.). Scinapse. Retrieved from --INVALID-LINK--

  • NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). (2019). ResearchGate. Retrieved from --INVALID-LINK--

  • 3,3'-Disubstituted bipolar biphenyls as inhibitors of nuclear receptor coactivator binding. (2012). Bioorganic & Medicinal Chemistry Letters, 22(21), 6587-6590.

  • The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. (1994). Liquid Crystals, 16(3), 427-440.

  • Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. (2001). ResearchGate. Retrieved from --INVALID-LINK--

  • Biphenyl, 3,3'-dimethyl-. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--

  • Synthesis of Optically Pure 3,3′-Disubstituted-1,1′-Bi-6-Methoxy-2-Phenol (BIPhOL) Derivatives via Diastereomeric Resolution. (2016). The Journal of Organic Chemistry, 81(18), 8464-8469.

  • Synthesis of Optically Pure 3,3'-Disubstituted-1,1'-Bi-6-Methoxy-2-Phenol (BIPhOL) Derivatives via Diastereomeric Resolution. (2016). PubMed. Retrieved from --INVALID-LINK--

  • X‐ray crystal structures of A) (R)‐biphenyl‐capped CD 1 a and B) (S)‐biphenyl‐capped CD 2 a. (2023). ResearchGate. Retrieved from --INVALID-LINK--

  • An X-Ray Study of Substituted Biphenyls. (1938). Journal of the American Chemical Society, 60(9), 2244-2247.

  • Investigation on Conformation of a Series of Functional Bridged Biphenyl Containing Seven-Member Heterocycle by X-ray Single Crystal Diffraction. (n.d.). Retrieved from --INVALID-LINK--

  • JAM 2026 Chemistry (CY). (n.d.). Retrieved from --INVALID-LINK--

  • NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). (2019). ResearchGate. Retrieved from --INVALID-LINK--

  • Biphenyl conformations. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

References

An Introductory Technical Profile of 3'-Methoxy-biphenyl-3-ylamine (CAS 400748-70-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Research Chemical

In the realm of chemical research and drug discovery, compounds are often encountered that, despite being commercially available, lack a comprehensive public profile. CAS number 400748-70-1, identified as 3'-Methoxy-biphenyl-3-ylamine, falls squarely into this category. This technical guide serves not as an exhaustive monograph, but as a foundational document collating the available physicochemical and safety data. It is designed for the laboratory professional who requires a starting point for handling, characterization, and potential application of this compound. The narrative acknowledges the significant gaps in the scientific literature regarding its biological activity and mechanism of action, thereby highlighting immediate opportunities for investigation.

Part 1: Physicochemical and Structural Characteristics

3'-Methoxy-biphenyl-3-ylamine is a biphenyl amine derivative. The structural backbone consists of two phenyl rings linked together, with a methoxy (-OCH₃) group on one ring and an amine (-NH₂) group on the other, at the meta positions relative to the biphenyl linkage. This structure imparts specific chemical properties that are crucial for understanding its potential interactions and reactivity.

Key Properties Summary

A compilation of available data provides the following quantitative profile for 3'-Methoxy-biphenyl-3-ylamine.[1][2][3][4] These computed properties offer a theoretical baseline for experimental design, such as selecting appropriate solvent systems or anticipating membrane permeability.

PropertyValueSource
CAS Registry Number 400748-70-1[1][2][3][4][5][6]
Chemical Name 3'-Methoxy-biphenyl-3-ylamine[1][2][6]
Alternate Names [1,1'-Biphenyl]-3-amine, 3'-methoxy-[3]
3-(3-Methoxyphenyl)aniline[4][5]
Molecular Formula C₁₃H₁₃NO[1][2][3][4]
Molecular Weight 199.25 g/mol [1][2][4][7]
Exact Mass 199.1 g/mol [3]
Topological Polar Surface Area 35.2 Ų[3]
XLogP3 2.8[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 2[3]

Causality Insight: The XLogP3 value of 2.8 suggests a moderate degree of lipophilicity. This indicates the compound is likely to have good solubility in organic solvents and may possess the ability to cross biological membranes, a fundamental consideration for any potential drug candidate. The presence of both a hydrogen bond donor (the amine group) and two acceptors (the nitrogen of the amine and the oxygen of the methoxy group) allows for specific intermolecular interactions that will govern its binding affinities and solubility in protic solvents.

Part 2: Safety, Handling, and Toxicology

As of this writing, the toxicological properties of 3'-Methoxy-biphenyl-3-ylamine have not been fully investigated.[1] Therefore, it must be handled with the standard precautions applied to novel chemical entities of unknown biological effect. The available Safety Data Sheet (SDS) provides crucial, albeit preliminary, guidance.[1]

GHS Hazard Identification
  • Signal Word: Warning[3]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Pictogram: Irritant[1]

Recommended Handling Protocol

This protocol is a self-validating system designed to minimize exposure risk. Adherence is critical until more comprehensive toxicological data becomes available.

  • Engineering Controls: All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] A safety shower and eyewash station must be readily accessible.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear protective safety goggles.[1]

    • Hand Protection: Wear chemical-resistant gloves.[1]

    • Body Protection: Wear a protective lab coat and chemical-resistant boots.[1]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous and potentially hazardous reactions.[1]

  • Disposal: Disposal must be in accordance with federal, state, and local regulations. Absent specific guidelines, the compound should be treated as hazardous waste.[1]

First Aid Measures
  • In case of skin contact: Immediately wash the affected area with generous quantities of running water and a non-abrasive soap.[1]

  • In case of eye contact: Immediately flush eyes with clean, running water for at least 15 minutes while holding the eyelids open.[1] Seek medical attention.

  • If inhaled or ingested: Seek immediate medical attention.[1]

Part 3: Current State of Research and Future Directions

A thorough review of scientific literature and chemical databases reveals a significant lack of information regarding the biological activity of 3'-Methoxy-biphenyl-3-ylamine. It is primarily listed by chemical suppliers as a research chemical or building block.[5][6][8] For instance, it is noted as a raw material for the synthesis of 3'-AMINO-BIPHENYL-3-OL (CAS 779341-19-4).[9]

This absence of data presents a clear opportunity for novel research. The biphenyl amine scaffold is a common motif in medicinal chemistry, and compounds with this core structure are known to exhibit a wide range of biological activities.

Proposed Initial Research Workflow

The following workflow is a logical progression for elucidating the compound's biological potential.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target Identification (If Activity Detected) cluster_2 Phase 3: Mechanistic Validation A Compound Acquisition & Purity Verification (LC-MS, NMR) B Cytotoxicity Screening (e.g., MTT/XTT assay across cancer cell lines) A->B C Broad Phenotypic Screening (e.g., antimicrobial, antioxidant assays) A->C D Affinity Chromatography B->D  Active Hit F Kinase/Enzyme Panel Screening B->F  Active Hit E Computational Docking (based on structural analogs) C->E  Active Hit G Western Blot for Pathway Analysis D->G E->G F->G H Gene Expression Profiling (RNA-seq) G->H I In Vivo Model Testing H->I

Caption: Proposed workflow for initial biological characterization of 3'-Methoxy-biphenyl-3-ylamine.

Expertise Insight: The first critical step is purity verification. Commercially sourced research chemicals can have variable purity, which can confound biological data. Running simple LC-MS and ¹H-NMR is a non-negotiable, self-validating step before committing resources to screening. The choice of initial screens (cytotoxicity, antimicrobial) is based on a high-throughput, cost-effective strategy to cast a wide net for any potential bioactivity inherent to the biphenyl amine scaffold.

Conclusion

3'-Methoxy-biphenyl-3-ylamine (CAS 400748-70-1) is a chemical compound with a defined structure and a basic, albeit incomplete, safety profile. Its primary value to the research community currently lies in its potential as a synthetic building block or as a novel subject for biological screening and drug discovery programs. The lack of published data on its mechanism of action or biological targets makes it a veritable "blank slate." This guide provides the foundational knowledge required for its safe handling and outlines a logical framework for future research to unlock its potential scientific value.

References

An In-depth Technical Guide to 3-(3-Methoxyphenyl)aniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methoxyphenyl)aniline, a biaryl amine, is a significant chemical entity in the landscape of modern chemical research and development. Its unique structural framework, featuring a methoxy-substituted phenyl ring linked to an aniline moiety, makes it a versatile building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its fundamental properties, a detailed synthesis protocol, and an exploration of its applications, particularly in the fields of medicinal chemistry and materials science.

Core Molecular Attributes

The foundational characteristics of this compound are crucial for its application in precise chemical synthesis. These properties define its stoichiometric and physical identity.

PropertyValueReference
Chemical Formula C₁₃H₁₃NO[1]
IUPAC Name This compound[1]
Synonyms 3'-Methoxy-biphenyl-3-ylamine[1]
Molecular Weight 199.25 g/mol [2]
CAS Number 400748-70-1[1][2]
Boiling Point 370.2 °C at 760 mmHg[2]

Synthesis and Mechanistic Insights

The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[3][4][5][6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and tolerance to a wide range of functional groups.

The reaction proceeds via a well-established catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. The choice of base is critical for the activation of the boronic acid to facilitate the transmetalation step.[7]

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol details the synthesis of this compound from 3-bromoaniline and 3-methoxyphenylboronic acid.

Materials:

  • 3-bromoaniline

  • 3-methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Solvent system (e.g., a mixture of toluene, ethanol, and water)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-bromoaniline (1.0 equivalent), 3-methoxyphenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Catalyst and Ligand Addition: Add the palladium(II) acetate catalyst (e.g., 0.02 equivalents) and the phosphine ligand (e.g., 0.04 equivalents).

  • Solvent Addition and Degassing: Add the solvent system (e.g., toluene/ethanol/water in a 4:1:1 ratio). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to create an inert atmosphere.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and maintain stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with deionized water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Suzuki_Miyaura_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 3-bromoaniline 3-Bromoaniline Reaction_Vessel Suzuki-Miyaura Cross-Coupling 3-bromoaniline->Reaction_Vessel 3-methoxyphenylboronic_acid 3-Methoxyphenylboronic Acid 3-methoxyphenylboronic_acid->Reaction_Vessel Catalyst Pd(OAc)₂ / Ligand Catalyst->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Solvent Toluene/Ethanol/H₂O Solvent->Reaction_Vessel Atmosphere Inert Atmosphere (N₂ or Ar) Atmosphere->Reaction_Vessel Purification Work-up & Purification Reaction_Vessel->Purification Product This compound Purification->Product

Caption: Workflow of Suzuki-Miyaura Synthesis.

Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show distinct aromatic proton signals in the range of 6.5-7.5 ppm. The methoxy group protons would appear as a sharp singlet around 3.8 ppm. The amine protons will present as a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR: The spectrum will display 13 distinct carbon signals. The carbon of the methoxy group will be in the range of 55-60 ppm. The aromatic carbons will appear between 110-160 ppm, with the carbon attached to the oxygen of the methoxy group being the most downfield.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (199.25).

Applications in Research and Development

Aniline and its derivatives are foundational scaffolds in the development of novel therapeutic agents and functional materials.

Medicinal Chemistry and Drug Development

The this compound scaffold is of particular interest in the design of kinase inhibitors.[8][9] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. The aniline moiety can serve as a key hydrogen bond donor/acceptor, interacting with the hinge region of the kinase ATP-binding pocket. The biaryl structure allows for the exploration of different binding pockets to achieve potency and selectivity. Derivatives of anilinopyrimidines and anilinoquinazolines, which can be synthesized from precursors like this compound, have shown promise as inhibitors of various receptor tyrosine kinases (RTKs) such as EGFR, PDGFR, and VEGFR.[9][10][11]

Kinase_Inhibition Scaffold This compound Scaffold Synthesis Chemical Synthesis Scaffold->Synthesis as building block Derivative Anilinopyrimidine/ Anilinoquinazoline Derivatives Synthesis->Derivative Kinase Target Kinase (e.g., EGFR, PDGFR) Derivative->Kinase binds to Inhibition Kinase Inhibition Kinase->Inhibition leads to Effect Anti-cancer Effect Inhibition->Effect

Caption: Role in Kinase Inhibitor Development.

Materials Science

In materials science, aniline derivatives are integral to the development of organic semiconductors.[12][13][14] These materials are the basis for next-generation electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The extended π-conjugation system of biaryl anilines like this compound can facilitate charge transport. By incorporating this moiety into larger polymeric or small-molecule systems, researchers can tune the electronic properties, such as the HOMO/LUMO energy levels, to optimize device performance.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling aniline derivatives should be strictly followed.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and direct sunlight.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a compound of significant utility, bridging the gap between fundamental organic synthesis and applied sciences. Its straightforward synthesis via the robust Suzuki-Miyaura coupling, combined with its valuable structural features, makes it a key building block for innovation in both drug discovery and materials science. As research in these fields continues to advance, the demand for versatile and well-characterized intermediates like this compound is poised to grow, underscoring the importance of a thorough understanding of its chemical properties and applications.

References

An In-Depth Technical Guide to the Spectroscopic Data of 3-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Blueprint of 3-(3-Methoxyphenyl)aniline

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of molecular entities is paramount. This compound, a biaryl amine derivative, represents a scaffold of significant interest due to its presence in various pharmacologically active compounds and functional materials. Its structure, comprising two interconnected phenyl rings with distinct functional groups—an amine (-NH₂) and a methoxy (-OCH₃)—necessitates a robust and multi-faceted analytical approach for unambiguous characterization.

This technical guide provides an in-depth analysis of the core spectroscopic techniques required to certify the identity and purity of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is not merely to present data but to explain the causality behind the spectral features. This guide is structured to be a self-validating system, where the data from each technique synergistically confirms the molecular structure, providing researchers with a reliable analytical framework.

The Analytical Workflow: A Strategy for Structural Confirmation

The characterization of a molecule like this compound follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle. The overall workflow is designed to move from foundational information about functional groups (IR) to the precise carbon-hydrogen framework (NMR) and finally to the verification of molecular weight and fragmentation patterns (MS).

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Validation Prep Dissolve Sample in Appropriate Solvent (e.g., CDCl3 for NMR, Methanol for MS) IR IR Spectroscopy (Functional Group ID) Prep->IR NMR NMR Spectroscopy (¹H & ¹³C) (Structural Framework) Prep->NMR MS Mass Spectrometry (Molecular Weight & Formula) Prep->MS Interpret Synthesize Data from all techniques IR->Interpret NMR->Interpret MS->Interpret Validate Confirm Structure of This compound Interpret->Validate

Caption: A generalized workflow for the spectroscopic characterization of an organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C nuclei.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its well-defined residual solvent peak for referencing.[1]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard and is defined as 0.00 ppm for both ¹H and ¹³C spectra.[1]

  • Data Acquisition: Record ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient. For ¹³C, proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides a map of all the hydrogen atoms in the molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Data

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~ 7.20 - 7.40m3HAr-HProtons on the aniline ring, influenced by the -NH₂ group.
~ 6.70 - 6.90m5HAr-HProtons on the methoxy-substituted ring and aniline ring, shifted upfield.
~ 3.85s3H-OCH₃Typical chemical shift for a methoxy group attached to an aromatic ring.
~ 3.70br s2H-NH₂Broad singlet for the amine protons; chemical shift is variable and depends on concentration and solvent.[2][3]

Interpretation: The aromatic region (approx. 6.70-7.40 ppm) is complex due to the presence of eight aromatic protons across two substituted rings. The electron-donating nature of the -NH₂ and -OCH₃ groups causes a general upfield shift (lower ppm) for the ortho and para protons relative to unsubstituted benzene (δ 7.26 ppm).[4] The protons on the aniline ring will show distinct splitting patterns based on their meta, ortho, and para positions relative to the amine. Similarly, the protons on the methoxyphenyl ring are influenced by the methoxy group. The sharp singlet at ~3.85 ppm is a clear indicator of the methoxy group's methyl protons. The amine protons typically appear as a broad singlet because of rapid chemical exchange and quadrupole broadening from the nitrogen atom.[2]

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment.

Predicted ¹³C NMR Data

Predicted δ (ppm)AssignmentRationale
~ 160C-OCH₃Aromatic carbon directly bonded to the electron-donating oxygen of the methoxy group is significantly deshielded.
~ 147C-NH₂Aromatic carbon bonded to the nitrogen of the amine group.
~ 143C-C (ipso)Quaternary carbon at the junction of the two rings.
~ 130 - 110Ar-CHAromatic carbons with attached protons. The specific shifts depend on the electronic effects of the substituents.
~ 55-OCH₃Typical chemical shift for a methoxy group carbon.[5]

Interpretation: The spectrum will show a total of 13 distinct carbon signals, assuming no accidental overlap. The carbons directly attached to the heteroatoms (C-O and C-N) are found furthest downfield due to the electronegativity of oxygen and nitrogen. The methoxy carbon (-OCH₃) provides a hallmark signal around 55 ppm.[6] The remaining aromatic carbons appear in the typical region of 110-145 ppm.[7] The precise assignment of each aromatic carbon often requires advanced 2D NMR techniques like HSQC and HMBC, but the predicted shifts provide a strong basis for structural confirmation. The chemical shifts of carbons on the aniline ring are influenced by the strong electron-donating resonance effect of the amino group.[8]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific quantized frequencies upon absorbing infrared radiation.

Experimental Protocol: IR Analysis
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background scan of the empty sample compartment is taken first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum plots transmittance versus wavenumber (cm⁻¹). Absorption bands are analyzed for their position, intensity, and shape.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3450 - 3350N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine (-NH₂)The presence of two distinct bands in this region is a definitive characteristic of a primary amine.[9][10]
3100 - 3000C-H Aromatic StretchAromatic RingIndicates C(sp²)-H bonds.
2950 - 2850C-H Aliphatic StretchMethoxy Group (-OCH₃)Indicates C(sp³)-H bonds of the methyl group.
1620 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)A characteristic bending vibration for primary amines.[11]
1600 & 1475C=C Aromatic Ring StretchAromatic RingTwo sharp bands are typical for aromatic rings.
1335 - 1250C-N StretchAromatic AmineStrong absorption indicating the bond between the aromatic ring and the nitrogen atom.[9][11]
1250 & 1040C-O Asymmetric & Symmetric StretchAryl Ether (-OCH₃)Strong bands characteristic of the aryl-O and O-CH₃ bonds.

Interpretation: The IR spectrum serves as a functional group fingerprint. The most diagnostic signals for this compound are the pair of sharp peaks above 3300 cm⁻¹, which unequivocally identify the primary amine (-NH₂) group.[12] The presence of both aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) confirms the coexistence of the phenyl rings and the methoxy group. Furthermore, strong absorptions in the 1335-1250 cm⁻¹ and 1250-1040 cm⁻¹ regions will confirm the C-N and C-O ether linkages, respectively.[11]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For this molecule, Electron Ionization (EI) is a suitable technique.

Experimental Protocol: MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source. The sample can be introduced via a direct insertion probe or a Gas Chromatography (GC) inlet.

  • Analysis Parameters:

    • Ionization Energy: 70 eV (standard)

    • Mass Range: m/z 50-300

  • Data Acquisition: The instrument separates ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that plots relative intensity against m/z.

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₃H₁₃NO

  • Molecular Weight: 199.25 g/mol

  • Molecular Ion (M⁺•): A prominent peak is expected at m/z = 199 . Due to the presence of a single nitrogen atom, the molecular weight is an odd number, consistent with the Nitrogen Rule.[3]

Predicted Fragmentation Pattern

The stable aromatic rings will lead to a relatively intense molecular ion peak. Fragmentation will primarily occur at the weakest bonds, particularly around the functional groups.

G M [C₁₃H₁₃NO]⁺• m/z = 199 (Molecular Ion) F1 [M - CH₃]⁺ m/z = 184 M->F1 - •CH₃ F3 [C₆H₆N]⁺ m/z = 92 M->F3 Ring Cleavage F4 [C₇H₇O]⁺ m/z = 107 M->F4 Ring Cleavage F2 [M - CH₃ - CO]⁺ m/z = 156 F1->F2 - CO

Caption: A simplified predicted fragmentation pathway for this compound under EI-MS.

Interpretation:

  • Molecular Ion (m/z 199): The presence of this peak confirms the molecular weight of the compound.

  • Loss of a Methyl Radical (m/z 184): A common fragmentation pathway for aromatic ethers is the loss of the methyl group (•CH₃) from the methoxy moiety, resulting in a stable cation at [M-15]⁺.[13][14]

  • Subsequent Loss of Carbon Monoxide (m/z 156): Following the loss of the methyl group, the resulting ion can lose a molecule of carbon monoxide (CO), a characteristic fragmentation for phenolic-type ions, leading to a peak at [M-15-28]⁺.[15]

  • Cleavage at the Biaryl Linkage: Cleavage of the bond connecting the two phenyl rings can lead to fragments corresponding to the individual substituted rings, such as ions at m/z = 107 (methoxyphenyl fragment) and m/z = 92 (aminophenyl fragment).

Conclusion: A Cohesive Spectroscopic Signature

The structural identity of this compound is conclusively established by the synergistic interpretation of NMR, IR, and MS data. IR spectroscopy confirms the presence of the primary amine and aryl ether functional groups. Mass spectrometry verifies the molecular weight and formula via the molecular ion peak and provides corroborating structural evidence through predictable fragmentation patterns. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive and unambiguous map of the carbon-hydrogen framework, confirming the precise substitution pattern and connectivity of the molecule. This comprehensive analytical guide serves as a robust reference for the characterization of this compound, ensuring scientific integrity and trustworthiness in research and development applications.

References

A Technical Guide to the Solubility Profile of 3-(3-Methoxyphenyl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(3-Methoxyphenyl)aniline. In the dynamic fields of pharmaceutical sciences and chemical synthesis, a thorough understanding of a compound's solubility is a cornerstone of successful research and development. It dictates formulation strategies, reaction kinetics, purification schemes, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs). Due to the limited availability of public domain quantitative solubility data for this compound, this document serves as a foundational resource, offering a theoretical framework for its solubility based on its molecular structure and providing a robust, standardized experimental protocol for its empirical determination.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its physicochemical properties. The structure of this compound, a biphenyl derivative with both an amine and a methoxy functional group, suggests a nuanced solubility profile.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO--INVALID-LINK--[1]
Molecular Weight 199.25 g/mol --INVALID-LINK--[1]
Appearance Expected to be a solid at room temperatureGeneral knowledge
Structure

Note: The hydrochloride salt of this compound has a molecular formula of C₁₃H₁₄ClNO and a molar mass of 235.71 g/mol [2]. This guide, however, focuses on the free base.

Theoretical Solubility Profile: An Expert's Perspective

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The molecular architecture of this compound presents both polar and non-polar characteristics, which will govern its interaction with various organic solvents.

  • Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): The aniline moiety (-NH₂) can act as a hydrogen bond donor, and the nitrogen and the oxygen of the methoxy group (-OCH₃) can act as hydrogen bond acceptors. This suggests that this compound will exhibit favorable solubility in polar protic solvents capable of hydrogen bonding.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents possess a dipole moment but lack O-H or N-H bonds. The polarity of this compound, arising from its functional groups, should allow for dipole-dipole interactions, leading to moderate to good solubility in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The two phenyl rings contribute to a significant non-polar character. This suggests that the compound will have some degree of solubility in non-polar solvents, driven by van der Waals forces.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are generally good at dissolving a wide range of organic compounds. It is anticipated that this compound will be readily soluble in chlorinated solvents.

The interplay between the hydrogen-bonding capabilities of the amine and methoxy groups and the hydrophobicity of the biphenyl backbone will result in a broad solubility spectrum. For oral drug development, a balanced solubility in both lipophilic and aqueous environments is often desirable, a characteristic influenced by the partition coefficient (log P)[3].

Experimental Determination of Solubility: A Validated Protocol

To establish a definitive solubility profile, empirical determination is essential. The gravimetric method is a reliable and straightforward technique for quantifying the solubility of a solid in a liquid solvent.[4][5]

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pipettes and syringes

  • Evaporating dishes or pre-weighed vials

  • Oven

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A 1. Add excess solute to a known volume of solvent in a vial. B 2. Equilibrate at a constant temperature with agitation for 24-48 hours. A->B Ensure saturation C 3. Allow undissolved solid to settle. B->C D 4. Withdraw a known volume of the supernatant using a filtered syringe. C->D Avoid disturbing the solid E 5. Transfer the filtrate to a pre-weighed evaporating dish. D->E F 6. Evaporate the solvent under controlled conditions. E->F G 7. Dry the residue to a constant weight. F->G H 8. Calculate the solubility. G->H

Caption: Gravimetric Solubility Determination Workflow.

Step-by-Step Procedure
  • Preparation of Saturated Solution: To a series of vials, add a known volume of each selected organic solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed, with undissolved solid remaining at the bottom.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid throughout this period is crucial.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter. This step is critical to ensure that no solid particles are transferred.

  • Gravimetric Analysis:

    • Dispense the filtered aliquot into a pre-weighed, clean, and dry evaporating dish.

    • Record the total weight of the dish and the solution.

    • Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

    • Once the solvent is removed, place the dish in an oven at a temperature below the melting point of the compound until a constant weight is achieved.

    • Record the final weight of the dish with the dried solute.

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of aliquot withdrawn

Data Presentation: A Template for Your Findings

For clarity and comparative analysis, the experimentally determined solubility data should be tabulated as follows:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value

Conclusion and Practical Implications

This technical guide provides a robust framework for understanding and determining the solubility profile of this compound. The theoretical assessment, based on its molecular structure, offers a predictive starting point for solvent selection. However, the cornerstone of accurate solubility data lies in meticulous experimental work. The provided gravimetric protocol is a self-validating system that, when executed with precision, will yield reliable and reproducible data.

For researchers in drug development, this information is paramount for:

  • Formulation Development: Selecting appropriate solvent systems for oral, parenteral, or topical formulations.

  • Process Chemistry: Optimizing reaction conditions and purification strategies such as crystallization.

  • In Vitro and In Vivo Studies: Ensuring compound dissolution in assay media and understanding its potential absorption characteristics.

By systematically applying the principles and protocols outlined herein, scientists can confidently establish the solubility profile of this compound, a critical step in advancing their research and development objectives.

References

Introduction: The Emergence of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Biphenylamines

For Researchers, Scientists, and Drug Development Professionals

Substituted biphenylamines represent a cornerstone structural motif in modern chemistry, particularly within the realms of medicinal chemistry and materials science. Characterized by two phenyl rings linked by a nitrogen atom, this scaffold's inherent properties—conformational flexibility, steric bulk, and rich electronic nature—make it a "privileged" structure. Its rigidity, conferred by the biphenyl backbone, combined with the specific electronic properties imparted by various substituents, creates an attractive foundation for designing targeted therapeutic agents and functional materials.[1][2] The journey from their challenging initial syntheses to their now routine and strategic incorporation into complex molecules is a story of chemical innovation, driven by the persistent need for more efficient and versatile synthetic methodologies. This guide provides a comprehensive overview of this evolution, from the classical era of copper-mediated reactions to the modern revolution of palladium catalysis, offering field-proven insights and detailed experimental frameworks for the contemporary researcher.

Part 1: The Classical Era - Early Synthetic Hurdles and Foundational Reactions

The initial forays into constructing the C-N bond between two aromatic systems were fraught with challenges. These early methods, while historically significant, were often limited by harsh reaction conditions, a narrow substrate scope, and the requirement for stoichiometric amounts of metal promoters.

The Ullmann Condensation and Goldberg Reaction

At the turn of the 20th century, the Ullmann condensation emerged as a pioneering method for forming carbon-heteroatom bonds.[3][4] Specifically, the copper-promoted reaction of an aryl halide with an amine, a variant known as the Goldberg reaction, provided the first direct route to biphenylamines.[5]

Causality Behind the Method: The reaction relies on the ability of copper to facilitate the coupling of an aryl halide with an amine nucleophile.[5][6] However, the mechanism often requires high temperatures (frequently exceeding 200°C) and the use of activated copper powder or stoichiometric copper salts.[3][5] These conditions were necessary to overcome the high activation energy of the C-N bond formation but severely limited the functional group tolerance, making it unsuitable for complex or sensitive substrates. The aryl halide typically needed to be activated by electron-withdrawing groups to be effective.[5]

Limitations of the Classical Approach:

  • Harsh Conditions: High temperatures and the use of polar, high-boiling solvents like nitrobenzene or N-methylpyrrolidone.[5]

  • Limited Substrate Scope: Primarily effective for electron-deficient aryl halides and less reactive with electron-rich systems.

  • Stoichiometric Copper: Often required more than a catalytic amount of copper, leading to issues with product purification and metal waste.

  • Moderate Yields: Yields were often inconsistent and moderate at best.[6]

These significant drawbacks were the primary impetus for the development of more efficient and milder catalytic systems in the late 20th century.

Part 2: The Palladium Revolution - A Paradigm Shift in C-N Cross-Coupling

The 1990s marked a transformative period in synthetic organic chemistry with the advent of palladium-catalyzed cross-coupling reactions. Among these, the Buchwald-Hartwig amination stands out as the most impactful development for the synthesis of substituted biphenylamines and other arylamines.

The Buchwald-Hartwig Amination: Establishing a New Standard

First reported independently by the research groups of Stephen L. Buchwald and John F. Hartwig in the mid-1990s, this reaction established a general and highly efficient method for forming C-N bonds using a palladium catalyst.[7][8] It overcame nearly all the limitations of the classical methods, allowing for the coupling of a vast array of aryl halides (and pseudohalides like triflates) with a wide range of amines under significantly milder conditions.[7][9]

The 'Why' of the Innovation: The key to the reaction's success lies in the design of specialized phosphine ligands. Early systems used relatively simple ligands like P(o-tolyl)₃, but the breakthrough came with the development of bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos) and N-heterocyclic carbenes (NHCs).[8][10] These ligands facilitate the critical steps of the catalytic cycle—oxidative addition and reductive elimination—making the process faster, more efficient, and applicable to previously unreactive substrates like aryl chlorides.[10]

Catalytic Cycle of Buchwald-Hartwig Amination The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle, illustrated below. The ligand's role is crucial in stabilizing the palladium intermediates and promoting the rate-limiting reductive elimination step that forms the final C-N bond.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L n OA_complex Ar-Pd(II)-X(L n) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)-NHR'R''](L n)+ X- OA_complex->Amine_complex Ligand Exchange (HNR'R'', Base) Amine_complex->Pd0 Reductive Elimination product Ar-NR'R'' Amine_complex->product byproduct [Base-H]+X- Amine_complex->byproduct

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: A Modern Synthesis of a Substituted Biphenylamine

This protocol describes a general, self-validating procedure for the synthesis of a substituted biphenylamine using the Buchwald-Hartwig amination.

Objective: To synthesize N-phenyl-4-biphenylamine from 4-bromobiphenyl and aniline.

Materials & Reagents:

  • 4-Bromobiphenyl (1.0 equiv)

  • Aniline (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • XPhos (2,4,6-Triisopropylbiphenyl)-2-dicyclohexylphosphine (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask under an inert atmosphere, add 4-bromobiphenyl, Pd(OAc)₂, XPhos, and sodium tert-butoxide.

    • Causality Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ. The bulky XPhos ligand accelerates the reductive elimination step, which is often rate-limiting.

  • Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene via syringe, followed by the addition of aniline.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Self-Validation Checkpoint: The reaction mixture typically turns dark brown or black. A complete consumption of the starting aryl bromide, usually within 2-12 hours, indicates reaction completion.

  • Workup: Cool the reaction to room temperature. Quench by adding water carefully. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel.

    • Expected Outcome: The desired N-phenyl-4-biphenylamine is typically isolated as a white to off-white solid.

Suzuki-Miyaura Coupling: An Alternative Powerful Route

While the Buchwald-Hartwig reaction forms the C-N bond directly, the Suzuki-Miyaura coupling is a premier method for forming the C-C bond of the biphenyl core.[11][12] This is highly relevant as a synthetic strategy can involve first creating a substituted biphenyl via Suzuki coupling, followed by amination, or by coupling an aniline derivative directly.[13][14]

Strategy: Couple an ortho-substituted aniline (e.g., 2-bromoaniline) with a phenylboronic acid derivative. This directly yields an ortho-substituted biphenylamine, which is a key intermediate in many agrochemical and pharmaceutical compounds.[13]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Coupling Cycle Pd0 Pd(0)L n OA_complex Ar-Pd(II)-X(L n) Pd0->OA_complex Oxidative Addition (Ar-X) Trans_complex Ar-Pd(II)-Ar'(L n) OA_complex->Trans_complex Transmetalation (Ar'-B(OR)2, Base) Trans_complex->Pd0 Reductive Elimination product Ar-Ar' Trans_complex->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 3: Applications in Drug Discovery and Development

The biphenylamine scaffold is prevalent in a wide range of biologically active molecules, from enzyme inhibitors to receptor antagonists. Its structural features allow it to engage in various non-covalent interactions within biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions.

Structure-Activity Relationships (SAR)

The biological activity of substituted biphenylamines can be finely tuned by altering the substitution patterns on the phenyl rings. This allows medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.[15][16]

Substitution Position Substituent Type General Effect on Biological Activity Rationale / Causality
ortho to AmineBulky GroupCan lock conformation, potentially increasing binding affinity.Restricts free rotation around the C-N bond, reducing the entropic penalty of binding to a target.
para on either ringElectron-Withdrawing (e.g., -F, -Cl, -CF₃)Often enhances potency and metabolic stability.[1]Modulates the pKa of the amine and can block sites of metabolic oxidation. Fluorine substitution is a common strategy to improve pharmacokinetic properties.[17][18]
para on either ringHydrogen Bond Donor/Acceptor (e.g., -OH, -NH₂)Can introduce key interactions with the biological target.Forms specific hydrogen bonds with amino acid residues in the target's active site, increasing binding affinity.
Multiple PositionsVaried SubstituentsCan lead to highly potent and selective compounds.[16][19]Combinatorial exploration allows for mapping of the target's binding pocket to optimize multiple interactions simultaneously.
Biphenylamines as Bioisosteres in Drug Design

A key strategy in modern drug design is the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve the drug's profile.[17][20][21] Substituted biphenylamines are often used as bioisosteric replacements for other common fragments in drug molecules.

Common Bioisosteric Replacements:

  • Replacement for Amides: The biphenylamine core can mimic the spatial arrangement and hydrogen-bonding capabilities of a secondary amide while offering increased metabolic stability and altered physicochemical properties.

  • Replacement for Phenols/Ethers: The diarylamine can act as a more lipophilic and conformationally distinct alternative to diaryl ethers or other linker groups in a molecule.

This strategic replacement can lead to compounds with improved oral bioavailability, reduced toxicity, or enhanced target selectivity.[20][22]

Conclusion

The history of substituted biphenylamines is a microcosm of the evolution of synthetic organic chemistry itself. The journey from the harsh, limited Ullmann condensation to the elegant and versatile palladium-catalyzed methods of Buchwald, Hartwig, and Suzuki has transformed these molecules from synthetic curiosities into indispensable tools for drug discovery and materials science. For today's researchers, a deep understanding of this history provides not only a powerful synthetic toolkit but also a framework for rational design. The ability to precisely control the structure and properties of these scaffolds through modern catalytic methods ensures that substituted biphenylamines will continue to be a source of novel therapeutics and advanced materials for the foreseeable future.

References

Theoretical studies and computational modeling of 3-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.## An In-Depth Technical Guide to the Theoretical and Computational Modeling of 3-(3-Methoxyphenyl)aniline

Abstract

This compound is a biphenylamine derivative with a structural motif that holds potential interest for applications in medicinal chemistry and materials science. The presence of a flexible bond between the two aromatic rings, combined with the electronic influence of the methoxy and amine substituents, results in a complex conformational landscape and rich electronic properties. Understanding these characteristics at a molecular level is paramount for predicting its behavior, reactivity, and potential interactions with biological targets. This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. It serves as a methodological blueprint for researchers, outlining core computational techniques, from quantum chemical calculations to molecular docking, and explaining the rationale behind protocol choices. While specific experimental data for this molecule is scarce in public literature, this guide establishes a robust workflow by drawing upon established computational studies of analogous aniline derivatives.[1][2][3]

Introduction: The Rationale for Computational Modeling

In modern drug discovery and materials science, computational modeling is not merely a supplementary tool but a foundational pillar of the research and development pipeline. For a molecule like this compound, which is not extensively characterized experimentally, in silico methods provide an indispensable pathway to elucidate its fundamental properties.

Why Model This Molecule?

  • Structural Elucidation: Predicting the most stable three-dimensional conformation (the global minimum on the potential energy surface) is critical, as molecular geometry dictates function.

  • Electronic Profile: Understanding the distribution of electrons, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential is key to predicting reactivity and intermolecular interactions.[4]

  • Pharmacophore Identification: The methoxy and aniline groups are common features in pharmacologically active compounds. Modeling can help delineate the spatial arrangement and electronic properties that would favor binding to a biological target. Aniline derivatives, for instance, are known to possess a wide range of biological activities, including antibacterial and anticancer properties.[5][6]

  • Spectroscopic Prediction: Computationally generated spectra (IR, NMR) can aid in the characterization of synthesized material by providing a theoretical benchmark for comparison with experimental results.[2][4]

This guide will walk through the essential computational workflows, providing both the theoretical basis and practical protocols for each stage of analysis.

Workflow for Computational Analysis

A comprehensive theoretical study of a small molecule like this compound follows a multi-step, hierarchical process. Each step builds upon the last, providing progressively deeper insights into the molecule's behavior.

Caption: A typical workflow for the computational analysis of a small organic molecule.

Part I: Quantum Chemical Analysis with Density Functional Theory (DFT)

Density Functional Theory (DFT) is the workhorse of modern quantum chemistry for molecules of this size. It offers a favorable balance between computational cost and accuracy for predicting molecular properties.[3] The choice of functional and basis set is critical for obtaining reliable results.

Foundational Step: Geometry Optimization

The first and most crucial step is to find the molecule's most stable 3D structure.

Causality Behind the Protocol: The B3LYP functional is a hybrid functional that has a long track record of providing reliable geometries for a wide range of organic molecules.[4] The 6-311++G(d,p) basis set is chosen for its robustness. The "++" indicates the inclusion of diffuse functions on all atoms, which are essential for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms and the delocalized π-systems of the aromatic rings. The "(d,p)" polarization functions allow for greater flexibility in describing the shape of atomic orbitals, which is critical for accurately modeling bonding.

Protocol 1: Geometry Optimization and Frequency Analysis

  • Structure Building: Construct the this compound molecule in a molecular modeling program (e.g., GaussView, Avogadro).

  • Input File Generation: Prepare an input file for a quantum chemistry package like Gaussian.

    • Route Section: #p B3LYP/6-311++G(d,p) Opt Freq

      • B3LYP/6-311++G(d,p): Specifies the level of theory.

      • Opt: Keyword to perform a geometry optimization.

      • Freq: Keyword to perform a frequency calculation on the optimized geometry.

  • Execution: Run the calculation.

  • Validation:

    • Confirm that the optimization job completed successfully.

    • Analyze the output of the frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

Electronic Properties and Reactivity Descriptors

Once a stable geometry is confirmed, its electronic characteristics can be investigated.

Key Parameters and Their Significance:

ParameterDescriptionSignificance in Drug Design & Materials Science
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Represents the ability to donate an electron.Regions of high HOMO density are susceptible to electrophilic attack and can be important for π-π stacking interactions.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Represents the ability to accept an electron.Regions of high LUMO density indicate sites for nucleophilic attack.
HOMO-LUMO Gap The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO).A smaller gap suggests higher chemical reactivity and lower kinetic stability.[7][8]
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the molecule's surface.Predicts regions of positive (electron-poor) and negative (electron-rich) potential, guiding the understanding of non-covalent interactions like hydrogen bonding.[9]

Protocol 2: Calculation of Electronic Properties

  • Input File: Use the optimized coordinates from Protocol 1.

  • Route Section: #p B3LYP/6-311++G(d,p) Pop=NBO

    • Pop=NBO: Requests a Natural Bond Orbital (NBO) analysis, which is useful for studying charge distribution and orbital interactions.[9]

  • Analysis:

    • Extract HOMO and LUMO energy values from the output file.

    • Visualize the HOMO, LUMO, and MEP surfaces using software like GaussView or VMD. The MEP map will color-code regions, typically with red indicating negative potential (e.g., near the N and O atoms) and blue indicating positive potential (e.g., near the amine hydrogens).

G cluster_0 Electronic Property Analysis cluster_1 Outputs A Optimized Geometry (from Protocol 1) B Single-Point Energy Calculation (B3LYP/6-311++G(d,p)) A->B C Post-Processing & Visualization B->C D HOMO/LUMO Orbitals C->D Visualize Orbitals E MEP Surface C->E Visualize Potential F NBO Charges C->F Tabulate Charges

Caption: Workflow for calculating and analyzing electronic properties from a DFT output.

Part II: Simulating Biological Interactions with Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][5] It is a cornerstone of structure-based drug design.

Target Selection and Preparation

Since there are no specific documented biological targets for this compound, a rational approach is to select targets based on the known activity of structurally similar aniline derivatives. Many aniline-containing compounds are investigated as kinase inhibitors or antibacterial agents.[5][6] For this guide, we will use the example of docking into a bacterial protein target.

Protocol 3: Target and Ligand Preparation

  • Target Selection: Choose a relevant protein target from the Protein Data Bank (PDB). For example, the active site of an E. coli protein.[5]

  • Protein Preparation (using AutoDock Tools):

    • Download the PDB file of the protein.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein structure.

    • Compute Gasteiger charges.

    • Save the prepared protein in the .pdbqt format.

  • Ligand Preparation (using AutoDock Tools):

    • Use the DFT-optimized structure of this compound from Protocol 1.

    • Detect the rotatable bonds.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the .pdbqt format.

Docking Simulation and Analysis

The docking algorithm will explore various conformations of the ligand within the defined binding site of the protein, scoring each pose based on a force field.

Protocol 4: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Define a 3D grid box that encompasses the entire active site of the target protein. This box defines the search space for the docking simulation.

  • Configuration File: Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand, the center and dimensions of the grid box, and the output file name.

  • Execution: Run the docking simulation from the command line: vina --config conf.txt --log log.txt

  • Analysis of Results:

    • The output file will contain several predicted binding poses, ranked by their binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to analyze the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and the protein's active site residues.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous computational workflow for the characterization of this compound. By leveraging established quantum chemical and molecular modeling techniques, researchers can generate significant insights into its structural, electronic, and potential biological properties, even in the absence of extensive experimental data. The protocols provided, grounded in studies of analogous compounds, offer a clear path forward for in silico investigation.

The theoretical data generated through these methods serves as a powerful predictive foundation. The logical next steps would involve synthesizing the compound and performing experimental spectroscopic analysis (FTIR, NMR) to validate the computational predictions. Furthermore, the results from molecular docking can guide the selection of appropriate in vitro biological assays to confirm the predicted activity, thereby closing the loop between theoretical prediction and experimental validation.

References

Methodological & Application

One-Pot Synthesis of Anilines from Phenols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Shift from Traditional Syntheses to One-Pot Phenol Amination

Anilines are indispensable building blocks in modern chemistry, forming the core scaffolds of a vast array of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2][3] Traditionally, the synthesis of anilines has relied heavily on the reduction of nitroarenes or transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Ullmann) with pre-functionalized aryl halides.[1][2][4][5][6] While powerful, these methods often involve multi-step syntheses using petroleum-derived starting materials and can generate significant stoichiometric waste.[1][2]

In the quest for more sustainable and atom-economical methodologies, the direct conversion of phenols to anilines has emerged as a highly attractive alternative. Phenols are readily available, cost-effective, and can be derived from renewable resources like lignin, positioning them as ideal feedstocks for green chemistry initiatives.[1][7][8] One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, further enhance this appeal by reducing solvent usage, purification steps, and overall process time.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the prevailing one-pot strategies for converting phenols to anilines. We will delve into the core mechanistic principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower you to successfully implement and adapt these transformative reactions in your own laboratories.

Mechanistic Insights: Understanding the Pathways to Phenol Amination

The direct conversion of a phenol's C-O bond to a C-N bond is a challenging transformation. Several distinct and innovative one-pot strategies have been developed, each with its own mechanistic underpinnings, advantages, and substrate scope.

The Reductive Amination Pathway: A Tandem Hydrogenation-Condensation-Dehydrogenation Cascade

A prevalent and versatile strategy involves a sequence of catalytic transformations within a single pot. This pathway hinges on the initial reduction of the phenol to a more reactive ketone intermediate.[7]

Causality Behind the Mechanism: The phenolic hydroxyl group is a poor leaving group. To facilitate amination, the aromatic ring is first partially or fully hydrogenated to form a cyclohexanone or cyclohexenone intermediate.[1][2][7] This ketone is highly electrophilic and readily undergoes condensation with an amine to form a cyclohexylimine or enamine intermediate. The final, crucial step is the dehydrogenation of this intermediate to regenerate the aromatic system, now bearing the desired amino group.[7][9]

This entire cascade can be orchestrated using a single catalyst, often palladium on carbon (Pd/C), which is adept at facilitating both hydrogenation and dehydrogenation steps.[1][10] The choice of hydrogen source is critical; while molecular hydrogen can be used, transfer hydrogenation reagents like hydrazine (N₂H₄) or sodium formate (HCOONa) offer operational simplicity and safety, with hydrazine having the dual benefit of acting as both the amine source and the reductant.[1][2][3][9]

Reductive_Amination_Pathway cluster_main Reductive Amination Cascade Phenol Phenol Cyclohexanone Cyclohexanone Intermediate Phenol->Cyclohexanone + [H] (Hydrogenation) Imine Cyclohexylimine Intermediate Cyclohexanone->Imine + Amine - H₂O (Condensation) Aniline Aniline Product Imine->Aniline - [H] (Dehydrogenation) Catalyst Pd/C Catalyst Catalyst->Phenol Facilitates Catalyst->Imine Facilitates

Caption: Reductive amination pathway for aniline synthesis from phenol.

Direct Dehydrative Amination: A Redox-Neutral Approach

A more direct and highly atom-economical strategy involves the direct coupling of phenols and amines, with water as the sole byproduct.[11][12][13] This elegant transformation is typically catalyzed by specialized rhodium complexes.

Causality Behind the Mechanism: This method bypasses the need for bulk hydrogenation and dehydrogenation steps. Instead, it leverages the "arenophilic" nature of certain Rh(III) catalysts.[11] The catalyst coordinates to the phenol's aromatic ring in a π-fashion, which facilitates the otherwise difficult keto-enol tautomerization of the phenol.[11][12][13] This generates a transient cyclohexadienone intermediate, which is susceptible to nucleophilic attack by the amine. Subsequent dehydration and catalyst dissociation yield the final aniline product in a redox-neutral process.[11]

Dehydrative_Amination_Pathway cluster_main Dehydrative Amination Phenol Phenol Rh_Complex π-Coordinated Rh(III) Complex Phenol->Rh_Complex + Rh(III) Catalyst (π-Coordination) Intermediate Iminium Intermediate Rh_Complex->Intermediate + Amine (Condensation) Aniline Aniline Product Intermediate->Aniline - H₂O - Rh(III) Catalyst (Tautomerization) Catalyst [Cp*RhCl₂]₂

Caption: Rhodium-catalyzed direct dehydrative amination of phenols.

Metal-Free Strategies: Smiles Rearrangement and iSOAr

For certain substrates, metal-free one-pot methods provide a compelling alternative, avoiding potential metal contamination in the final product.

  • Smiles Rearrangement: This classic intramolecular nucleophilic aromatic substitution is particularly effective for phenols bearing electron-withdrawing groups.[14][15][16] The one-pot process involves an initial O-alkylation of the phenol with an appropriate reagent (e.g., 2-bromo-2-methylpropionamide), followed by a base-mediated rearrangement where the nitrogen atom displaces the aryl oxygen, and a final hydrolysis step to yield the aniline.[14][15]

  • ipso-Oxidative Aromatic Substitution (iSOAr): This approach is tailored for electron-rich phenols.[4][17][18] It proceeds through a tandem sequence initiated by the oxidation of the phenol (e.g., with phenyliodine(III) diacetate) to a quinone monoketal intermediate. This dearomatized species then undergoes condensation with an amine source, followed by rearomatization to furnish the aniline product.[4]

Application Notes and Protocols

The following section provides a detailed, step-by-step protocol for a broadly applicable one-pot synthesis of primary anilines from phenols using a palladium-catalyzed reductive amination approach with hydrazine. This method is selected for its generality, use of a common heterogeneous catalyst, and the dual role of hydrazine as both the amine and reductant source.[1][2][3]

Experimental Workflow: Pd/C-Catalyzed One-Pot Synthesis

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification Setup Combine Phenol, Pd/C, and Solvent in Reaction Vessel Seal Seal Vessel and Purge with Inert Gas (e.g., Argon) Setup->Seal Add_Hydrazine Add Hydrazine Monohydrate via Syringe Seal->Add_Hydrazine Heat Heat Reaction Mixture to Specified Temperature (e.g., 110-130 °C) Add_Hydrazine->Heat Monitor Monitor Progress via TLC or GC-MS Heat->Monitor Cool Cool Reaction to Room Temperature Monitor->Cool Filter Filter Through Celite® to Remove Pd/C Catalyst Cool->Filter Extract Perform Aqueous Workup & Extract with Organic Solvent Filter->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: General experimental workflow for one-pot phenol to aniline conversion.

Protocol: Direct Conversion of Phenols into Primary Anilines using Pd/C and Hydrazine

Materials:

  • Substituted Phenol (1.0 mmol, 1.0 equiv)

  • Palladium on Carbon (5 wt% Pd/C, 5 mol%)

  • Hydrazine monohydrate (N₂H₄·H₂O, ~64% solution, 3.0-5.0 equiv)

  • Sodium borohydride (NaBH₄, optional, 1.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Celite®

  • Standard laboratory glassware for synthesis under an inert atmosphere

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube or a similar sealable reaction vessel equipped with a magnetic stir bar, add the substituted phenol (1.0 mmol) and Pd/C (5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the vessel.

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 5-10 minutes to ensure an inert atmosphere.

  • Reagent Addition: Add hydrazine monohydrate (3.0-5.0 equiv) to the stirred suspension via a syringe.

    • Expert Insight: For less reactive phenols or to facilitate the initial reduction, a portion of sodium borohydride (NaBH₄, 1.0 equiv) can be added carefully at room temperature before heating.[1] This can help generate palladium hydride species in situ.[1]

  • Reaction: Place the sealed vessel in a preheated oil bath at 110-130 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting phenol is consumed. Reaction times can vary from 12 to 24 hours depending on the substrate.

  • Workup - Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate or dichloromethane and filter through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the pad with additional solvent.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired primary aniline.

Data Summary: Scope and Versatility of One-Pot Methods

The choice of method is often dictated by the electronic properties of the phenol substrate. The table below summarizes the general applicability of the discussed one-pot procedures.

MethodCatalyst / Key ReagentAmine SourceTypical ConditionsSubstrate ScopeKey Advantage
Reductive Amination Pd/C, Pt/C, or other transition metals[7]Hydrazine, Ammonia, Primary/Secondary Amines[1][9][10]100-200 °C, with H₂ or transfer hydrogenation agent[2]Broad; tolerates both electron-rich and electron-poor phenols.[1][2]High generality and use of common heterogeneous catalysts.
Dehydrative Amination [Cp*RhCl₂]₂[11]Primary and Secondary Amines[11][12]140 °C, Heptane[11]Broad; effective for various phenols and amines.[12][13]Highly atom-economical; water is the only byproduct.[11]
Smiles Rearrangement Metal-free; Base (e.g., NaOH)[14]Bromo-amides (e.g., 2-bromo-2-methylpropionamide)[14][15]Room temp. to moderate heat, DMA[14]Best for phenols with electron-withdrawing groups.[14][15]Metal-free, operationally simple, and inexpensive.[14]
iSOAr Metal-free; Oxidant (e.g., PIDA)[4]Glycinates, Hydroxylamine derivatives[4]Mild conditions, one-pot two-step[4][18]Best for electron-rich phenols.[4]Metal-free access to anilines from electron-rich substrates.

Conclusion

The one-pot synthesis of anilines from phenols represents a significant advancement in synthetic chemistry, offering more sustainable, efficient, and atom-economical routes to these vital chemical entities. By understanding the underlying mechanistic principles—from catalytic reductive amination cascades to direct dehydrative couplings and metal-free rearrangements—researchers can select and optimize the ideal strategy for their specific synthetic targets. The protocols and insights provided herein serve as a robust foundation for professionals in drug development and chemical research to harness the power of these innovative transformations, paving the way for cleaner and more effective chemical manufacturing.

References

Application Notes & Protocols: Palladium-Catalyzed Synthesis of 3-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(3-methoxyphenyl)aniline, a key biaryl amine intermediate in pharmaceutical and materials science research. We present a detailed, field-proven protocol based on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This guide delves into the mechanistic underpinnings of the reaction, offers a step-by-step experimental procedure, and provides insights into process optimization and troubleshooting. The protocols are designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method for synthesizing this important molecular scaffold.

Introduction: The Significance of Biaryl Amines

Biaryl and substituted aniline motifs are ubiquitous structural units in a vast array of pharmacologically active compounds, agrochemicals, and organic electronic materials.[1] The specific target molecule, this compound, combines these features, making it a valuable building block for complex molecular architectures. Traditional methods for constructing such C-C bonds often require harsh conditions and exhibit limited functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized this field by offering a mild, versatile, and highly efficient synthetic route.[1]

This guide focuses on the Suzuki-Miyaura reaction due to its directness in forming the requisite aryl-aryl bond from commercially available starting materials. We will explore the critical parameters that govern the reaction's success, from the choice of catalyst and ligand to the selection of base and solvent, providing a robust foundation for both laboratory-scale synthesis and future scale-up considerations.

Synthetic Strategy & Mechanistic Rationale

The synthesis of this compound via Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron species and an organohalide.[1] For the target molecule, two primary disconnection approaches are viable:

  • Route A: Coupling of 3-bromoaniline with (3-methoxyphenyl)boronic acid.

  • Route B: Coupling of 1-bromo-3-methoxybenzene with 3-aminophenylboronic acid.

While both routes are feasible, this guide will detail Route A , as aryl bromides are often highly reactive and stable coupling partners, and the unprotected amine on the bromo-aniline substrate is generally well-tolerated in modern Suzuki-Miyaura protocols.[1][2]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this cycle is critical for troubleshooting and optimization.

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of 3-bromoaniline, forming a Pd(II) intermediate. The efficiency of this step is heavily influenced by the choice of phosphine ligand.[3]

  • Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species. This species then transfers its aryl group (3-methoxyphenyl) to the palladium center, displacing the halide.[4]

  • Reductive Elimination: This is the final, product-forming step. The two aryl groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of this compound and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Suzuki_Miyaura_Cycle Figure 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂(Br) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂(Ar') (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation TM_Complex:s->Pd0:e Product Ar-Ar' (Product) TM_Complex->Product Reductive Elimination BaseX Br⁻ + Base-H⁺ TM_Complex->BaseX ArX 3-Bromoaniline (Ar-Br) ArX->OA_Complex ArB (3-Methoxyphenyl)boronic acid (Ar'-B(OH)₂) + Base ArB->TM_Complex

Figure 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Experimental Protocol

This protocol details the synthesis of this compound from 3-bromoaniline and (3-methoxyphenyl)boronic acid.

Materials & Reagents
ReagentFormulaMW ( g/mol )CAS No.Supplier Suggestion
3-BromoanilineC₆H₆BrN172.02591-19-598%+
(3-Methoxyphenyl)boronic acidC₇H₉BO₃151.9610318-81-797%+
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5614221-01-399%
Potassium Carbonate (Anhydrous)K₂CO₃138.21584-08-7≥99%, fine powder
1,4-DioxaneC₄H₈O₂88.11123-91-1Anhydrous, ≥99.8%
Deionized WaterH₂O18.027732-18-5N/A
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS Grade
Brine (Saturated NaCl solution)NaCl(aq)N/AN/AN/A
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Granular
Silica GelSiO₂60.087631-86-9230-400 mesh
Equipment
  • Three-neck round-bottom flask (100 mL) with magnetic stir bar

  • Condenser and heating mantle with temperature controller

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for flash column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Workflow Diagram

graphdot Figure 2: Experimental Workflow A 1. Reagent Addition - Flask under N₂ atmosphere - Add K₂CO₃, boronic acid, bromoaniline - Add Pd(PPh₃)₄ catalyst B 2. Solvent Addition & Degassing - Add 4:1 Dioxane:Water - Degas mixture via N₂ sparging for 15 min A->B C 3. Reaction - Heat to 90-100 °C with stirring - Monitor by TLC until completion (4-12 h) B->C D 4. Workup - Cool to RT - Dilute with EtOAc - Wash with water, then brine C->D E 5. Isolation - Dry organic layer (Na₂SO₄) - Filter and concentrate via rotary evaporation D->E F 6. Purification - Purify crude oil by flash column chromatography E->F G 7. Final Product - this compound - Characterize (NMR, MS) F->G

Figure 2: Experimental Workflow
Step-by-Step Protocol

Safety Precaution: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Aniline derivatives are toxic and can be absorbed through the skin.[5]

  • Reaction Setup:

    • To an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add potassium carbonate (2.0 mmol, 276 mg).

    • Seal the flask and purge with inert gas (Nitrogen or Argon) for 10-15 minutes.

    • Under a positive flow of inert gas, add (3-methoxyphenyl)boronic acid (1.1 mmol, 167 mg), 3-bromoaniline (1.0 mmol, 172 mg, 115 µL), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

  • Solvent Addition and Degassing:

    • Add 1,4-dioxane (16 mL) and deionized water (4 mL) to the flask via syringe.

    • Crucial Step: Degas the resulting suspension by bubbling a gentle stream of nitrogen through the liquid (via a long needle) for 15-20 minutes. This removes dissolved oxygen which can deactivate the Pd(0) catalyst.[6]

  • Reaction Execution:

    • Immerse the flask in a pre-heated oil bath at 95 °C.

    • Stir the mixture vigorously for 4-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the 3-bromoaniline spot (visualized under UV light) is consumed.

  • Aqueous Workup:

    • Once complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (30 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL). The brine wash helps to remove residual water from the organic phase.[6]

  • Isolation of Crude Product:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[6]

    • Equilibrate the column with 9:1 Hexanes:Ethyl Acetate.

    • Load the crude oil onto the column and elute with a gradient of 9:1 to 4:1 Hexanes:Ethyl Acetate.

    • Collect the fractions containing the product (identified by TLC) and concentrate under reduced pressure to yield this compound as a pale oil or low-melting solid. A typical yield is 80-95%.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient degassing.3. Poor quality base or reagents.1. Use fresh catalyst or a pre-catalyst system.2. Ensure thorough degassing with N₂/Ar.3. Use anhydrous solvents and finely ground, dry K₂CO₃. Consider a stronger base like K₃PO₄.
Formation of Side Products 1. Homocoupling of boronic acid.2. Protodeborylation or protodebromination.1. Use a slight excess (1.05-1.1 eq.) of boronic acid, not more.2. Ensure strict inert atmosphere. Water in the solvent mixture is necessary but excess can cause these issues.
Difficult Purification Residual palladium or triphenylphosphine oxide.1. Filter the diluted reaction mixture through a small plug of Celite® before workup.2. Optimize chromatography gradient to ensure good separation.

Optimization Insights:

  • Ligand Choice: While Pd(PPh₃)₄ is a reliable catalyst, more electron-rich and bulky phosphine ligands can accelerate the reaction, especially for less reactive substrates (e.g., aryl chlorides).[7] Ligands like SPhos or XPhos with a Pd(OAc)₂ precursor often allow for lower catalyst loadings and room temperature reactions.[3]

  • Base: The base plays a crucial role in activating the boronic acid.[7] For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can significantly improve yields.

  • Solvent System: The ratio of organic solvent to water can be critical. A mixture is often required to dissolve both the organic substrates and the inorganic base. Toluene or DME can be used as alternatives to 1,4-dioxane.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling provides an exceptionally effective and reliable method for the synthesis of this compound. The protocol detailed herein is robust and can be adapted for a range of substituted biaryl amines. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can confidently apply and optimize this transformation to accelerate discovery in drug development and materials science.

References

Application Notes & Protocols: The Strategic Use of 3-(3-Methoxyphenyl)aniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Privileged Scaffold Building Block

In the landscape of contemporary drug discovery, the selection of appropriate building blocks is a critical determinant of success. These molecular fragments are the foundational architecture upon which the potency, selectivity, and pharmacokinetic properties of a novel therapeutic agent are built. 3-(3-Methoxyphenyl)aniline has emerged as a particularly valuable scaffold in medicinal chemistry. Its unique structural and electronic features make it an ideal starting point for the synthesis of complex molecules, especially in the realm of oncology and inflammatory diseases.

This guide provides an in-depth exploration of this compound as a key building block. We will delve into the scientific rationale for its use, provide detailed, field-proven protocols for its incorporation into two major classes of kinase inhibitors—quinazolines and pyrrolopyrimidines—and discuss the broader implications for drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Scientific Rationale: The Advantage of the 3-Methoxyphenyl Moiety

The utility of this compound is not arbitrary; it stems from the distinct physicochemical properties conferred by the meta-methoxyphenyl group. This functionality offers a compelling combination of features that medicinal chemists can exploit to fine-tune drug candidates.

  • Modulation of Physicochemical Properties: The methoxy group (-OCH3) can influence a molecule's lipophilicity, a critical factor for cell membrane permeability and oral bioavailability. Depending on its placement, it can either increase or decrease the overall lipophilicity, allowing for precise adjustments to the drug's pharmacokinetic profile.[1]

  • Metabolic Stability: The methoxy group is generally more resistant to metabolic breakdown compared to other functional groups, which can lead to a longer half-life for drug candidates.[2]

  • Hydrogen Bonding Capabilities: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like the active site of a protein kinase.[3][4] The meta position of the methoxy group on the aniline ring provides a specific vector for this interaction, which can be leveraged to achieve high potency and selectivity.

  • Structural Mimicry and Hinge Binding: In the context of kinase inhibitors, the aniline core of the building block often serves to mimic the adenine of ATP, forming key hydrogen bonds with the "hinge region" of the kinase active site.[5][6] The attached 3-methoxyphenyl group then extends into a deeper hydrophobic pocket, where the methoxy group can form additional stabilizing interactions, enhancing binding affinity.[7]

Core Applications in Kinase Inhibitor Synthesis

This compound is a cornerstone for the synthesis of a variety of heterocyclic scaffolds known to possess potent kinase inhibitory activity. Below, we detail its application in the synthesis of quinazolinones and anilino-pyrrolopyrimidines, two classes of compounds with significant therapeutic relevance.

Application 1: Synthesis of Quinazolinone Scaffolds

The quinazolinone core is a privileged structure in medicinal chemistry, found in numerous approved drugs. The incorporation of the this compound moiety at the N3 position is a common strategy to impart desirable pharmacological properties.

A versatile route to these compounds involves a multi-step synthesis starting from 3-methoxyaniline. A key intermediate, 2-hydrazino-3-(3-methoxyphenyl)-quinazolin-4(3H)-one, can be synthesized and subsequently reacted with various aldehydes and ketones to generate a library of diverse quinazolinone derivatives.[8] Another approach involves the synthesis of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, which can be further functionalized.[9]

Workflow for Quinazolinone Synthesis:

Caption: Workflow for synthesizing diverse quinazolinone derivatives.

Protocol 1: Synthesis of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one

This protocol is adapted from a similar synthesis of quinazolinone derivatives and provides a reliable method for producing a key intermediate.[9]

Materials:

  • Methyl anthranilate

  • N-(3-methoxyphenyl)-methyl dithiocarbamic acid (can be prepared from 3-methoxyaniline, carbon disulfide, and a base)

  • Ethanol

  • Anhydrous potassium carbonate

  • Dilute hydrochloric acid

Procedure:

  • In a round-bottom flask, dissolve methyl anthranilate (1 equivalent) and N-(3-methoxyphenyl)-methyl dithiocarbamic acid (1 equivalent) in ethanol.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 20-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one.

Data Presentation:

CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-oneC₁₅H₁₂N₂O₂S284.34~86256-257

Note: Yield and melting point are based on reported values for similar compounds and may vary.[9]

Application 2: Synthesis of Anilino-Pyrrolopyrimidine Scaffolds

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is another critical pharmacophore in kinase inhibitor design. The synthesis of 4-anilino substituted derivatives is a key strategy, and this compound is an excellent nucleophile for this transformation. The most common method for this C-N bond formation is a nucleophilic aromatic substitution on a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. For more challenging couplings, a palladium-catalyzed Buchwald-Hartwig amination can be employed.[10][11]

Workflow for Anilino-Pyrrolopyrimidine Synthesis:

Caption: General workflow for C-N coupling to form anilino-pyrrolopyrimidines.

Protocol 2: Synthesis of N-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine via Nucleophilic Aromatic Substitution

This protocol is a representative procedure adapted from the synthesis of similar anilino-pyrrolopyrimidines.[12]

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • This compound

  • 2-Propanol (or another suitable high-boiling solvent)

  • Concentrated HCl (catalytic amount)

Procedure:

  • To a sealed tube or pressure vessel, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) and this compound (1.2 equivalents).

  • Add 2-propanol as the solvent.

  • Add a catalytic amount of concentrated HCl.

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash with cold 2-propanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure product.

Protocol 3: Buchwald-Hartwig Amination for C-N Coupling

For less reactive aryl chlorides or when milder conditions are required, the Buchwald-Hartwig amination is the method of choice.[13] This protocol provides a general framework for such a transformation.

Materials:

  • Aryl halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)

  • This compound

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos, or RuPhos)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or NaOt-Bu)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1 equivalent), the palladium catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).

  • Add the base (1.5-2.5 equivalents).

  • Add this compound (1.2-1.5 equivalents).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw cycle.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing with an organic solvent like ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired N-aryl product.

Conclusion and Future Outlook

This compound has proven to be a building block of significant strategic importance in medicinal chemistry. Its inherent structural and electronic properties provide a robust platform for the synthesis of potent and selective modulators of key biological targets, particularly protein kinases. The protocols detailed herein offer reliable and adaptable methods for incorporating this valuable scaffold into drug discovery programs. As the demand for targeted therapies continues to grow, the judicious use of privileged building blocks like this compound will remain a cornerstone of successful and efficient drug development. Future work will likely focus on expanding the repertoire of reactions in which this aniline can be used, further solidifying its role as a power tool in the medicinal chemist's arsenal.

References

Application Notes & Protocols: The Strategic Role of 3-(3-Methoxyphenyl)aniline in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(3-Methoxyphenyl)aniline, a bi-aryl amine, has emerged as a critical structural motif and versatile intermediate in the landscape of pharmaceutical research and development. Its unique electronic and structural properties make it an ideal scaffold for engaging with a variety of biological targets. This guide provides an in-depth exploration of the applications of this compound, focusing on its role in the synthesis of targeted therapeutics, particularly protein kinase inhibitors. We will dissect the causality behind key synthetic strategies, provide detailed, field-proven protocols for its utilization in cornerstone C-N coupling reactions, and present a framework for its integration into drug discovery pipelines.

Introduction: Why this compound?

Aniline and its derivatives are foundational building blocks in medicinal chemistry, serving as precursors for a vast array of pharmaceuticals, from early analgesics like acetaminophen to modern targeted therapies.[1][2] The compound this compound (CAS No. 400748-70-1) is of particular interest due to the convergence of several advantageous features:

  • Structural Sophistication: It possesses a diarylamine-like framework, which is a common feature in many kinase inhibitors designed to occupy the ATP-binding pocket of enzymes.

  • Modulation of Physicochemical Properties: The methoxy group provides a handle for modulating solubility, lipophilicity, and metabolic stability. It can also act as a hydrogen bond acceptor, influencing drug-target interactions.

  • Synthetic Versatility: The secondary amine functionality is a prime handle for elaboration via modern cross-coupling methodologies, allowing for the construction of complex molecular architectures.

The strategic incorporation of this moiety has been pivotal in the development of potent and selective inhibitors for various protein kinases, which are crucial regulators of cellular processes and frequent targets in cancer therapy.[3][4][5]

Core Application: Synthesis of Protein Kinase Inhibitors

A significant application of this compound is in the synthesis of heterocyclic compounds targeting protein kinases. The pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine bioisostere of adenine, is a prominent example where this aniline derivative serves as a key building block.[3] These structures are designed to mimic ATP, enabling them to compete for the kinase's binding site.

Derivatives synthesized using this compound have shown potent inhibitory activity against several kinases implicated in cancer, such as Axl/Mer tyrosine kinases, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR-2).[3]

Below is a generalized workflow for integrating an intermediate like this compound into a kinase inhibitor discovery program.

Caption: Drug discovery workflow using a key intermediate.

Key Synthetic Methodologies: C-N Bond Formation

The power of this compound as a synthon is unlocked through robust and versatile cross-coupling reactions. The Buchwald-Hartwig amination and, to a lesser extent, the Ullmann condensation are the premier methods for forming the crucial C-N bond that links this aniline to a heterocyclic core or another aryl group.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[6][7] Its high functional group tolerance, broad substrate scope, and relatively mild conditions make it the gold standard for this transformation in pharmaceutical synthesis.

Causality and Component Selection:

  • Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or uses a pre-formed Pd(0) source like Pd₂(dba)₃. More advanced, air-stable precatalysts (e.g., G3-XPhos) are now common, simplifying reaction setup.

  • Ligand: This is the most critical component. Bulky, electron-rich phosphine ligands (e.g., XPhos, tBuXPhos, RuPhos) are essential. Their steric bulk promotes the rate-limiting reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.[8]

  • Base: A non-nucleophilic base is required to deprotonate the aniline, forming the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice for its strength, though weaker bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly with more electron-rich aryl halides.[8]

  • Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are typically used to ensure the stability of the catalyst and intermediates.

G Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂PdII(Ar)(X) OxAdd->PdII_Aryl BaseAssoc Base Association & Amine Coordination PdII_Aryl->BaseAssoc PdII_Amine [L₂PdII(Ar)(HNR¹R²)]⁺X⁻ BaseAssoc->PdII_Amine Deprot Deprotonation PdII_Amine->Deprot PdII_Amido L₂PdII(Ar)(NR¹R²) Deprot->PdII_Amido HX_out Deprot->HX_out RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product_out RedElim->Product_out ArX_in ArX_in->OxAdd Amine_in Amine_in->BaseAssoc Base_in Base_in->Deprot

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for coupling this compound with a heteroaryl chloride, a common step in synthesizing kinase inhibitors.

Materials:

  • Heteroaryl chloride (e.g., 2-chloro-7H-pyrrolo[2,3-d]pyrimidine) (1.0 equiv)

  • This compound (1.1 - 1.2 equiv)

  • Palladium precatalyst (e.g., tBuXPhos Pd G3) (1-2 mol%)

  • Phosphine ligand (e.g., tBuXPhos, if not using a precatalyst) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (Nitrogen or Argon), add the heteroaryl chloride (1.0 equiv), this compound (1.2 equiv), sodium tert-butoxide (2.0 equiv), and the palladium precatalyst (0.02 equiv).

    • Expert Insight: The order of addition matters. Adding the solid reagents first before the solvent minimizes exposure to air and moisture. Using a pre-catalyst like a G3 palladacycle ensures a consistent Pd(0):ligand ratio and simplifies handling as it is air-stable.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Degassing (Optional but Recommended): For sensitive substrates or to ensure maximal catalyst lifetime, the reaction mixture can be degassed by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Expert Insight: The reaction is typically complete within 2-24 hours. Overheating can lead to catalyst decomposition and side product formation.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate (EtOAc).

  • Quenching & Extraction: Carefully quench the reaction by adding water or saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel, wash the organic layer with water and then brine.

    • Trustworthiness: The aqueous wash removes the inorganic base and salts. A brine wash helps to break up emulsions and remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

ParameterRecommended ConditionRationale
Catalyst Loading 1-2 mol%Balances reaction rate with cost and ease of removal.
Equivalents of Aniline 1.1 - 1.2A slight excess ensures complete consumption of the limiting halide.
Base NaOtBu (1.5-2.0 equiv)Strong, non-nucleophilic base to facilitate deprotonation.
Temperature 80-110 °CProvides sufficient thermal energy for catalysis without degradation.
Solvent Toluene / DioxaneAprotic, high-boiling solvents that solubilize reagents and are compatible with the catalyst system.
Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N and C-O bonds.[9][10] While often requiring harsher conditions (higher temperatures) than its palladium-catalyzed counterpart, modern advancements with ligands like diamines or phenanthroline have made it a viable and often more economical alternative, especially for large-scale synthesis.[9][11][12]

Causality and Component Selection:

  • Catalyst: Typically a Copper(I) salt, such as CuI, is used. Cu(0) powder can also be employed but often requires activation.[10][13]

  • Ligand: The addition of a ligand, such as L-proline or a phenanthroline derivative, is crucial in modern Ullmann reactions. The ligand solubilizes the copper species and accelerates the catalytic cycle, allowing for lower reaction temperatures.

  • Base: A moderately strong base like K₂CO₃ or K₃PO₄ is commonly used to act as a proton scavenger.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are traditionally required.

Protocol 2: Ligand-Accelerated Ullmann Condensation

This protocol provides a general method for the copper-catalyzed coupling of this compound with an aryl iodide.

Materials:

  • Aryl Iodide (1.0 equiv)

  • This compound (1.5 equiv)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • Ligand (e.g., L-Proline) (10-20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the aryl iodide (1.0 equiv), this compound (1.5 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), and K₂CO₃ (2.0 equiv).

    • Expert Insight: Using a slight excess of the aniline can help drive the reaction to completion. L-proline is an inexpensive and effective ligand for this transformation.

  • Solvent Addition: Add anhydrous DMSO to the vessel.

  • Reaction: Heat the mixture to 90-130 °C under an inert atmosphere. Monitor the reaction's progress by LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract several times with ethyl acetate.

    • Trustworthiness: The aqueous workup is critical for removing the high-boiling DMSO solvent and inorganic salts.

  • Washing: Combine the organic extracts and wash thoroughly with water (to remove residual DMSO) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material using flash column chromatography.

Other Notable Applications

Beyond kinase inhibitors, the this compound scaffold is found in compounds with other biological activities:

  • Anticancer Agents: It has been incorporated into 1,3,4-thiadiazole derivatives, which have shown cytotoxic activity against breast cancer cell lines like MCF-7 and MDA-MB-231.[14]

  • Analgesic and Anti-inflammatory Agents: The core structure is used in the synthesis of 2-substituted amino-quinazolin-4(3H)-ones, which have been investigated for their pain-relieving and anti-inflammatory properties.[15]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic building block that enables the efficient synthesis of complex and biologically active molecules. Its utility is most pronounced in the construction of kinase inhibitors, where modern synthetic methods like the Buchwald-Hartwig amination provide a reliable platform for its incorporation. The protocols and insights provided herein serve as a practical guide for researchers and drug development professionals aiming to leverage the unique properties of this versatile compound in their synthetic programs. As the demand for targeted therapeutics grows, the importance of well-characterized and synthetically accessible intermediates like this compound will continue to increase.

References

The Versatility of 3-(3-Methoxyphenyl)aniline Derivatives in Organic Electronics: A Guide to Synthesis, Characterization, and Device Fabrication

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of organic electronics, the design and synthesis of novel materials with tailored optoelectronic properties are paramount for the development of next-generation devices. Among the myriad of molecular scaffolds, 3-(3-Methoxyphenyl)aniline and its derivatives have emerged as a promising class of compounds, offering a versatile platform for creating efficient hole-transporting materials, emissive components, and donor materials for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). This guide provides an in-depth exploration of the synthesis, characterization, and application of these derivatives, complete with detailed protocols and expert insights to empower researchers in their quest for high-performance organic electronic devices.

The unique structure of this compound, featuring a biphenyl backbone with a methoxy and an amino substituent at the meta positions, provides a foundation for tuning the electronic properties of the molecule. The electron-donating methoxy group and the versatile amino group, which can be readily functionalized, allow for the systematic modification of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge carrier mobility, and film-forming properties. These attributes are critical for optimizing charge injection, transport, and recombination processes within organic electronic devices.

Part 1: Synthesis of this compound and its Triarylamine Derivatives

The synthesis of this compound and its more complex derivatives, such as triarylamines, is crucial for their application in organic electronics. Triarylamines are well-established as effective hole-transporting materials due to their excellent electrochemical stability and ability to form amorphous thin films.[1]

Protocol 1: Synthesis of this compound via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, making it an ideal method for synthesizing the biphenyl core of this compound.

Reaction Scheme:

Materials:

  • 3-Bromoaniline

  • 3-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 3-bromoaniline (1.0 eq.), 3-methoxyphenylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).

  • Catalyst Preparation: In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving palladium(II) acetate (2 mol%) and tricyclohexylphosphine (4 mol%) in anhydrous toluene.

  • Reaction Execution: Add the catalyst solution to the Schlenk flask containing the reactants. Heat the reaction mixture to 100 °C and stir for 12-24 hours under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with distilled water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.

Protocol 2: Synthesis of a Triarylamine Derivative via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the synthesis of complex triarylamine derivatives from this compound.[1]

Reaction Scheme:

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromobiphenyl)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the aryl bromide (1.1 eq.), and sodium tert-butoxide (1.4 eq.).

  • Catalyst Preparation: In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving palladium(II) acetate (2 mol%) and tri(tert-butyl)phosphine (4 mol%) in anhydrous toluene.

  • Reaction Execution: Add the catalyst solution to the Schlenk flask. Heat the reaction mixture to 110 °C and stir for 24 hours under an argon atmosphere. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with dichloromethane. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired triarylamine.[1]

Part 2: Characterization of this compound Derivatives

Thorough characterization is essential to confirm the identity and purity of the synthesized materials and to understand their electronic and photophysical properties.

Technique Purpose Expected Observations for a Triarylamine Derivative
¹H and ¹³C NMR Structural elucidation and purity assessment.Complex aromatic signals corresponding to the different phenyl rings.
FT-IR Spectroscopy Identification of functional groups.C-N stretching vibrations for the amine, C-O stretching for the methoxy group, and aromatic C-H stretching.
UV-Vis Spectroscopy Investigation of electronic absorption properties.Absorption bands in the UV region corresponding to π-π* transitions of the conjugated system.
Photoluminescence (PL) Spectroscopy Determination of emission properties.Emission spectrum in a specific region of the visible spectrum, indicating its potential as an emissive material.
Cyclic Voltammetry (CV) Determination of HOMO and LUMO energy levels.Reversible oxidation waves from which the HOMO level can be calculated. The LUMO level can be estimated from the HOMO level and the optical bandgap.
Thermogravimetric Analysis (TGA) Evaluation of thermal stability.High decomposition temperature, indicating good thermal stability for device applications.

Part 3: Application in Organic Electronic Devices

The versatility of this compound derivatives allows for their incorporation into various organic electronic devices. The following sections provide detailed protocols for the fabrication of OLEDs, OSCs, and OFETs.

Application Note 1: Hole Transport Layer in Organic Light-Emitting Diodes (OLEDs)

Triarylamine derivatives of this compound are excellent candidates for hole transport layers (HTLs) in OLEDs. A well-designed HTL facilitates the injection of holes from the anode and their transport to the emissive layer, while also blocking electrons from reaching the anode, thereby enhancing device efficiency and stability.[2]

Device Architecture:

A typical OLED device structure.

Protocol 3: Fabrication of a Solution-Processed OLED

  • Substrate Cleaning: Thoroughly clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in a cleaning agent (e.g., Hellmanex), deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the work function of the ITO.[3]

  • Hole Transport Layer Deposition: Prepare a solution of the synthesized this compound triarylamine derivative in a suitable organic solvent (e.g., toluene or chlorobenzene). Spin-coat the solution onto the ITO substrate to form a thin film. The spin-coating speed and solution concentration should be optimized to achieve the desired film thickness (typically 30-50 nm).[3] Anneal the film on a hotplate to remove residual solvent.

  • Emissive and Electron Transport Layer Deposition: In a high-vacuum thermal evaporator, sequentially deposit the emissive layer (e.g., tris(8-hydroxyquinolinato)aluminum, Alq₃) and an electron transport layer (which can also be Alq₃).[4] The deposition rate and thickness should be carefully controlled using a quartz crystal microbalance.

  • Cathode Deposition: Deposit a thin layer of lithium fluoride (LiF) followed by a thicker layer of aluminum (Al) to form the cathode.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox.

Application Note 2: Donor Material in Organic Solar Cells (OSCs)

Functionalized this compound derivatives can be engineered to act as donor materials in bulk heterojunction (BHJ) organic solar cells. The donor material absorbs solar radiation to generate excitons, which then dissociate at the donor-acceptor interface.

Device Architecture:

A typical inverted OSC device structure.

Protocol 4: Fabrication of a Solution-Processed OSC

  • Substrate and Electrode Preparation: Clean and pattern ITO-coated glass substrates. For an inverted device structure, a layer of zinc oxide (ZnO) nanoparticles can be spin-coated and annealed to serve as the electron transport layer.

  • Active Layer Deposition: Prepare a blend solution of the synthesized this compound derivative (donor) and a suitable acceptor material (e.g., a fullerene derivative like PC₇₁BM or a non-fullerene acceptor) in a common organic solvent like chlorobenzene or chloroform.[5] Spin-coat the blend solution onto the ETL to form the active layer. The donor:acceptor ratio and film thickness are critical parameters that need to be optimized.

  • Hole Transport Layer Deposition: Spin-coat a hole transport layer, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), on top of the active layer.

  • Cathode Deposition: Thermally evaporate a high work function metal, such as silver (Ag) or gold (Au), to form the top electrode.

  • Device Annealing: Post-fabrication thermal annealing of the device can improve the morphology of the active layer and enhance device performance.

Application Note 3: Active Layer in Organic Field-Effect Transistors (OFETs)

Derivatives of this compound can be designed to exhibit good charge carrier mobility, making them suitable for use as the active semiconductor layer in OFETs.

Device Architecture:

A bottom-gate, top-contact OFET structure.

Protocol 5: Fabrication of a Solution-Processed OFET

  • Substrate Preparation: Use a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. Clean the substrate thoroughly.

  • Dielectric Surface Treatment: To improve the performance of the OFET, the SiO₂ surface can be treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to reduce charge trapping.

  • Semiconductor Deposition: Prepare a solution of the this compound derivative in a suitable solvent. Deposit the organic semiconductor onto the treated SiO₂ surface using spin-coating, drop-casting, or other solution-based techniques.[6] The deposition method and subsequent annealing conditions significantly influence the morphology and crystallinity of the semiconductor film, which in turn affects the device performance.

  • Source and Drain Electrode Deposition: Thermally evaporate source and drain electrodes (e.g., gold) on top of the organic semiconductor layer through a shadow mask to define the channel length and width.

  • Characterization: The performance of the OFET is characterized by measuring its output and transfer characteristics to determine key parameters such as charge carrier mobility, on/off ratio, and threshold voltage.[6]

Conclusion and Future Outlook

The this compound scaffold provides a rich platform for the development of novel organic materials for a wide range of electronic applications. The synthetic versatility of the amino group, coupled with the electronic influence of the methoxy substituent, allows for the fine-tuning of material properties to meet the specific demands of OLEDs, OSCs, and OFETs. The protocols detailed in this guide offer a starting point for researchers to explore the potential of this exciting class of materials. Future research will likely focus on the development of more complex derivatives with enhanced performance and stability, paving the way for the next generation of flexible, low-cost, and high-performance organic electronic devices.

References

Introduction: The Role of Aniline in Modern Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Polymerization of Aniline Derivatives

Substituted anilines are foundational building blocks in the synthesis of advanced functional polymers. The resulting polymers, particularly polyaniline (PANI) and its derivatives, are at the forefront of materials science due to their unique electronic, optical, and chemical properties.[1] Polyaniline is a renowned conducting polymer, celebrated for its environmental stability, controllable electrical conductivity, and straightforward synthesis from inexpensive monomers.[2] These characteristics have led to a wide array of applications, including in the development of sensors, anti-corrosion coatings, lightweight batteries, electromagnetic shielding, and organic electronic devices.[1][3][4][5]

However, pristine polyaniline often suffers from poor solubility and processability, which can limit its practical use.[6][7] To overcome these limitations, researchers focus on the synthesis of functionalized aniline monomers. By introducing specific substituents onto the aniline ring or the nitrogen atom, it is possible to tailor the properties of the final polymer, enhancing its solubility, processability, electrochemical stability, and introducing new functionalities.[6][7]

This guide provides a detailed overview of key synthetic methodologies for creating functional aniline monomers and their subsequent polymerization. It is designed for researchers and scientists, offering both foundational protocols and insights into advanced techniques, thereby bridging the gap between monomer synthesis and the creation of high-performance polymers.

Part 1: Synthesis of Functional Aniline Monomers

The journey to a functional polymer begins with a well-designed monomer. The choice of synthetic route depends on the desired functionality, scale, and available starting materials. We will explore classical, modern, and specialized protocols.

Methodology A: Nitroarene Reduction – The Classical Workhorse

The reduction of substituted nitroaromatics is one of the most established and reliable methods for synthesizing a wide range of aniline derivatives.[8] This approach is powerful due to the commercial availability of a vast array of nitroaromatic precursors.

Causality and Experimental Insight: The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule. While catalytic hydrogenation is clean, classical methods using metals like tin (Sn) in acidic media are robust and effective for many substrates. The reaction proceeds via the transfer of electrons from the metal to the nitro group under acidic conditions, followed by protonation steps.

G cluster_0 Nitroarene Reduction Workflow A Nitroaromatic Precursor B Metal + Acid (e.g., Sn/HCl) A->B Add Reagents C Exothermic Reaction (Controlled Heating) B->C Initiate Reduction D Basification (e.g., NaOH) C->D Liberate Free Aniline E Isolation/Purification (Distillation/Chromatography) D->E Obtain Final Product

Caption: General workflow for aniline synthesis via nitroarene reduction.[8]

Protocol 1: Synthesis of Aniline from Nitrobenzene via Tin/HCl Reduction [8]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine granulated tin (e.g., 18 g, ~0.15 mol) and the nitroaromatic precursor, such as nitrobenzene (e.g., 8 mL, ~0.08 mol).

  • Acid Addition: Carefully and slowly add concentrated hydrochloric acid (e.g., 43 mL) in small portions through the condenser. The reaction is highly exothermic; use a water bath to control the temperature and prevent overheating.

  • Reaction Monitoring: Once the initial vigorous reaction subsides, heat the mixture on a boiling water bath for approximately one hour. The reaction is complete when the characteristic almond-like smell of nitrobenzene is no longer detectable.

  • Work-up & Basification: Cool the flask. To liberate the free aniline from its salt, slowly add a concentrated solution of sodium hydroxide (NaOH) until the mixture is strongly alkaline. This step dissolves the tin hydroxides formed.

  • Isolation and Purification: The free aniline can be isolated via steam distillation. The resulting distillate, an aniline-water mixture, is then extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over a suitable agent (e.g., anhydrous potassium hydroxide) and the solvent is removed by rotary evaporation. The crude product is purified by fractional distillation to yield pure aniline.

Methodology B: Transition-Metal-Catalyzed C–H Functionalization

Modern organic synthesis has been revolutionized by transition-metal-catalyzed C–H functionalization, which allows for the direct installation of functional groups onto the aromatic ring of anilines with high regioselectivity.[9][10][11] This avoids the need for pre-functionalized starting materials and offers a more atom-economical route to complex monomers.

Causality and Experimental Insight: Metals like Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) are commonly employed.[10][11] The regioselectivity (ortho, meta, or para) is typically controlled by a directing group on the aniline nitrogen (e.g., a picolinamide or an acetyl group), which coordinates to the metal center and positions the catalyst for C-H activation at a specific site.

G cluster_0 C-H Functionalization Concept A Aniline with Directing Group (DG) D Regioselective C-H Activation & Coupling A->D B Transition Metal Catalyst (e.g., Pd, Rh) B->D C Coupling Partner (e.g., Alkene, Alkyne) C->D E Removal of Directing Group D->E F Functionalized Aniline Monomer E->F

Caption: Conceptual workflow for regioselective C-H functionalization.

Protocol 2: General Procedure for ortho-Alkenylation of an Aniline Derivative This protocol is a conceptual representation based on established principles. Specific catalysts, ligands, and conditions will vary.

  • Protect/Direct: The aniline starting material is first functionalized with a directing group (e.g., by acylation).

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add the N-protected aniline, the transition metal catalyst (e.g., a Palladium(II) salt), a suitable ligand, and the alkene coupling partner.

  • Solvent and Conditions: Add an anhydrous solvent (e.g., Toluene or DMF). The reaction is typically heated (e.g., 80-120 °C) for several hours and monitored by TLC or GC-MS.

  • Work-up: After cooling, the reaction mixture is filtered (e.g., through Celite) to remove the catalyst, and the solvent is removed under reduced pressure.

  • Purification & Deprotection: The crude product is purified by column chromatography. The directing group is then cleaved under appropriate conditions (e.g., hydrolysis) to yield the ortho-functionalized aniline monomer.

Method Advantages Limitations Typical Use Case
Nitroarene Reduction Robust, scalable, wide variety of precursors available.[8]Can be sensitive to other reducible functional groups.Large-scale synthesis of simple aniline derivatives.
C-H Functionalization High atom economy, access to complex structures, excellent regiocontrol.[9][10]Requires specialized catalysts, may need directing groups.Synthesis of novel, precisely functionalized monomers for high-performance materials.

Part 2: Polymerization of Aniline Derivatives

Once the desired monomer is synthesized, the next step is polymerization. Chemical oxidative polymerization is the most prevalent and versatile method for producing polyaniline and its derivatives.

Mechanism of Oxidative Polymerization

The chemical oxidation of aniline is a complex chain reaction involving initiation, propagation, and termination steps.[12][13] The process is typically carried out in an acidic medium using a strong oxidizing agent like ammonium persulfate (APS).

  • Initiation: The reaction begins with the oxidation of an aniline monomer to form a radical cation.[13]

  • Propagation: This radical cation then couples with another monomer, typically at the para-position, to form a dimer. Further oxidation and coupling steps lead to chain growth.[13]

  • Termination: The chain growth terminates through various pathways, including recoupling of terminal radicals.[13]

G cluster_0 cluster_1 M Aniline Monomer RC Radical Cation M->RC Oxidation (Initiation) D Dimer RC->D Coupling O Oligomer D->O Further Coupling P Polymer Chain O->P Chain Growth (Propagation) P->P Termination

Caption: Simplified mechanism of the oxidative polymerization of aniline.

Protocol 3: General Chemical Oxidative Polymerization of an Aniline Derivative[15]

This protocol can be adapted for various substituted anilines.

  • Monomer Solution: Dissolve the aniline derivative monomer (e.g., 0.1 mol) in an acidic solution (e.g., 200 mL of 1 M HCl). Stir the solution until the monomer is fully dissolved and cool it to 0-5°C in an ice bath.

  • Oxidant Solution: In a separate beaker, dissolve the oxidizing agent, typically ammonium persulfate (APS), in the same acidic solution (e.g., a 1.25 molar equivalent to the monomer in 100 mL of 1 M HCl). Cool this solution to 0-5°C.

  • Polymerization: Slowly add the oxidant solution dropwise to the stirred monomer solution over 30-60 minutes. The reaction mixture will typically change color, often to a dark green or black, indicating polymer formation.

  • Reaction Time: Continue stirring the mixture in the ice bath for several hours (e.g., 4-24 hours) to ensure complete polymerization.

  • Isolation: Isolate the polymer precipitate by vacuum filtration.

  • Washing: Wash the polymer sequentially with the acidic solution (e.g., 1 M HCl) to remove unreacted monomer and oligomers, followed by a solvent like methanol or petroleum ether to remove the oxidant byproducts.

  • Drying: Dry the resulting polymer powder in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

The Importance of Oxidation States and Doping

Polyaniline can exist in three idealized oxidation states: the fully reduced leucoemeraldine (white/colorless), the half-oxidized emeraldine (green/blue), and the fully oxidized pernigraniline (blue/violet).[3] The emeraldine form is the most stable and conductive.

The conductivity of the emeraldine base is dramatically increased (by up to 10 orders of magnitude) through a process called doping, which involves treating the polymer with a protonic acid (like HCl).[2] This protonation of the imine nitrogens creates charge carriers (polarons), allowing for electrical conduction along the polymer backbone.

G L Leucoemeraldine (Insulating) E_base Emeraldine Base (Insulating) L->E_base Oxidation E_base->L Reduction E_salt Emeraldine Salt (Conducting) E_base->E_salt Protonation (Doping) P Pernigraniline (Insulating) E_base->P Oxidation P->E_base Reduction

Caption: Relationship between the oxidation and doping states of polyaniline.

Part 3: Characterization of Monomers and Polymers

Thorough characterization is essential to confirm the structure of the synthesized monomers and to understand the properties of the resulting polymers.

Technique Analyte Information Obtained
Nuclear Magnetic Resonance (NMR) Monomers & Soluble PolymersConfirms chemical structure, composition, and purity.[14][15][16]
Fourier-Transform Infrared (FT-IR) Spectroscopy Monomers & PolymersIdentifies functional groups and confirms polymerization.[14][17]
UV-Visible (UV-Vis) Spectroscopy PolymersInvestigates electronic transitions, confirming the oxidation state (e.g., emeraldine form).[14][16]
Scanning Electron Microscopy (SEM) PolymersReveals surface morphology and structure (e.g., nanofibrous, granular).[14][16]
Gel Permeation Chromatography (GPC) Soluble PolymersDetermines molecular weight and molecular weight distribution.[18]
Four-Point Probe Measurement Doped Polymer Films/PelletsMeasures electrical conductivity.[16]

References

Application Note: Comprehensive Analytical Characterization of 3-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical characterization of 3-(3-Methoxyphenyl)aniline (CAS No: 400748-70-1), a biaryl amine derivative with applications as a building block in medicinal chemistry and materials science. Ensuring the identity, purity, and structural integrity of such intermediates is critical for the reliability and reproducibility of downstream applications. This guide outlines a multi-technique approach, leveraging chromatography and spectroscopy to provide a comprehensive analytical profile of the molecule. We present detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, incorporating quality control and system suitability checks.

Introduction and Physicochemical Profile

This compound is a molecule of interest due to its substituted biphenyl structure, which is a common scaffold in pharmacologically active compounds. The presence of both an aniline and a methoxy-substituted phenyl ring imparts specific chemical properties that influence its synthesis, purification, and analytical behavior. Accurate characterization is paramount for quality control, ensuring that isomeric impurities, residual starting materials, or synthetic by-products are identified and quantified.

The analytical strategy herein is designed to provide orthogonal data points: chromatographic methods assess purity and identify trace impurities, while spectroscopic methods confirm the molecular structure and functional group identity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound-
CAS Number 400748-70-1
Molecular Formula C₁₃H₁₃NO[1]
Molecular Weight 199.25 g/mol [1]
Appearance Expected to be an off-white to yellow solid or oil-
Predicted LogP 3.2 - 3.6-

Chromatographic Analysis for Purity and Identity

Chromatographic methods are the cornerstone of purity assessment, separating the main compound from any potential impurities. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability. For this compound, both techniques are highly applicable and provide complementary information.

High-Performance Liquid Chromatography (HPLC-UV/MS)

Principle of Method Selection: Reverse-phase HPLC (RP-HPLC) is the preferred method for non-volatile or thermally labile compounds and is exceptionally well-suited for the purity analysis of aromatic compounds like this compound. A C18 (octadecylsilyl) stationary phase is chosen for its hydrophobic character, which provides excellent retention and separation of aromatic molecules based on their lipophilicity. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and water, allows for fine-tuning of the retention time. UV detection is highly effective due to the strong chromophores (aromatic rings) in the molecule. Coupling HPLC with mass spectrometry (LC-MS) provides an unambiguous confirmation of molecular weight.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep Dissolve sample in Acetonitrile (1 mg/mL) dilute Dilute to working concentration (10-100 µg/mL) prep->dilute hplc HPLC System (C18 Column) dilute->hplc uv UV Detector (254 nm) hplc->uv ms Mass Spectrometer (ESI+) uv->ms chrom Chromatogram (Purity Assessment) ms->chrom spectrum Mass Spectrum ([M+H]+ Confirmation) chrom->spectrum

Caption: HPLC-UV/MS workflow for purity and identity confirmation.

Experimental Protocol: HPLC-UV for Purity Determination

  • Mobile Phase Preparation: Prepare mobile phase A (MPA) as HPLC-grade water and mobile phase B (MPB) as HPLC-grade acetonitrile (ACN). For MS compatibility, add 0.1% formic acid to both MPA and MPB.[2] Filter through a 0.45 µm membrane and degas.

  • Standard Preparation: Accurately weigh and dissolve this compound in ACN to create a 1.0 mg/mL stock solution. Prepare working standards by diluting this stock to a concentration range of 1-100 µg/mL.

  • Sample Preparation: Prepare the sample to be tested at a concentration of approximately 0.1 mg/mL in ACN.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC or UPLC system with UV/PDA detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particles (e.g., Discovery® C18).[3]

    • Mobile Phase: Isocratic elution with 60:40 (v/v) ACN:Water.[3] A gradient elution (e.g., 40% to 95% ACN over 15 minutes) may be required to resolve closely eluting impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability: Before sample analysis, inject a working standard five times. The relative standard deviation (RSD) for peak area and retention time should be ≤2.0%. The USP tailing factor for the analyte peak should be between 0.8 and 1.5.

  • Data Analysis: Calculate the purity of the sample using the area percent method. The identity is confirmed by comparing the retention time of the major peak in the sample chromatogram with that of the reference standard.

LC-MS Protocol for Identity Confirmation:

  • Utilize the same LC conditions as above, with the formic acid-modified mobile phase.

  • Mass Spectrometer: Couple the LC outlet to a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Ion Mode (ESI+). The aniline nitrogen is readily protonated.

  • Expected Ion: The primary ion observed should be the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 200.26.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Method Selection: GC-MS is a highly sensitive and specific technique for volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is ideal for separating aromatic compounds. Mass spectrometry provides definitive identification through characteristic fragmentation patterns. This method is particularly useful for detecting volatile organic impurities from the synthesis. While aniline compounds can sometimes exhibit peak tailing on standard columns, modern inert columns often provide excellent peak shape without derivatization.[4]

GCMS_Workflow cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Prepare Sample (100 µg/mL in Toluene) injector Split/Splitless Injector prep->injector column GC Column (e.g., HP-5ms) injector->column msd Mass Selective Detector (EI, 70 eV) column->msd tic Total Ion Chromatogram (Purity, Retention Time) msd->tic mass_spec Mass Spectrum (Molecular Ion & Fragments) tic->mass_spec

Caption: GC-MS workflow for volatile impurity profiling and identity.

Experimental Protocol: GC-MS

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent like toluene or dichloromethane to a final concentration of approximately 100-500 µg/mL.[5]

  • GC-MS Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer.

    • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5ms, DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Splitless mode, 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Data Analysis:

    • Identity: Confirmed by matching the retention time and the acquired mass spectrum against a reference standard or library. The molecular ion (M⁺) should be observed at m/z 199.25.

    • Purity: Assessed by the area percent of the main peak in the Total Ion Chromatogram (TIC).

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide definitive structural confirmation by probing the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. The combined data allows for a complete assignment of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Experiments: Acquire standard ¹H and ¹³C{¹H} proton-decoupled spectra. 2D experiments like COSY and HSQC can be run to confirm assignments.

  • Data Interpretation and Expected Shifts: The chemical shifts are influenced by the electron-donating effects of the -NH₂ and -OCH₃ groups and the anisotropic effects of the aromatic rings.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Position Predicted ¹H Shift (ppm), Multiplicity Predicted ¹³C Shift (ppm)
-NH₂ ~3.7 (broad singlet, 2H)-
-OCH₃ ~3.8 (singlet, 3H)~55.2
Aromatic H 6.7 - 7.4 (multiplets, 8H)110 - 160
Aromatic C (quaternary) -115 - 160

Note: Specific assignments of the 8 aromatic protons and 12 aromatic carbons require detailed analysis of coupling patterns and potentially 2D NMR data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is a rapid and simple method to confirm the presence of key structural motifs.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition:

    • Instrument: FT-IR spectrometer with an ATR accessory.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis: A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.

Table 3: Key FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (Aniline) 3300 - 3500Two bands (asymmetric & symmetric), medium
Aromatic C-H Stretch 3000 - 3100Medium to weak
Aliphatic C-H Stretch (-OCH₃) 2850 - 3000Medium
Aromatic C=C Stretch 1450 - 1600Multiple sharp bands, strong to medium
C-N Stretch (Aromatic Amine) 1250 - 1350Strong
C-O Stretch (Aryl Ether) 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric)Strong
C-H Out-of-Plane Bending 690 - 900Strong, pattern indicates substitution

The presence of these characteristic bands provides strong evidence for the compound's identity.[6]

Integrated Analytical Strategy

A robust characterization of this compound relies on the synergistic use of these orthogonal techniques. The proposed workflow ensures both the purity and structural identity are confirmed with a high degree of confidence.

Integrated_Strategy cluster_purity Purity & Identity Screen cluster_structure Structural Confirmation substance This compound (Test Sample) hplc HPLC-UV (>99% Purity?) substance->hplc gcms GC-MS (Volatile Impurities?) substance->gcms nmr NMR (¹H, ¹³C) (Correct Connectivity?) substance->nmr ftir FT-IR (Correct Functional Groups?) substance->ftir lcms LC-MS (Correct Molecular Weight?) substance->lcms report Certificate of Analysis (Complete Profile) hplc->report gcms->report nmr->report ftir->report lcms->report

Caption: Integrated workflow for comprehensive material characterization.

References

A Comprehensive Guide to the Analysis of 3-(3-Methoxyphenyl)aniline using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

3-(3-Methoxyphenyl)aniline is a key chemical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity and concentration must be rigorously monitored during development and manufacturing to ensure the safety and efficacy of the final product. This guide provides two robust, validated analytical methods for the comprehensive characterization of this compound: a High-Performance Liquid Chromatography (HPLC) method for accurate quantification and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and impurity profiling. This document is designed for researchers, analytical scientists, and drug development professionals, offering detailed, step-by-step protocols grounded in established scientific principles. We will explore the causality behind experimental choices, from mobile phase selection to mass spectrometry fragmentation, to empower users to adapt and troubleshoot these methods effectively.

Introduction and Physicochemical Properties

The analysis of aromatic amines like this compound is critical in pharmaceutical development for monitoring reaction progress, quantifying yield, and identifying process-related impurities. Due to the potential toxicity of aromatic amines, sensitive and selective analytical methods are essential.[1] High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse for quantification due to its precision and robustness. Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled specificity for identification through characteristic retention times and mass fragmentation patterns, making it ideal for confirming identity and detecting trace-level impurities.[2]

Understanding the analyte's properties is the foundation of method development.

PropertyValueSource
Chemical Structure
Molecular Formula C₁₃H₁₃NO[3]
Molecular Weight 199.25 g/mol [3]
Appearance Solid[3]
General Solubility Soluble in organic solvents like methanol, acetonitrile, and acetone.[4]
InChI Key OSWFIVFLDKOXQC-UHFFFAOYSA-N[3]

Part I: Quantitative Analysis by Reversed-Phase HPLC

Principle of the Method

Reversed-phase HPLC is the premier technique for quantifying non-volatile, polar to moderately non-polar compounds. For this compound, a C18 stationary phase, which consists of silica particles functionalized with 18-carbon alkyl chains, provides a non-polar surface. The analyte is eluted by a polar mobile phase. By precisely controlling the mobile phase composition, we can achieve excellent separation and sharp, symmetrical peaks suitable for accurate quantification.[5] The use of a buffer or acid in the mobile phase is crucial for controlling the ionization state of the amine functional group, which prevents peak tailing and ensures reproducible retention times.[6]

HPLC Workflow Overview

HPLC Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation (Stock & Dilutions) HPLC HPLC System (Pump, Injector, Column) Standard->HPLC Sample Sample Preparation (Dissolution & Filtration) Sample->HPLC Detector UV Detector (λ = 254 nm) HPLC->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Quantitative Report (Calibration Curve, Concentration) CDS->Report

Caption: HPLC analysis workflow from preparation to reporting.

Detailed Experimental Protocol: HPLC-UV

1. Instrumentation and Consumables

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatography Data System (CDS) software.

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.45 µm PTFE or similar).

  • HPLC vials.

2. Reagents and Standard Preparation

  • Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), water (Type I), and formic acid.

  • Diluent: Prepare a mixture of 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

3. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-UV Method Parameters The following table outlines the recommended starting conditions. This method is designed to be Mass Spectrometry (MS) compatible due to the use of a volatile mobile phase modifier (formic acid).[6]

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 2.7-5 µmProvides excellent retention and resolution for aromatic amines.[7][8]
Mobile Phase A Water with 0.1% Formic AcidFormic acid ensures protonation of the amine for better peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a strong organic solvent for eluting the analyte.
Gradient Program 0-2 min: 40% B2-10 min: 40% to 90% B10-12 min: 90% B12-12.1 min: 90% to 40% B12.1-15 min: 40% BA gradient is used to ensure elution of the analyte and any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains stable retention times and improves peak efficiency.
Injection Volume 10 µLAdjustable based on analyte concentration and system sensitivity.
UV Detection 254 nmAromatic rings exhibit strong absorbance at this wavelength.

5. Data Analysis and System Suitability

  • Quantification: Generate a linear regression calibration curve by plotting the peak area against the concentration of the standards. The concentration of the analyte in the sample is determined using this curve.

  • System Suitability: Before sample analysis, inject a mid-level standard five times. The results must meet the following criteria to ensure the system is performing correctly:

    • Tailing Factor (T): ≤ 1.5

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

    • Theoretical Plates (N): > 2000

Part II: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2] The sample is vaporized and separated based on its boiling point and interaction with a capillary column. As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI) and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for highly confident identification. While some anilines can be challenging due to their polarity, a well-maintained system with a suitable column can provide excellent results without derivatization.[9]

GC-MS Workflow Overview

GC-MS Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing Standard_GC Standard Preparation (in Volatile Solvent) GC GC System (Inlet, Column, Oven) Standard_GC->GC Sample_GC Sample Preparation (Extraction/Dilution) Sample_GC->GC MS Mass Spectrometer (Ion Source, Analyzer, Detector) GC->MS Report_GC Identification Report (Retention Time, Mass Spectrum) MS->Report_GC Library Spectral Library (NIST, Wiley) Library->Report_GC Comparison

Caption: GC-MS analysis workflow for definitive identification.

Detailed Experimental Protocol: GC-MS

1. Instrumentation and Consumables

  • GC system with a split/splitless injector and temperature-programmable oven.

  • Mass Spectrometric Detector (MSD).

  • GC-MS data system and spectral library (e.g., NIST).

  • GC capillary column (mid-polarity).

  • GC vials with inserts.

2. Reagents and Standard Preparation

  • Reagents: GC-grade Toluene or Dichloromethane.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Toluene.

  • Working Standard (10 µg/mL): Dilute the stock solution 1:100 with Toluene. This concentration is typically sufficient for generating a high-quality mass spectrum.

3. Sample Preparation

  • Prepare the sample by dissolving in Toluene to a final concentration of approximately 10 µg/mL.

  • If the sample is in a complex matrix, a liquid-liquid extraction may be required.[2]

4. GC-MS Method Parameters

ParameterRecommended SettingRationale
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm)A 5% phenyl-methylpolysiloxane phase provides good inertness and selectivity for semi-polar compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas standard for GC-MS.
Inlet Temperature 280 °CEnsures complete vaporization without thermal degradation.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial: 100 °C (hold 1 min)Ramp: 15 °C/min to 300 °CHold: 5 minA temperature program is essential for eluting the analyte and separating it from other components.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy for generating reproducible fragmentation patterns.
Source Temp. 230 °CStandard source temperature.
Quadrupole Temp. 150 °CStandard quadrupole temperature.
Mass Range 40 - 450 amuCovers the molecular weight of the analyte and its expected fragments.

5. Data Analysis and Expected Fragmentation

  • Identification: The primary identification is based on a match of the retention time and the acquired mass spectrum of the sample peak with that of the authentic reference standard.

  • Expected Mass Spectrum:

    • Molecular Ion (M⁺·): A prominent peak is expected at m/z 199 , corresponding to the molecular weight of the compound.

    • Key Fragments: Fragmentation in EI-MS is predictable. For this compound, key fragmentations would include:

      • Cleavage of the C-O bond in the methoxy group, leading to loss of a methyl radical (·CH₃) to give a fragment at m/z 184 .

      • Loss of the entire methoxy group (·OCH₃) could result in a fragment at m/z 168 .

      • Cleavage of the bond between the two aromatic rings.

      • Loss of HCN (27 Da) from the aniline ring is a common fragmentation pathway for anilines.[10]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-Methoxyphenyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. The information provided herein is based on established synthetic methodologies and practical field experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound involve palladium-catalyzed cross-coupling reactions. The two most prominent examples are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction couples an aryl boronic acid with an aryl halide. In this case, 3-bromoanisole is reacted with 3-aminophenylboronic acid (or its ester) in the presence of a palladium catalyst and a base.

  • Buchwald-Hartwig Amination: This method directly forms a carbon-nitrogen bond between an aryl halide and an amine. For this synthesis, 3-bromoanisole would be coupled with aniline in the presence of a palladium catalyst, a suitable ligand, and a base.[1][2]

Q2: I am observing a dark coloration in my crude product. What could be the cause?

A2: Dark coloration, often reddish-brown or black, in aniline derivatives is typically due to oxidation.[3][4] Anilines are susceptible to air oxidation, which forms colored impurities. This can be exacerbated by prolonged reaction times, exposure to air during workup, or the presence of residual transition metals from the catalyst.

Q3: What are the typical purity levels I can expect for the final product?

A3: Commercially available this compound is often found with a purity of 97% or higher.[5] Achieving this level of purity in a laboratory setting often requires careful purification steps, such as column chromatography or recrystallization, to remove residual starting materials, catalyst, and byproducts.

Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific impurities that may arise during the synthesis of this compound and provides actionable troubleshooting steps.

Issue 1: Presence of Homocoupled Byproducts

Symptoms:

  • You observe a significant peak in your GC-MS or LC-MS corresponding to the mass of 3,3'-dimethoxybiphenyl or biphenyl.

  • Your reaction yield of the desired product is lower than expected.

Root Cause: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[6][7] It occurs when two molecules of the same starting material couple with each other. In this synthesis, you might see the homocoupling of 3-bromoanisole to form 3,3'-dimethoxybiphenyl, or the homocoupling of the boronic acid reagent.

Solutions:

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time.[6] Overly harsh conditions can promote homocoupling.

  • Ligand Selection: The choice of phosphine ligand in the catalyst system can significantly influence the extent of homocoupling. Experiment with different ligands to find one that favors the desired cross-coupling.

  • Stoichiometry: Ensure the stoichiometry of your reactants is precise. An excess of one reactant can sometimes lead to increased homocoupling of that component.

Issue 2: Dehalogenation of the Starting Material

Symptoms:

  • You detect the presence of anisole in your crude reaction mixture.

  • Your starting material, 3-bromoanisole, is consumed, but the yield of the desired product is low.

Root Cause: Dehalogenation is the removal of the halogen atom (in this case, bromine) from the aryl halide starting material.[6] This can occur as a side reaction in palladium-catalyzed couplings, particularly in the presence of a hydrogen source and a reducing agent.

Solutions:

  • Use Anhydrous Solvents: Ensure your solvents are thoroughly dried, as water can sometimes act as a proton source for dehalogenation.

  • Base Selection: The choice of base can impact dehalogenation. Consider screening different bases to minimize this side reaction.

  • Reaction Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize side reactions that can be influenced by oxygen or moisture.

Issue 3: Residual Palladium Catalyst

Symptoms:

  • Your final product has a grayish or black tint, even after initial purification.

  • ICP-MS analysis shows palladium levels above acceptable limits for pharmaceutical applications.

Root Cause: Palladium catalysts, while highly effective, can be difficult to completely remove from the final product.[6] The palladium can exist as fine black particles ("palladium black") or be complexed with the product or impurities.

Solutions:

  • Filtration: After the reaction is complete, filter the reaction mixture through a pad of Celite® or a similar filter aid to remove precipitated palladium black.

  • Charcoal Treatment: Activated charcoal can be used to adsorb residual palladium.[8] Dissolve the crude product in a suitable solvent and stir with activated charcoal, followed by filtration.

  • Specialized Scavengers: There are commercially available scavengers (resins or silica-based) designed to selectively bind and remove residual palladium from organic solutions.

Experimental Protocols & Data

Protocol 1: Purification of this compound by Column Chromatography
  • Prepare the Column: Use a silica gel slurry to pack a glass column of appropriate size for your scale. The mobile phase (eluent) will typically be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Carefully apply this to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent mixture. The polarity of the eluent can be gradually increased to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Table 1: Typical Impurity Profile and Analytical Methods
ImpurityCommon SourceRecommended Analytical Technique
3,3'-DimethoxybiphenylHomocoupling of 3-bromoanisoleGC-MS, LC-MS
AnisoleDehalogenation of 3-bromoanisoleGC-MS
Residual PalladiumCatalystICP-MS
Unreacted Starting MaterialsIncomplete reactionGC-MS, LC-MS, HPLC
Oxidized ByproductsAir oxidation of anilineHPLC, LC-MS

Visualizations

Diagram 1: Common Synthetic Pathways and Potential Impurities

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination 3-Bromoanisole_S 3-Bromoanisole Product_S This compound 3-Bromoanisole_S->Product_S Pd Catalyst, Base Homocoupling_S 3,3'-Dimethoxybiphenyl 3-Bromoanisole_S->Homocoupling_S Dehalogenation_S Anisole 3-Bromoanisole_S->Dehalogenation_S 3-Aminophenylboronic Acid 3-Aminophenylboronic Acid 3-Aminophenylboronic Acid->Product_S Oxidation Oxidized Impurities Product_S->Oxidation Air 3-Bromoanisole_B 3-Bromoanisole Product_B This compound 3-Bromoanisole_B->Product_B Pd Catalyst, Ligand, Base Homocoupling_B 3,3'-Dimethoxybiphenyl 3-Bromoanisole_B->Homocoupling_B Dehalogenation_B Anisole 3-Bromoanisole_B->Dehalogenation_B Aniline_B Aniline Aniline_B->Product_B Product_B->Oxidation Air

Caption: Synthetic routes and common impurities.

References

Technical Support Center: Purification of 3-(3-Methoxyphenyl)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a dedicated support resource for researchers, scientists, and professionals in drug development engaged in the purification of 3-(3-Methoxyphenyl)aniline. The methodologies and troubleshooting advice provided herein are grounded in established chromatographic principles and field-proven experience to ensure the reliable isolation of a high-purity final product.

Foundational Principles: Strategic Approach to Purification

The successful purification of this compound, an aromatic amine, by silica gel column chromatography hinges on a clear understanding of its physicochemical properties and its interactions with the chromatographic system.

Physicochemical Properties of this compound

PropertyValueImplication for Chromatography
Molecular Formula C₁₃H₁₃NOIndicates a molecule with both aromatic (non-polar) and amine/ether (polar) functionalities.
Molecular Weight 199.25 g/mol Standard molecular weight for small molecule purification.
Predicted pKa 4.17 ± 0.10The basicity of the aniline nitrogen is a critical factor; it can interact strongly with the acidic silica stationary phase, potentially causing streaking.
Appearance Varies (often an oil or low-melting solid)Affects the choice of sample loading technique (wet vs. dry loading).
The Stationary Phase: Why Silica Gel?

Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography due to its high resolving power for a wide range of compounds.[1][2] However, it is crucial to recognize that standard silica gel is slightly acidic.[2][3] The lone pair of electrons on the nitrogen atom of this compound can interact strongly with the acidic silanol (Si-OH) groups on the silica surface. This can lead to several issues:

  • Irreversible Adsorption: The compound may "stick" to the column and fail to elute.[4]

  • Peak Tailing: The compound elutes slowly and over a large number of fractions, resulting in poor separation and low concentration.[1]

  • Degradation: Acid-sensitive compounds may decompose on the column.[5]

To mitigate these effects, the acidity of the stationary phase is often neutralized by adding a small amount of a basic modifier, such as triethylamine (Et₃N), to the mobile phase.[3][4]

The Mobile Phase: Achieving Optimal Separation

The mobile phase (or eluent) carries the sample through the stationary phase. In normal-phase chromatography, a non-polar solvent is typically used with a more polar co-solvent.[2] For this compound, a common starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate.

The key to successful separation is to find a solvent system where the target compound has a Retention Factor (Rƒ) between 0.25 and 0.35 on a Thin-Layer Chromatography (TLC) plate.[6][7]

  • An that is too low (<0.2) means the compound will take an excessively long time to elute from the column.

  • An that is too high (>0.5) means the compound will elute too quickly, moving with the solvent front and resulting in poor separation from less polar impurities.

Detailed Experimental Protocol

This protocol outlines a robust procedure for the purification of this compound.

Step 1: Eluent System Determination via TLC
  • Prepare several eluent systems with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3) in separate TLC developing chambers. To each system, add 0.5-1% triethylamine (Et₃N) to prevent streaking.[3]

  • Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude mixture onto a silica gel TLC plate.

  • Develop the plate in one of the prepared eluent systems.

  • Visualize the plate under a UV lamp (254 nm).

  • Identify the solvent system that provides an Rƒ value of approximately 0.25-0.35 for the this compound spot, with good separation from other visible spots.[7]

Step 2: Column Preparation (Wet Packing)
  • Select a glass column of an appropriate size. A general rule is to use 30-50g of silica gel for every 1g of crude material.[2]

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

  • Prepare a slurry of silica gel in the least polar mobile phase identified in Step 1 (e.g., 9:1 hexanes:ethyl acetate).

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.[1]

  • Drain the excess solvent until the solvent level just meets the top of the silica bed. Add another thin layer of sand to protect the silica surface.

Step 3: Sample Loading

Choose the appropriate loading method based on the sample's properties.

  • Wet Loading (for oils or highly soluble samples): Dissolve the crude product in the minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane.[8] Carefully pipette this solution onto the top of the column.

  • Dry Loading (Recommended for solids or poorly soluble samples): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product). Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.[7][8] Carefully add this powder to the top of the prepared column.

Step 4: Elution and Fraction Collection
  • Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand/silica.

  • Apply gentle positive pressure (using a pump or bulb) to begin eluting the solvent through the column.

  • Collect the eluent in fractions (e.g., 10-20 mL per test tube).

  • If separation is difficult, a gradient elution can be employed. This involves starting with a less polar solvent system and gradually increasing the proportion of the more polar solvent (e.g., starting with 95:5 hexanes:EtOAc and moving to 80:20).[1]

Step 5: Fraction Analysis and Product Isolation
  • Monitor the collected fractions by TLC to identify which ones contain the pure product. Spot several fractions on a single TLC plate for comparison.[7]

  • Combine the fractions that contain only the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Place the resulting product under high vacuum to remove any residual solvent.

  • Determine the final yield and confirm purity using analytical techniques such as NMR or HPLC.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound in a direct question-and-answer format.

Question: My compound is streaking badly on the TLC plate and eluting from the column over dozens of fractions with a long "tail". What is happening?

  • Answer: This is a classic sign of strong interaction between your basic aniline and the acidic silica gel.[3] The amine is adsorbing too strongly, leading to poor chromatographic behavior.

    • Solution: Add a small amount (0.5-2%) of a basic modifier like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to your mobile phase (both for TLC and the column).[3][4] This base will neutralize the most acidic sites on the silica, allowing your compound to elute cleanly and in a sharper band.

Question: My compound isn't moving from the baseline on the TLC plate (Rƒ ≈ 0), even with 50% ethyl acetate in hexanes.

  • Answer: Your mobile phase is not polar enough to displace the compound from the stationary phase.

    • Solution: Switch to a more polar solvent system. A common and effective system for polar compounds is dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 1-2%) in DCM and gradually increase it. Remember to still include 0.5% Et₃N.

Question: I ran my column, but my yield is very low and I suspect the compound decomposed. How can I check and prevent this?

  • Answer: Your compound may be unstable on acidic silica gel.[5]

    • Solution:

      • Test for Stability: Spot your crude material on a TLC plate. After running it in the first dimension, turn the plate 90 degrees and run it again in the same solvent system (a technique called 2D TLC). If you see spots that are not on the diagonal, it indicates decomposition on the plate.[5]

      • Change Stationary Phase: If instability is confirmed, switch to a more neutral stationary phase like neutral alumina or use deactivated silica gel.[5][9] You can deactivate silica yourself by preparing a slurry with a small percentage of triethylamine, removing the solvent, and drying it before packing the column.

Question: I can see two spots on the TLC that are very close together. How can I improve the separation?

  • Answer: The resolving power of your current mobile phase is insufficient.

    • Solution:

      • Optimize the Solvent System: Test different solvent combinations. Sometimes switching from ethyl acetate to another solvent of similar polarity, like diethyl ether or acetone, can change the selectivity and improve separation.

      • Use a Slower, Shallower Gradient: If using gradient elution, make the increase in polarity more gradual.

      • Increase Column Length/Silica Amount: A longer column or a higher ratio of silica to crude material will increase the number of theoretical plates and can improve the separation of closely eluting compounds.[2]

Question: My compound came off the column, but it's still impure.

  • Answer: This can be due to several factors.

    • Solution:

      • Check for Overloading: If you loaded too much crude material onto the column, the stationary phase becomes saturated, leading to broad bands and poor separation. Reduce the amount of material or use a larger column.

      • Re-analyze Fractions: Be meticulous when analyzing your fractions by TLC. It is better to discard mixed fractions than to contaminate your pure product.

      • Re-purify: If necessary, combine the impure fractions, evaporate the solvent, and run a second column using an optimized solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

  • A1: Impurities are highly dependent on the synthetic route. Common impurities can include unreacted starting materials (e.g., 3-bromoanisole, 3-aminophenylboronic acid if made via Suzuki coupling), catalysts, and by-products from side reactions.[10]

Q2: My compound is a solid. Should I use wet or dry loading?

  • A2: Dry loading is almost always the superior method for solid samples.[8] It ensures that the compound is introduced to the column in a very narrow, evenly distributed band, which leads to better separation. Dissolving a solid in a strong solvent for wet loading can cause it to crash out of solution upon contact with the non-polar mobile phase, ruining the separation.

Q3: How fast should I run my column?

  • A3: The flow rate affects separation. A slower flow rate generally provides better resolution but takes longer. For flash chromatography, a typical flow rate results in the solvent level dropping by about 2 inches per minute. The optimal rate depends on the difficulty of the separation.

Q4: Can I use a solvent gradient? When is it appropriate?

  • A4: Yes, gradient elution is very useful, especially when your crude mixture contains compounds with a wide range of polarities.[1] It allows you to first elute the non-polar impurities with a non-polar solvent system and then increase the polarity to elute your more polar target compound in a reasonable amount of time.

Visualization of Workflows

General Column Chromatography Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find Rf ≈ 0.3) Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute & Collect (Isocratic or Gradient) Load->Elute Analyze 5. Analyze Fractions (by TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evaporate 7. Evaporate Solvent (Rotovap & High Vac) Combine->Evaporate Final Final Evaporate->Final Pure Product

Caption: General workflow for column chromatography purification.

Troubleshooting Decision Tree

G Start Problem Observed (e.g., Streaking, Poor Separation) Streak Is the compound streaking or tailing? Start->Streak Add_Base Solution: Add 0.5-2% Et3N to mobile phase Streak->Add_Base Yes Rf_Check Is the Rf value optimal (0.25-0.35)? Streak->Rf_Check No Rf_High Rf too high (>0.5) Rf_Check->Rf_High No Rf_Low Rf too low (<0.2) Rf_Check->Rf_Low No Separation_Check Is separation between spots poor? Rf_Check->Separation_Check Yes Decrease_Polarity Solution: Decrease eluent polarity Rf_High->Decrease_Polarity Increase_Polarity Solution: Increase eluent polarity Rf_Low->Increase_Polarity Optimize_Solvent Solution: Test different solvent systems or use a shallower gradient Separation_Check->Optimize_Solvent Yes

Caption: Decision tree for troubleshooting common chromatography issues.

References

Technical Support Center: Recrystallization of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of aniline derivatives. Aniline and its derivatives are foundational materials in pharmaceutical and chemical synthesis, but their purification via recrystallization presents unique challenges. These compounds are often susceptible to oxidation, can be difficult to crystallize, and may "oil out" of solution, complicating isolation.[1][2]

This guide provides field-proven insights and structured troubleshooting protocols to help researchers, scientists, and drug development professionals navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my aniline derivative a dark brown/red color, and how can I fix it during recrystallization?

This discoloration is a classic sign of aerial oxidation.[1][2] Aniline's electron-rich aromatic ring is highly susceptible to oxidation, forming highly colored polymeric impurities.[2]

Solution:

  • Use Activated Charcoal: During the recrystallization process, after dissolving your crude product in the hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal.[1][3][4] The charcoal will adsorb the colored impurities.[4][5][6] Perform a hot filtration to remove the charcoal before cooling the solution.[3][5]

  • Add a Reducing Agent: For stubborn discoloration, a small quantity of a reducing agent like sodium dithionite can be added to the hot solution to reverse some oxidation.[1]

  • Inert Atmosphere: If the derivative is particularly sensitive, performing the entire recrystallization process under an inert atmosphere (Nitrogen or Argon) can prevent further oxidation.[7]

Q2: I've cooled my solution, but no crystals are forming. What should I do?

This is a common issue known as supersaturation, where the compound remains dissolved even though the concentration is above its normal solubility limit at that temperature.[8][9]

Solution:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[9][10]

    • Seeding: Add a tiny "seed crystal" of the pure compound to the solution.[9][11] This provides a template for other molecules to crystallize upon.

  • Further Cooling: If room temperature cooling is unsuccessful, place the flask in an ice bath to further decrease the compound's solubility.[12]

  • Reduce Solvent Volume: You may have used too much solvent.[9][13] Gently heat the solution to evaporate some of the solvent, then attempt to cool and crystallize again.[9]

Q3: My compound is separating as an oil, not a solid. How do I prevent "oiling out"?

"Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase instead of a solid crystal.[14][15] This is common for low-melting-point compounds or when a solution is cooled too quickly.[8][12] The oil often traps impurities, defeating the purpose of recrystallization.[16]

Solution:

  • Re-heat and Add More Solvent: Warm the mixture to redissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[8][9]

  • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss. Very slow cooling favors the formation of crystals over oil.[9]

  • Change Solvents: The boiling point of your solvent may be higher than the melting point of your compound. Select a solvent with a lower boiling point.[12]

Troubleshooting Guides & Protocols

Guide 1: Systematic Solvent Selection for Aniline Derivatives

The choice of solvent is the most critical factor for successful recrystallization.[17] The ideal solvent should dissolve the aniline derivative well when hot but poorly when cold.[6][17]

Workflow for Solvent Selection

G cluster_start Initial Screening cluster_heat Heating & Cooling cluster_decision Decision Start Place ~20mg of crude aniline derivative in a test tube AddSolvent Add 0.5 mL of cold solvent Start->AddSolvent ObserveCold Observe at Room Temp. Does it dissolve? AddSolvent->ObserveCold Heat Heat mixture to boiling ObserveCold->Heat No Bad1 BAD SOLVENT (Too Soluble) ObserveCold->Bad1  Yes ObserveHot Does it dissolve? Heat->ObserveHot Cool Cool slowly to room temp, then ice bath ObserveHot->Cool Yes Bad2 BAD SOLVENT (Insoluble) ObserveHot->Bad2 No ObserveCrystals Do crystals form? Cool->ObserveCrystals Good GOOD SOLVENT ObserveCrystals->Good Yes Bad3 BAD SOLVENT (No Crystals) ObserveCrystals->Bad3 No

Caption: Workflow for selecting an appropriate recrystallization solvent.

Recommended Solvents Table
Solvent SystemPolarityBoiling Point (°C)Best For...Causality & Expert Insights
Ethanol/Water High (adjustable)78-100Polar derivatives (e.g., hydroxyanilines)The water acts as an anti-solvent. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy, then a drop of ethanol to clarify.[18] This mixed-solvent system is versatile but prone to oiling out if cooled too fast.[9]
Toluene Low111Non-polar derivatives, good for X-ray quality crystalsLess volatile than hexanes, allowing for slower crystal growth. Its aromatic nature can favorably interact with the aniline ring system.[19]
Hexane/Ethyl Acetate Low to Medium69-77Derivatives of intermediate polarityA common and effective pair. Dissolve in the more polar solvent (ethyl acetate) and add the non-polar anti-solvent (hexane).[20]
Methanol High65Polar derivatives, good alternative to ethanolLower boiling point than ethanol can sometimes help prevent oiling out for low-melting solids.[12][18]
Guide 2: Protocol for Recrystallization of a Discolored Aniline Derivative

This protocol integrates steps to address the common problems of discoloration and poor crystal formation.

Step-by-Step Methodology
  • Dissolution:

    • Place your crude aniline derivative (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.

    • Add the chosen solvent (e.g., 50 mL of an ethanol/water mixture) and a magnetic stir bar.

    • Heat the mixture on a hot plate with stirring until the solvent is boiling and the solid has completely dissolved.[21] Add the minimum amount of hot solvent necessary to achieve full dissolution to ensure the solution is saturated.[13]

  • Decolorization:

    • Remove the flask from the heat. Crucially, never add charcoal to a boiling solution , as it can cause violent bumping.[6]

    • Add a small spatula-tip of activated charcoal (approx. 100 mg) to the hot solution.[3]

    • Return the flask to the hotplate, bring it back to a gentle boil, and swirl for 2-3 minutes to allow the charcoal to adsorb the colored impurities.[6]

  • Hot Gravity Filtration:

    • Set up a gravity filtration apparatus (stemless funnel, fluted filter paper) into a clean, pre-heated Erlenmeyer flask.

    • Pre-heating the funnel and flask prevents premature crystallization in the filter.[8]

    • Pour the hot solution through the fluted filter paper to remove the charcoal and any insoluble impurities.[5] Work quickly to minimize cooling.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[3][10] Slow cooling is essential for forming large, pure crystals.[17]

    • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal yield.[10][12]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[21]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.[13]

    • Allow the crystals to dry completely on the filter paper with the vacuum running, then transfer them to a watch glass to air dry.

Troubleshooting this Protocol

G Start Begin Protocol Step1 Step 1: Dissolution Start->Step1 Step2 Step 2: Decolorization Step1->Step2 Step3 Step 3: Hot Filtration Step2->Step3 Step4 Step 4: Crystallization Step3->Step4 Step5 Step 5: Isolation Step4->Step5 T1 Problem: Oiling Out Solution: 1. Re-heat solution 2. Add more solvent 3. Cool slower Step4->T1 T2 Problem: No Crystals Solution: 1. Scratch flask wall 2. Add seed crystal 3. Reduce solvent volume Step4->T2 End Pure Crystals Step5->End T3 Problem: Color Remains Solution: 1. Repeat charcoal step 2. Use a reducing agent (e.g., Na2S2O4) Step5->T3

Caption: Troubleshooting common issues in the aniline recrystallization workflow.

References

Technical Support Center: Synthesis of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted anilines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your synthetic strategies.

Table of Contents

  • Troubleshooting Guide: Common Side Reactions & Solutions

    • Issue 1: Over-alkylation in N-Alkylation Reactions

    • Issue 2: Formation of Azo Compounds during Nitroarene Reduction

    • Issue 3: Polyhalogenation during Electrophilic Substitution

    • Issue 4: Tar Formation and Darkening of the Reaction Mixture

    • Issue 5: Poor Regioselectivity in Electrophilic Aromatic Substitution

    • Issue 6: Challenges in Buchwald-Hartwig Amination

  • Frequently Asked Questions (FAQs)

  • Experimental Protocols

    • Protocol 1: Selective Monobromination of Aniline via Acetylation

    • Protocol 2: Reduction of Nitrobenzene to Aniline using Tin and HCl

  • References

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that may arise during the synthesis of substituted anilines, providing potential causes and actionable solutions.

Issue 1: My N-alkylation of aniline is yielding significant amounts of di- and tri-alkylated products.

Potential Cause: Aniline and its derivatives are nucleophilic and can undergo multiple alkylations, especially when using reactive alkylating agents.[1][2] The initially formed mono-alkylated aniline can compete with the starting aniline for the alkylating agent, leading to over-alkylation.[3]

Troubleshooting & Optimization:

  • Control Stoichiometry: Use a large excess of the starting aniline relative to the alkylating agent. This increases the probability of the alkylating agent reacting with the primary aniline rather than the mono-alkylated product.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a controlled temperature can help maintain a low concentration of the alkylating agent, favoring mono-alkylation.

  • Choice of Alkylating Agent: Less reactive alkylating agents may provide better selectivity. For instance, using alcohols with a suitable catalyst can sometimes offer more control than highly reactive alkyl halides.[1]

  • Reductive Amination: Consider a two-step reductive amination approach. First, react the aniline with an aldehyde or ketone to form an imine, which is then reduced in a separate step. This method can provide high selectivity for mono-alkylation.

Issue 2: During the reduction of a nitroaromatic compound, I'm observing a colored impurity, possibly an azo compound.

Potential Cause: The reduction of nitroarenes to anilines proceeds through several intermediates, including nitroso and hydroxylamine species. Under certain conditions, these intermediates can condense to form azoxy, azo, and hydrazo compounds.[4][5] This is particularly prevalent in neutral or slightly acidic/basic conditions.

Troubleshooting & Optimization:

  • Strongly Acidic Conditions: Employing a strong acid and a reducing metal (e.g., Sn/HCl or Fe/HCl) promotes the complete reduction to the amine and minimizes the formation of condensation byproducts.[6][7]

  • Catalytic Hydrogenation: This method, using catalysts like Pd/C or PtO₂, is often cleaner and can be highly selective for the reduction of the nitro group to an amine, especially in the presence of other reducible functional groups.

  • Control of Reaction Temperature: Exothermic reactions should be carefully controlled with external cooling to prevent localized overheating, which can favor side reactions.[7]

Issue 3: My halogenation of a substituted aniline is resulting in a mixture of di- and tri-halogenated products.

Potential Cause: The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack at the ortho and para positions.[8][9] This high reactivity often leads to over-halogenation, even without a Lewis acid catalyst.[8]

Troubleshooting & Optimization:

  • Protecting Group Strategy: The most effective method to control reactivity is to protect the amino group as an amide (e.g., by reacting the aniline with acetic anhydride to form an acetanilide).[8][10] The acetyl group is still an ortho, para-director, but it attenuates the activating effect of the nitrogen lone pair, allowing for selective monohalogenation. The protecting group can be easily removed by hydrolysis after the halogenation step.

  • Choice of Halogenating Agent: Milder halogenating agents can provide better control. For instance, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be more selective than using Br₂ or Cl₂.

Issue 4: My reaction mixture is turning dark brown or black, and I'm getting a tar-like substance.

Potential Cause: Anilines are susceptible to oxidation, especially in the presence of air, strong acids, or oxidizing agents, which can lead to the formation of polymeric, tarry materials.[8][11] High reaction temperatures can also promote decomposition and polymerization.[12][13]

Troubleshooting & Optimization:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.[8]

  • Purify Starting Materials: Ensure the aniline starting material is pure and colorless. Aniline can darken on storage due to oxidation.[14] Distillation of aniline before use is often recommended.

  • Temperature Control: Maintain the recommended reaction temperature and avoid excessive heating.

  • Protecting Groups: As with halogenation, protecting the amino group can make the substrate less prone to oxidation.[8]

Issue 5: I am getting a mixture of ortho and para isomers in my electrophilic aromatic substitution reaction.

Potential Cause: The amino group is an ortho, para-director.[10] While the para position is often favored due to less steric hindrance, a significant amount of the ortho isomer can still be formed, leading to separation challenges.

Troubleshooting & Optimization:

  • Bulky Protecting Groups: Introducing a sterically bulky protecting group on the nitrogen atom can increase the steric hindrance at the ortho positions, thereby favoring substitution at the para position.

  • Reaction Conditions: The ortho/para ratio can sometimes be influenced by the solvent and temperature.[10] Experimenting with different conditions may improve the desired regioselectivity.

Issue 6: My Buchwald-Hartwig amination is giving low yields or failing completely.

Potential Cause: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the choice of catalyst, ligand, base, and solvent.[15][16] Potential issues include catalyst deactivation, inappropriate ligand choice for the specific substrates, or an unsuitable base.

Troubleshooting & Optimization:

  • Ligand Screening: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands are generally required.[6] It may be necessary to screen a variety of ligands to find the optimal one for your specific aryl halide and amine.

  • Base Selection: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being a common choice.[15] However, other bases like potassium phosphate or cesium carbonate may be more effective for certain substrates.

  • Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. Ensure the solvent is thoroughly dried, as water can interfere with the reaction.

  • Catalyst Precursor: While various palladium sources can be used, well-defined pre-catalysts can sometimes offer better results and reproducibility.[17][18]

Frequently Asked Questions (FAQs)

Q1: Why is the amino group in aniline considered an ortho, para-directing group?

A: The amino group (-NH₂) is an activating group because the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance.[10] This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.[10]

Q2: How can I achieve meta-substitution on an aniline derivative?

A: Direct meta-substitution is challenging due to the strong ortho, para-directing nature of the amino group. However, one strategy is to perform the electrophilic substitution under strongly acidic conditions. In a strong acid, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is deactivating and a meta-director.[10]

Q3: What is the purpose of using a protecting group in aniline synthesis?

A: Protecting groups serve several critical functions:

  • To control reactivity: They can moderate the high reactivity of the aniline ring towards electrophiles, preventing side reactions like polysubstitution.[8]

  • To control regioselectivity: By introducing steric bulk, they can favor para-substitution over ortho-substitution.[10]

  • To prevent unwanted reactions at the amino group: For example, preventing the amino group from reacting with a Lewis acid catalyst in Friedel-Crafts reactions.[10]

Q4: How can I purify my substituted aniline product?

A: Purification strategies depend on the properties of the product and impurities.

  • Acid-Base Extraction: If the product is not acidic, an acidic wash can be used to remove unreacted basic aniline starting material by converting it to a water-soluble salt.[19]

  • Column Chromatography: This is a common method for separating the desired product from side products and unreacted starting materials. The choice of eluent is critical for good separation.[6][20]

  • Distillation: For liquid anilines, distillation (often under reduced pressure to prevent decomposition) can be an effective purification method.[6]

  • Recrystallization: Solid aniline derivatives can be purified by recrystallization from a suitable solvent.

Experimental Protocols

Protocol 1: Selective Monobromination of Aniline via Acetylation

This protocol outlines the protection of aniline as acetanilide, followed by selective monobromination at the para position, and subsequent deprotection to yield p-bromoaniline.

Step 1: Acetylation of Aniline [10]

  • Dissolve 10 g of aniline in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid in a flask.

  • Prepare a solution of 16 g of sodium acetate in 50 mL of water.

  • Cool the aniline hydrochloride solution in an ice bath and add 14 mL of acetic anhydride.

  • Immediately add the sodium acetate solution and stir vigorously.

  • The acetanilide will precipitate as a white solid.

  • Collect the product by vacuum filtration and wash with cold water.

Step 2: Bromination of Acetanilide

  • Dissolve 5 g of the dried acetanilide in 20 mL of glacial acetic acid in a flask.

  • Slowly add a solution of 2.7 mL of bromine in 5 mL of glacial acetic acid dropwise with stirring. Maintain the temperature below 25 °C.

  • After the addition is complete, stir the mixture for 30 minutes at room temperature.

  • Pour the reaction mixture into 200 mL of cold water.

  • The p-bromoacetanilide will precipitate. Collect the solid by vacuum filtration and wash with cold water.

Step 3: Hydrolysis of p-Bromoacetanilide

  • Reflux the p-bromoacetanilide with 20 mL of 70% sulfuric acid for 30-40 minutes.

  • Cool the reaction mixture and pour it into 100 mL of cold water.

  • Neutralize the solution by slowly adding a concentrated sodium hydroxide solution until it is basic to litmus paper.

  • The p-bromoaniline will separate as an oil or solid.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Protocol 2: Reduction of Nitrobenzene to Aniline using Tin and HCl[7]

This protocol describes the classic Béchamp reduction for the synthesis of aniline from nitrobenzene.

  • In a round-bottom flask equipped with a reflux condenser, combine 18 g of granulated tin and 8 mL of nitrobenzene.

  • Slowly add 43 mL of concentrated hydrochloric acid in small portions through the condenser. The reaction is exothermic and may become vigorous; cooling in a water bath may be necessary to maintain control.[7]

  • After the initial vigorous reaction subsides, heat the mixture on a boiling water bath for approximately one hour, or until the characteristic smell of nitrobenzene is no longer apparent.

  • Allow the mixture to cool and then slowly add a solution of 25 g of sodium hydroxide in 50 mL of water until the solution is strongly alkaline. This will precipitate tin hydroxides and liberate the free aniline.

  • The aniline can then be isolated by steam distillation.[6][7]

  • The distillate, a mixture of aniline and water, is then saturated with sodium chloride and extracted with an organic solvent (e.g., dichloromethane).

  • The organic extracts are dried over a suitable drying agent (e.g., potassium hydroxide pellets) and the solvent is removed by distillation.

  • The crude aniline can be further purified by fractional distillation, collecting the fraction boiling at 182-185 °C.[6]

Visualizations

Troubleshooting Workflow for Over-alkylation

start Over-alkylation Observed stoichiometry Adjust Stoichiometry (Excess Aniline) start->stoichiometry addition Slow Addition of Alkylating Agent start->addition reagent Change Alkylating Agent (Less Reactive) start->reagent method Switch to Reductive Amination start->method end Mono-alkylation Favored stoichiometry->end addition->end reagent->end method->end Nitro Ar-NO2 (Nitroarene) Nitroso Ar-NO (Nitroso) Nitro->Nitroso Reduction Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Reduction Azo Ar-N=N-Ar (Azo Compound) Nitroso->Azo Condensation with Ar-NHOH Aniline Ar-NH2 (Aniline) Hydroxylamine->Aniline Reduction Hydroxylamine->Azo

References

Storage and handling recommendations for 3-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-(3-Methoxyphenyl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure the successful storage, handling, and application of this versatile chemical intermediate. Our recommendations are grounded in established chemical principles and practical laboratory experience to support the integrity of your research.

I. Quick Reference: Compound Properties

A summary of key physical and chemical properties of this compound is provided below for your convenience.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₃NO[1]
Molecular Weight 199.25 g/mol [1]
Appearance Typically a solid (crystalline or powder) or an oily liquid, which may range from colorless/pale yellow to brownish upon storage.[2]
Purity ≥97% (typical)[3]
Primary Hazards Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction and serious eye damage. Suspected of causing genetic defects and cancer.[4]

II. Storage and Stability: FAQs and Troubleshooting

Proper storage is critical to maintaining the quality and reactivity of this compound. Anilines as a class of compounds are susceptible to degradation, which can compromise experimental outcomes.

Question: My this compound has turned from a light yellow to a dark brown color. Is it still usable?

Answer: The darkening of anilines upon storage is a common observation and is typically due to aerial oxidation.[5] The amino group is susceptible to oxidation, which can lead to the formation of highly colored polymeric impurities.

  • Causality: Exposure to air (oxygen) and light can accelerate this process. The presence of trace metal impurities can also catalyze oxidation.

  • Recommendation: For non-critical applications or initial exploratory studies, the material may still be suitable. However, for sensitive reactions, such as those involving catalysis or the synthesis of high-purity materials for pharmaceutical development, purification is recommended. A simple and effective method is to run a plug of the material through a short column of silica gel or activated carbon to remove the colored impurities.

  • Best Practice: To prevent this issue, always store this compound under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed, amber glass vial to protect it from light.[6][7]

Question: What are the optimal long-term storage conditions for this compound?

Answer: For optimal stability, this compound should be stored in a cool, dry, and dark place.[2] A refrigerator (2-8 °C) is suitable for long-term storage. The container should be tightly sealed to prevent moisture ingress and oxidation.[6] For extended storage, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended.[4]

Question: I suspect my sample has degraded. How can I check its purity?

Answer: The most straightforward method to assess the purity of your sample is by Thin Layer Chromatography (TLC). A degraded sample will typically show a baseline spot (polar impurities) and potentially multiple spots in addition to the main product spot. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods. Comparing the chromatogram of the stored sample to that of a freshly opened or purified sample will provide a clear indication of its integrity.

III. Handling and Experimental Use: A Troubleshooting Guide

Navigating the practical aspects of using this compound in your experiments is key to achieving reproducible results.

Solubility and Solution Preparation

Issue: I am unsure which solvent to use to prepare a stock solution of this compound.

Underlying Principle: The solubility of a compound is governed by the "like dissolves like" principle. This compound has a large, predominantly nonpolar aromatic structure, but also possesses polar amine (-NH₂) and ether (-OCH₃) functional groups. This dual character allows it to be soluble in a range of organic solvents.

Recommendations:

  • High Solubility: Expect good solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), as well as in chlorinated solvents like Dichloromethane (DCM).[4]

  • Moderate to High Solubility: Alcohols such as ethanol and methanol are also effective solvents due to their ability to hydrogen bond with the amine group.[8][9]

  • Low Solubility: The compound is expected to have limited to poor solubility in non-polar solvents like hexanes and is only slightly soluble in water.[2][8]

Protocol for Preparing a Stock Solution:

  • Safety First: Always handle this compound in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile or neoprene gloves, safety goggles, and a lab coat.

  • Weighing: Accurately weigh the desired amount of the compound in a clean, dry vial.

  • Solvent Addition: Add the chosen solvent (e.g., DMSO) to the vial in portions.

  • Dissolution: Gently swirl or vortex the vial to aid dissolution. If necessary, sonication in a water bath can be used to expedite the process.

  • Storage of Solution: Store the resulting solution in a tightly capped vial, protected from light. For long-term storage, refrigeration is recommended. Be aware that some compounds may precipitate out of solution at lower temperatures, so allow the solution to return to room temperature and ensure complete re-dissolution before use.

Common Reaction Problems

Issue: My reaction involving this compound is giving a low yield.

Potential Causes & Solutions:

  • Reagent Purity: As discussed, the purity of the aniline is critical. Oxidized starting material can inhibit catalysts and lead to side reactions. Consider purifying the aniline before use.

  • Reaction Conditions: Anilines can be sensitive to reaction conditions. For example, in electrophilic aromatic substitution reactions, the amino group is strongly activating.[8] This can sometimes lead to over-reaction or the formation of multiple isomers. Protecting the amine group as an amide (e.g., by reacting with acetic anhydride) can moderate its reactivity and improve selectivity.[8]

  • Incompatible Reagents: Strong oxidizing agents should be avoided as they can degrade the aniline.[6] Also, in strongly acidic conditions, the amine group will be protonated to form an anilinium ion, which is deactivating and meta-directing for electrophilic aromatic substitution.[8]

Issue: I am observing the formation of multiple products in my reaction.

Potential Cause & Solutions:

  • Regioselectivity: In reactions like halogenation or nitration, the methoxy and amino groups will direct incoming electrophiles to different positions on the aromatic rings. Understanding the directing effects of these groups is crucial for predicting the major product. The interplay between the activating effects of both the amine and methoxy groups can lead to a mixture of isomers. Careful control of reaction temperature and the choice of catalyst can help improve regioselectivity.[8]

IV. Safety and Disposal

Question: What are the essential safety precautions when working with this compound?

Answer: Due to its toxicity, strict safety protocols must be followed:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl or neoprene are often recommended for anilines), chemical splash goggles, and a fully buttoned lab coat.[4]

  • Handling: Avoid inhalation of dust or vapors and prevent skin and eye contact. Wash hands thoroughly after handling.[4]

Question: How should I dispose of waste containing this compound?

Answer: this compound and its containers must be treated as hazardous waste.

  • Collection: Collect all waste (solid and liquid) in a designated, properly labeled, and sealed hazardous waste container.[3]

  • Compatibility: Ensure the waste container is compatible with the chemical. Do not mix with incompatible waste streams, such as strong oxidizing agents.

  • Disposal: Do not dispose of this chemical down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) department for specific guidance on waste pickup and disposal procedures.[3]

V. Visual Workflow and Decision Guides

Decision Workflow for a Suspected Degraded Sample

This workflow provides a logical sequence of steps to assess and handle a sample of this compound that is suspected of degradation.

DegradedSampleWorkflow Start Suspected Degraded Sample (e.g., dark color) Visual_Inspection Visual Inspection: Note color and consistency Start->Visual_Inspection Purity_Check Purity Check: Run TLC or HPLC/GC Visual_Inspection->Purity_Check Pure_Enough Is purity acceptable for the intended reaction? Purity_Check->Pure_Enough Results Obtained Discard Discard as Hazardous Waste Purity_Check->Discard Grossly Impure / Unidentifiable Use_As_Is Use As Is (for non-sensitive applications) Pure_Enough->Use_As_Is Yes Purify Purify Sample (e.g., column chromatography, recrystallization) Pure_Enough->Purify No Proceed_With_Reaction Proceed with Reaction Use_As_Is->Proceed_With_Reaction Post_Purification_Check Verify Purity Post-Purification Purify->Post_Purification_Check Post_Purification_Check->Proceed_With_Reaction

Caption: Decision tree for handling potentially degraded this compound.

References

Technical Support Center: A Scientist's Guide to Overcoming Low Yields in Suzuki Coupling of Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the Suzuki coupling of aniline derivatives. Anilines, while crucial building blocks, introduce a unique set of challenges to this otherwise robust palladium-catalyzed reaction. Their electron-rich nature and coordinating amino group can often lead to frustratingly low yields and a host of side reactions.

This resource is structured as a series of troubleshooting questions and in-depth answers, moving from the most common culprits for reaction failure to more nuanced optimization strategies. Our goal is to provide not just procedural steps, but the underlying mechanistic reasoning to empower you to make informed decisions at the bench.

Troubleshooting Guide: Diagnosing and Solving Low Yields

Low or no conversion in a Suzuki coupling involving anilines can often be traced back to a few key areas. This section provides a logical workflow to diagnose and resolve these common issues.

Q1: My reaction shows little to no conversion of my starting materials. Where should I start my investigation?

When faced with a stalled reaction, a systematic evaluation of the core components is the most effective approach. The primary suspects are catalyst activity, ligand choice, and the reaction conditions that support the catalytic cycle.

A1: Initial Diagnostic Workflow

  • Catalyst and Ligand Integrity: The heart of the Suzuki reaction is the palladium catalyst and its coordinating ligand. Inactivity here is a frequent cause of failure.

    • Catalyst Oxidation: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. More importantly, the Pd(0) species is sensitive to oxygen, which can oxidize it to inactive Pd(II), leading to the formation of palladium black.[1]

    • Ligand Incompatibility: Standard ligands like triphenylphosphine (PPh₃) may be insufficient for couplings with electron-rich anilines or sterically demanding substrates.[2] The electron-donating aniline moiety can make oxidative addition more challenging. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the reaction.[3][4] These ligands stabilize the Pd(0) center and facilitate the oxidative addition and reductive elimination steps.[4]

  • Base and Solvent Selection: The base and solvent are not passive components; they play critical roles in the transmetalation step and overall reaction kinetics.

    • Base Strength and Quality: The base is crucial for activating the organoboron species to facilitate transmetalation.[5][6] Weak bases may be ineffective. For challenging couplings involving anilines, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often necessary.[3][7] Crucially, the base must be anhydrous and finely ground to maximize its reactivity and solubility in the reaction mixture.[3]

    • Solvent Effects: The choice of solvent can influence catalyst solubility, reaction temperature, and the rate of various steps in the catalytic cycle.[8] Aprotic solvents like dioxane, toluene, and THF are commonly used, often with a small amount of water to aid in dissolving the base.[8][9]

  • Reagent Purity and Reaction Setup: The quality of your reagents and the rigor of your experimental setup are paramount.

    • Anhydrous and Degassed Conditions: Oxygen and water are detrimental. Oxygen can lead to catalyst deactivation and promote unwanted side reactions like the homocoupling of boronic acids.[3] Water can cause protodeboronation, where the boronic acid is consumed in a non-productive pathway.[3] Ensure all glassware is flame-dried, solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen or through freeze-pump-thaw cycles), and the reaction is maintained under a positive pressure of inert gas.[3]

Troubleshooting Flowchart for No Conversion

start Low or No Conversion catalyst 1. Catalyst/Ligand Check start->catalyst catalyst_q1 Is the catalyst active? (Pd(0) vs Pd(II), color change) catalyst->catalyst_q1 conditions 2. Base/Solvent Check base_q Is the base strong enough and anhydrous? (e.g., Na2CO3 vs. K3PO4) conditions->base_q reagents 3. Reagent/Setup Check reagents_q Are reagents pure and anhydrous? reagents->reagents_q ligand_q Is the ligand appropriate? (e.g., PPh3 vs. Buchwald ligand) catalyst_q1->ligand_q Yes solution1 Switch to a more active precatalyst. Increase catalyst loading. catalyst_q1->solution1 No ligand_q->conditions Yes solution2 Use a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos). ligand_q->solution2 No solvent_q Is the solvent appropriate? (e.g., Dioxane, Toluene) base_q->solvent_q Yes solution3 Switch to a stronger, anhydrous base (e.g., Cs2CO3, K3PO4). base_q->solution3 No solvent_q->reagents Yes solution4 Screen different aprotic solvents. Consider temperature increase. solvent_q->solution4 No setup_q Is the system rigorously degassed? reagents_q->setup_q Yes solution5 Use fresh, pure reagents. Use anhydrous solvents. reagents_q->solution5 No solution6 Improve degassing procedure (e.g., freeze-pump-thaw). setup_q->solution6 No

Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.

Q2: My reaction is producing significant byproducts. What are the likely culprits and how can I minimize them?

The appearance of byproducts indicates that your catalyst is active but is being diverted into unproductive or undesired reaction pathways. Identifying the structure of these byproducts is key to diagnosing the problem.

A2: Common Side Reactions and Mitigation Strategies

  • Homocoupling of Boronic Acid: This is often the most prevalent byproduct, forming a biaryl from two molecules of your boronic acid derivative.

    • Cause: Homocoupling is primarily caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[3] The Pd(II) species can then undergo two transmetalation events with the boronic acid, followed by reductive elimination to yield the homocoupled product.[3]

    • Solution: The most critical step is the rigorous exclusion of oxygen.[3] Ensure your reaction flask is properly dried and that solvents are thoroughly degassed. Maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction is essential.[3] While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, a large excess can favor homocoupling.[3]

  • Protodeboronation: This side reaction results in the cleavage of the C-B bond of your organoboron reagent, replacing it with a hydrogen atom.

    • Cause: This process is facilitated by proton sources, most commonly water, in the reaction mixture.[3] It effectively removes your boronic acid from the productive catalytic cycle.[3]

    • Solution: Use anhydrous conditions.[3] Ensure your solvent and base are thoroughly dried. Using boronate esters (e.g., pinacol esters) instead of boronic acids can sometimes reduce susceptibility to protodeboronation.

  • Dehalogenation of the Aryl Halide: In this pathway, the halogen on your aniline starting material is replaced by a hydrogen atom.

    • Cause: After oxidative addition of the aryl halide to the Pd(0) center, the resulting Pd(II) complex can sometimes react with a hydride source in the mixture.[10] Common hydride sources include trace water, amines, or certain solvents. A subsequent reductive elimination of the aryl group and the hydride leads to the dehalogenated aniline.[10]

    • Solution: Ensure all reagents and solvents are pure and anhydrous. If the problem persists, screening different bases or solvents may be necessary.

Catalytic Cycle and Common Off-Cycle Pathways

Suzuki_Cycle cluster_side Off-Cycle Pathways Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_O2 Pd(II) (Inactive) Pd0->PdII_O2 O2 PdII_ArX L_n(Ar)Pd(II)-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal Dehalogenation Aniline-H (Dehalogenation) PdII_ArX->Dehalogenation Hydride Source PdII_ArAr L_n(Ar)Pd(II)-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Aniline-Ar' RedElim->Product ArX Aniline-X ArX->OxAdd ArB Ar'-B(OR)2 + Base ArB->Transmetal Protodeboronation Ar'-H (Protodeboronation) ArB->Protodeboronation H2O Homocoupling Ar'-Ar' (Homocoupling) PdII_O2->Homocoupling 2 x Ar'-B(OR)2 H_source H+ Source (e.g., H2O)

Caption: The Suzuki catalytic cycle and key off-cycle pathways leading to common byproducts.

Frequently Asked Questions (FAQs)

Q3: My aniline substrate is sterically hindered (e.g., ortho-substituted). What specific changes should I consider?

A3: Steric hindrance poses a significant challenge to both the oxidative addition and reductive elimination steps. For these demanding couplings, a more robust catalyst system is required.

  • Ligand Choice is Critical: You must move beyond simple phosphine ligands. Highly effective options include:

    • Buchwald Ligands: Biaryl monophosphine ligands like RuPhos, XPhos, and SPhos are designed with significant steric bulk to create a coordinatively unsaturated palladium center, which facilitates oxidative addition.[11]

    • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or IMes are strong sigma-donors that form very stable palladium complexes, capable of catalyzing difficult couplings.[5]

  • Catalyst Systems: Consider using pre-formed catalysts or palladacycles (e.g., CataCXium A palladacycle) which have shown unique effectiveness for couplings on hindered anilines.[12]

  • Reaction Conditions: Higher temperatures and stronger bases (e.g., NaOtBu, K₃PO₄) may be necessary to overcome the higher activation energy associated with hindered substrates.[11]

Q4: The electronic properties of my aniline (electron-rich or electron-poor) seem to be affecting the yield. How do I adjust my strategy?

A4: The electronic nature of the aniline's aryl halide partner directly impacts the oxidative addition step.

  • Electron-Poor Anilines (e.g., nitro- or cyano-substituted): These substrates are generally easier to couple. The electron-withdrawing groups make the carbon-halogen bond more susceptible to oxidative addition by the electron-rich Pd(0) center. Standard conditions may be sufficient, but optimization of ligand and base can still improve yields.

  • Electron-Rich Anilines (e.g., methoxy- or alkyl-substituted): These are more challenging. The electron-donating groups strengthen the carbon-halogen bond, making oxidative addition slower. To overcome this, you need to make the catalyst more electron-rich and reactive.

    • Use Electron-Donating Ligands: This is paramount. Bulky, electron-rich phosphine ligands (Buchwald-type) or NHCs are essential to increase the electron density on the palladium center, thereby promoting oxidative addition.[4][13]

    • Screen Bases and Solvents: A stronger base and a suitable solvent can significantly influence the reaction outcome.

Q5: I am using an aniline-boronic acid. Are there any special considerations?

A5: Yes, when the aniline moiety is on the organoboron partner, the primary concern is often the stability and solubility of the boronic acid itself.

  • Solubility: Aniline boronic acids can have poor solubility in common organic solvents. Using a co-solvent system, such as Toluene/Water or Dioxane/Water, can be beneficial.[14][15]

  • Self-Coupling: The free amino group can potentially coordinate to the palladium center, leading to complex reaction mixtures or catalyst inhibition. While often not requiring protection, if issues persist, temporary protection of the amine (e.g., as a Boc-carbamate) can be a viable, albeit less atom-economical, strategy.[12]

  • Micellar Catalysis: For aniline-boronic acids, novel methods like micellar catalysis using surfactants in water have shown excellent results, often at room temperature and without the need for an inert atmosphere.[14][16] This approach can enhance solubility and reaction rates.[14][16]

Experimental Protocols & Data

Protocol 1: General Procedure for a Challenging Suzuki Coupling of an Ortho-Substituted Bromoaniline

This protocol provides a robust starting point for a sterically hindered coupling.

  • Glassware and Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the ortho-bromoaniline (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground, anhydrous K₃PO₄ (3.0 equiv).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with argon or high-purity nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Catalyst, Ligand, and Solvent:

    • Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.5 mol %).

    • Add degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Aniline Suzuki Couplings
Substrate ChallengeRecommended Catalyst (mol%)Recommended Ligand (mol%)Recommended Base (equiv)Recommended SolventTemperature (°C)
Simple/Unactivated Pd(PPh₃)₄ (2-5%)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)80-100
Electron-Rich Aniline Pd₂(dba)₃ (1-2%)SPhos (2-4%)K₃PO₄ (3.0)Toluene90-110
Sterically Hindered Pd(OAc)₂ (2%)XPhos or RuPhos (4%)Cs₂CO₃ (2.5)2-MeTHF or Dioxane100-110
Aniline Boronic Acid Pd(dtbpf)Cl₂ (2%)-Et₃N (2.0)Toluene/H₂O (9:1)60-80

Note: These are starting points. Optimization of stoichiometry, temperature, and concentration is often necessary.

References

Technical Support Center: Removal of Phenolic Impurities from Aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aniline purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with phenolic impurities during aniline synthesis. Phenol is a common byproduct, and its removal is critical for achieving the high-purity aniline required for downstream applications, including the synthesis of pharmaceuticals, dyes, and polyurethanes.[1][2][3]

The proximity of the boiling points of aniline (184°C) and phenol (182°C) makes separation by conventional fractional distillation exceptionally challenging and energy-intensive.[4][5][6] This guide provides in-depth troubleshooting advice and detailed protocols for effective, field-proven purification strategies.

Section 1: Frequently Asked Questions (FAQs) - The Basics

This section addresses fundamental questions regarding the challenges of phenol-aniline separation.

Q1: Why is it so difficult to separate phenol from aniline using standard distillation?

A1: The primary challenge lies in their nearly identical boiling points at atmospheric pressure (Aniline: 184°C, Phenol: 182°C).[6][7] This small difference means that a very high number of theoretical plates and a high reflux ratio would be required for separation, making the process inefficient and not economically viable for complete removal.[4][6]

Q2: How do phenolic impurities impact the quality and utility of the final aniline product?

A2: Phenolic impurities can act as nucleophiles or acidic contaminants in subsequent reactions. In polymerization processes, such as the production of methylene diphenyl diisocyanate (MDI) for polyurethanes, phenols can terminate polymer chains, altering the material's properties.[2][3] In dye synthesis, they can lead to unwanted side reactions and color variations. Therefore, for most industrial and pharmaceutical applications, aniline purity must be exceptionally high.[3]

Q3: What are the primary methods for removing phenol from aniline?

A3: The most effective and widely used methods leverage the differing acid-base properties of phenol and aniline. These include:

  • Alkaline Liquid-Liquid Extraction: This is the most common method, using an aqueous base to convert acidic phenol into a water-soluble salt.[5][8]

  • Acidic Liquid-Liquid Extraction: This method uses an aqueous acid to convert basic aniline into a water-soluble salt, leaving phenol in the organic layer.[5][9][10]

  • Vacuum Distillation: Often used as a final polishing step after chemical extraction, this method lowers the boiling points to reduce thermal degradation and can improve separation.[11][12]

Section 2: Troubleshooting Guide - Alkaline Liquid-Liquid Extraction

This is the most robust method for bulk phenol removal. It exploits the acidic nature of phenol (pKa ≈ 10) and the basic nature of aniline (pKa of conjugate acid ≈ 4.6). Phenol reacts with a strong base to form the water-soluble phenoxide salt, which partitions into the aqueous phase, while aniline remains in the organic phase.

Common Problems & Solutions

Q: My alkaline wash is not effectively removing all the phenol. What went wrong?

A: This is a common issue with several potential causes:

  • Insufficient Base: The molar amount of base must be in excess of the phenol present to drive the acid-base equilibrium towards the formation of the water-soluble phenoxide. A patent for aniline purification suggests a molar ratio of alkali to phenols between 3 and 500.[4]

  • Inadequate Mixing: The two phases (organic aniline and aqueous base) must be mixed vigorously to maximize the surface area for the reaction to occur. Insufficient agitation will result in a poor extraction efficiency.

  • Incorrect pH: The pH of the aqueous phase must be sufficiently high (typically >12) to ensure the complete deprotonation of phenol. Use a pH meter or indicator strips to verify.

  • Low Number of Extractions: A single extraction is rarely sufficient. It is more effective to perform multiple extractions with smaller volumes of the aqueous base than one extraction with a large volume.

Q: An emulsion has formed during the extraction, and the layers won't separate. How can I resolve this?

A: Emulsion formation is common when vigorously mixing two phases with similar densities or when surfactants are present. To break an emulsion:

  • Allow it to stand: Sometimes, time is all that is needed.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, helping to force the separation of the layers.

  • Gentle Swirling: Gently swirl the separatory funnel instead of shaking it vigorously.

  • Centrifugation: For smaller volumes, transferring the mixture to centrifuge tubes and spinning for a few minutes is highly effective.

  • Filtration: Pass the emulsified mixture through a pad of glass wool or Celite.

Q: What is the optimal concentration for the sodium hydroxide (NaOH) solution?

A: A dilute aqueous alkali solution is often preferred. A concentration of 0.1 to 0.7% by weight has been shown to be effective.[4]

  • Causality: Using a highly concentrated base (e.g., >10% NaOH) can increase the viscosity of the aqueous layer and promote saponification of any ester impurities, which can lead to more stable emulsions. A dilute solution is sufficient to deprotonate the phenol without these side effects.[4] If the concentration is too low (<0.1%), an excessively large volume of the washing solution would be required, which is not economical.[4]

Workflow & Decision Making

G start Start: Aniline with Phenolic Impurity extraction Perform Alkaline Wash (e.g., 1M NaOH) start->extraction check_separation Do Layers Separate Cleanly? extraction->check_separation break_emulsion Break Emulsion (Add Brine, Centrifuge) check_separation->break_emulsion No analyze_org Analyze Organic Layer (TLC, GC-MS) check_separation->analyze_org  Yes break_emulsion->extraction check_phenol Is Phenol Still Present? analyze_org->check_phenol repeat_wash Perform Additional Wash check_phenol->repeat_wash Yes dry_aniline Dry Aniline (e.g., Na2SO4, MgSO4) check_phenol->dry_aniline  No repeat_wash->extraction distill Optional: Final Purification by Vacuum Distillation dry_aniline->distill end Pure Aniline distill->end

Caption: Troubleshooting workflow for alkaline wash purification.

Section 3: Troubleshooting Guide - Purification by Distillation

Distillation is typically a secondary step to remove residual water, solvent, or other non-acidic impurities after an extraction.

Q: My aniline product is turning dark brown or black upon heating for distillation. How can I prevent this?

A: Aniline is highly susceptible to air oxidation, especially at elevated temperatures, forming colored polymeric byproducts.[12][13]

  • Solution: Always perform distillation under a reduced pressure (vacuum) and/or an inert atmosphere (Nitrogen or Argon).[12] Vacuum distillation significantly lowers the boiling point, reducing the thermal stress on the compound.[12] For example, at 20 mmHg, the boiling point of aniline drops from 184°C to approximately 72°C.[12]

Q: I performed a vacuum distillation, but my purified aniline is still contaminated with phenol. What can I do?

A: This indicates that either the preceding extraction was incomplete or the distillation setup lacks the necessary efficiency.

  • Solution:

    • Ensure Complete Extraction First: The bulk of the phenol must be removed by alkaline extraction before distillation.

    • Use a Fractionating Column: For a difficult separation like this, a simple distillation setup is insufficient. Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser to increase the number of theoretical plates.

    • Control the Reflux Ratio: Maintain a slow distillation rate to allow equilibrium to be established in the column, which is essential for separating components with close boiling points.

Section 4: Experimental Protocols & Data

Protocol 1: Alkaline Liquid-Liquid Extraction for Phenol Removal

Objective: To remove acidic phenol from an aniline-containing organic solution.

Materials:

  • Crude aniline solution (dissolved in a water-immiscible solvent like dichloromethane or ether)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (Brine) solution

  • Separatory Funnel

  • Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)

  • Beakers and Erlenmeyer flasks

Procedure:

  • Preparation: Transfer the crude aniline solution to a separatory funnel of appropriate size.

  • First Wash: Add an equal volume of 1 M NaOH solution to the funnel.[10]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to fully separate. The bottom aqueous layer contains the sodium phenoxide salt.[10][14]

  • Drain: Carefully drain and collect the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-5) two more times with fresh portions of 1 M NaOH.

  • Brine Wash: To remove residual dissolved NaOH and aid in breaking any minor emulsions, wash the organic layer once with an equal volume of brine.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add an anhydrous drying agent. Swirl and let it stand for 10-15 minutes.

  • Isolation: Decant or filter the dried organic solution to remove the drying agent. The solvent can then be removed using a rotary evaporator to yield purified aniline.

  • Validation: Confirm the absence of phenol in the purified organic layer using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Protocol 2: Vacuum Distillation of Purified Aniline

Objective: To obtain high-purity aniline after preliminary purification.

Materials:

  • Crude, pre-washed aniline

  • Round-bottom flask

  • Short-path distillation head with thermometer

  • Condenser and receiving flask

  • Vacuum source and gauge

  • Heating mantle

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge Flask: Add the pre-washed aniline and a few boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Turn on the vacuum pump and allow the pressure in the system to stabilize. A pressure of ~20 mmHg is suitable.[12] You may observe initial bubbling as dissolved gases and residual water are removed.[12]

  • Heating: Begin gently heating the flask with a heating mantle.

  • Collect Fractions: As the liquid begins to boil, vapor will rise into the distillation head. The temperature reading will climb rapidly and then stabilize at the boiling point of aniline at that pressure (e.g., ~72-73°C at 20 mmHg).[12] Collect the clear, colorless distillate in the receiving flask.

  • Monitor: Discard any initial, low-boiling fraction (forerun). Collect the main fraction while the temperature remains constant. Stop the distillation before the flask goes to dryness to avoid baking the polymeric residues.

  • Completion: Turn off the heat and allow the system to cool completely before slowly re-introducing air to the apparatus. Store the purified aniline under an inert atmosphere and protected from light.

Data Summary Table
PropertyAniline (C₆H₅NH₂)Phenol (C₆H₅OH)Rationale for Separation
Boiling Point (atm) 184 °C182 °CVery close, making standard distillation difficult.[4][5]
pKa 4.6 (of C₆H₅NH₃⁺)9.95 (of C₆H₅OH)Large difference allows for separation by acid-base extraction.
Acidity/Basicity Weakly BasicWeakly AcidicPhenol reacts with strong bases; Aniline reacts with strong acids.[9]
Solubility in Water 3.6 g/100 mL8.3 g/100 mLSalts (Anilinium Chloride, Sodium Phenoxide) are highly water-soluble.[8]

Section 5: Mechanistic Diagram

G Mechanism of Phenol Removal by Alkaline Extraction cluster_org Organic Phase (e.g., Ether) cluster_aq Aqueous Phase Aniline Aniline (C₆H₅NH₂) Remains in Organic Phase Phenol Phenol (C₆H₅OH) Phenoxide Sodium Phenoxide (C₆H₅O⁻Na⁺) Soluble in Aqueous Phase Phenol->Phenoxide Acid-Base Reaction NaOH Add Aqueous Base (NaOH) NaOH->Phenoxide H2O H₂O Phenoxide->H2O Dissolves

References

Technical Support Center: Prevention and Remediation of Aniline Compound Oxidation and Coloration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of aniline compound coloration. Freshly purified aniline is a colorless to pale yellow oily liquid, but it is notoriously prone to darkening upon exposure to air and light, a sign of oxidative degradation.[1][2] This oxidation can introduce impurities that may interfere with subsequent reactions and compromise the integrity of your research.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you prevent, diagnose, and resolve issues related to the oxidation and coloration of aniline compounds.

Frequently Asked Questions (FAQs)

Q1: Why did my aniline compound turn dark brown/reddish?

A1: The discoloration of aniline and its derivatives is primarily due to air oxidation.[3] The amino group (-NH₂) on the aromatic ring is electron-rich, making the molecule highly susceptible to losing electrons and undergoing oxidation.[4][5] This process is often accelerated by exposure to light, heat, and the presence of impurities, such as metal ions or sulfur-containing compounds.[2][6] The colored products are typically a complex mixture of oxidized species, including nitrosobenzenes, nitrobenzenes, azoxybenzenes, and polymeric materials.[1][6]

Q2: What are the immediate consequences of using discolored aniline in my experiments?

A2: Using discolored aniline can lead to several undesirable outcomes in your experiments. The oxidized impurities can act as catalysts for unwanted side reactions, leading to the formation of tar-like substances and a general decrease in the yield of your desired product.[7] Furthermore, these impurities can interfere with downstream applications and analytical techniques, such as chromatography and spectroscopy, leading to inconsistent and unreliable results.[6]

Q3: How can I prevent my aniline compound from changing color during storage?

A3: Proper storage is the first and most critical line of defense against aniline oxidation. To maintain the purity and colorless nature of your aniline compounds, it is essential to minimize their exposure to air and light.[6][8] Store them in amber glass bottles with tightly sealed caps under an inert atmosphere, such as nitrogen or argon.[6] Refrigeration can also help to slow down the rate of oxidation.[6] For particularly sensitive applications, storing the compound in a desiccator can provide an additional layer of protection against atmospheric moisture.

Q4: Are there any chemical additives I can use to stabilize my aniline?

A4: While not a universal practice for pure laboratory reagents, certain stabilizers can be employed to inhibit oxidation. Aromatic amine antioxidants, such as 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine, are effective at scavenging free radicals that initiate the degradation cycle.[9] Other potential stabilizers include thiourea derivatives and certain alkyl tin compounds, which have been shown to retard color deterioration.[10] However, it is crucial to evaluate the compatibility of any antioxidant with your specific downstream applications to avoid potential interference.[6]

Troubleshooting Guide

This section provides a systematic approach to addressing common issues related to aniline oxidation.

Problem 1: My freshly distilled aniline has started to turn yellow within a few hours.

Potential Cause Troubleshooting & Optimization
Incomplete removal of pro-oxidant impurities Sulfur-containing impurities can promote aerial oxidation.[11] Consider treating the aniline with stannous chloride before distillation to remove these compounds.[11][12]
Exposure to air during or after distillation Ensure a completely inert atmosphere (nitrogen or argon) is maintained throughout the distillation and subsequent transfer to the storage vessel.[7] Use Schlenk line techniques for handling highly sensitive compounds.[4]
Contaminated storage vessel Thoroughly clean and dry storage vessels before use. Residual acidic or metallic contaminants on the glass surface can catalyze oxidation.

Problem 2: My reaction mixture containing an aniline derivative turns dark and forms a tar-like substance.

Potential Cause Troubleshooting & Optimization
Oxidation of the aniline starting material or product This is a common issue, particularly under acidic conditions or in the presence of oxidizing agents.[4][7] Ensure your aniline starting material is pure and colorless.[7] Running the reaction under an inert atmosphere can prevent air oxidation.[4][7]
The metal salt used in the reaction is acting as an oxidant If your reaction involves a metal catalyst (e.g., Cu(II), Fe(III)), it may be oxidizing the aniline.[4] If possible, use a metal salt in a lower oxidation state (e.g., Cu(I) instead of Cu(II)).[4] Alternatively, adding the aniline solution slowly to the metal salt solution at a reduced temperature can help control the reaction rate and minimize oxidation.[4]
Inappropriate reaction pH The rate of aniline oxidation is highly dependent on pH.[4] The rate is often maximal near the pKa of the specific aniline derivative.[4] Adjusting and buffering the reaction pH to a more optimal range can significantly reduce oxidation.[4]

Experimental Protocols

Protocol 1: Purification of Discolored Aniline by Vacuum Distillation

This protocol describes a standard method for purifying aniline that has become discolored due to oxidation.[13]

Materials:

  • Discolored aniline

  • Potassium hydroxide (KOH) pellets or calcium hydride (CaH₂)

  • Zinc dust (optional, for removing colored impurities)[14]

  • Vacuum distillation apparatus

  • Round-bottom flasks

  • Heating mantle

  • Inert gas source (nitrogen or argon)

Procedure:

  • Drying: Add a few pellets of KOH or a small amount of CaH₂ to the discolored aniline in a round-bottom flask.[11][12] Allow the mixture to stand for several hours, or overnight, to remove residual water.

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is clean and dry.

  • Distillation: Transfer the dried aniline to the distillation flask. Add a few boiling chips or a magnetic stir bar. If the aniline is heavily discolored, adding a small amount of zinc dust can help to reduce some of the colored impurities.[14]

  • Inert Atmosphere: Purge the system with an inert gas before applying the vacuum.

  • Vacuum and Heating: Apply a vacuum and begin to gently heat the distillation flask. Aniline has a boiling point of 184°C at atmospheric pressure, but this will be significantly lower under vacuum.[13]

  • Collection: Collect the colorless aniline distillate in a receiving flask that has been purged with inert gas.

  • Storage: Immediately transfer the purified aniline to a clean, dry, amber glass bottle under an inert atmosphere and seal it tightly. Store in a cool, dark place.[15][16]

Protocol 2: Decolorization of Aniline Solutions with Activated Carbon

This protocol is useful for removing colored impurities from a reaction mixture or a solution of an aniline compound.[7]

Materials:

  • Solution containing the colored aniline compound

  • Activated carbon (powdered)

  • Filter paper or celite

  • Buchner funnel and flask

  • Suitable solvent for rinsing

Procedure:

  • Addition of Activated Carbon: To the solution containing the colored aniline compound, add a small amount of activated carbon (typically 1-5% by weight of the solute).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes. The activated carbon will adsorb the colored impurities.[7]

  • Filtration: Filter the mixture through a pad of celite or a fluted filter paper in a Buchner funnel to remove the activated carbon.

  • Rinsing: Wash the filter cake with a small amount of fresh, cold solvent to recover any adsorbed product.

  • Concentration: The resulting filtrate should be significantly less colored or colorless. The solvent can then be removed under reduced pressure.

Visualization of Key Processes

Aniline Oxidation and Prevention Workflow

Aniline_Oxidation_Prevention cluster_problem Problem: Aniline Discoloration cluster_prevention Prevention Strategies cluster_remediation Remediation Aniline Pure Aniline (Colorless) OxidizedAniline Oxidized Aniline (Colored Impurities) Aniline->OxidizedAniline Oxidation Oxidants Oxidants (Air, Light, Heat, Metal Ions) Purification Purification (Distillation, Chromatography) OxidizedAniline->Purification If Discolored Decolorization Decolorization (Activated Carbon) OxidizedAniline->Decolorization If in Solution Storage Proper Storage (Inert Atmosphere, Dark, Cool) Storage->Aniline Prevents Antioxidants Use of Antioxidants (e.g., Aromatic Amines) Antioxidants->Aniline Stabilizes

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Scrutiny of 3-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy remains an unparalleled tool for peering into the molecular architecture of organic compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-(3-methoxyphenyl)aniline, a substituted biphenylamine derivative of interest in medicinal chemistry and organic electronics. Beyond a mere presentation of data, this document will delve into the rationale behind spectral assignments, offer a comparative perspective with analogous structures, and provide a robust experimental protocol for acquiring high-quality NMR data.

The Structural Significance of this compound

This compound features two interconnected phenyl rings with distinct substitution patterns. One ring is substituted with an amino group (-NH₂) at the meta-position, while the other bears a methoxy group (-OCH₃), also at the meta-position. This arrangement presents a fascinating case for NMR analysis, as the electronic effects of these substituents—the electron-donating nature of both the amino and methoxy groups—propagate through the aromatic systems, influencing the chemical environments of the constituent protons and carbons in subtle yet predictable ways. Understanding these nuances is critical for confirming the compound's identity and purity.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by a series of signals in the aromatic region, a singlet corresponding to the methoxy group, and a broad signal for the amine protons. The interpretation of the aromatic region, in particular, requires a careful consideration of spin-spin coupling patterns and the electronic influence of the substituents.

Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.25t1HH-5'
~7.15t1HH-5
~7.05ddd1HH-6'
~6.95t1HH-2'
~6.85ddd1HH-4'
~6.80ddd1HH-6
~6.70t1HH-2
~6.60ddd1HH-4
~3.80s3H-OCH₃
~3.70br s2H-NH₂

Note: The predicted chemical shifts are estimations and may vary slightly in experimental conditions. The multiplicities are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet), with 'ddd' representing a doublet of doublet of doublets.

The methoxy group protons are readily identified as a sharp singlet at approximately 3.80 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring.[1] The amine protons typically appear as a broad singlet around 3.70 ppm, the broadness of which is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

The aromatic region showcases a complex interplay of coupling. The protons on each ring will exhibit coupling to their ortho and meta neighbors. For instance, the proton at the 5'-position is expected to be a triplet due to coupling with its two ortho neighbors, H-4' and H-6'. The other aromatic protons will show more complex splitting patterns (doublet of doublets or doublet of doublet of doublets) due to both ortho and meta couplings. The assignments are based on the expected electronic effects; the electron-donating methoxy and amino groups will shield the ortho and para positions, shifting their corresponding proton signals to a higher field (lower ppm) compared to unsubstituted benzene.

¹³C NMR Spectral Analysis: The Carbon Backbone Unveiled

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The greater chemical shift dispersion in ¹³C NMR often allows for the resolution of individual carbon signals that may overlap in the ¹H spectrum.

Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~160.0C-3'
~148.0C-1
~143.0C-1'
~142.5C-3
~130.0C-5'
~129.8C-5
~119.5C-6'
~115.0C-6
~113.0C-4'
~112.5C-4
~112.0C-2'
~108.0C-2
~55.2-OCH₃

The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-3' and C-1, respectively) are expected to be the most downfield in the aromatic region, with the methoxy-bearing carbon (C-3') typically resonating at a lower field than the amine-bearing carbon. The carbon of the methoxy group itself will appear as a distinct signal around 55.2 ppm.[1] The remaining aromatic carbon signals are assigned based on established substituent effects and by comparison with structurally similar compounds.

Comparative Analysis: Learning from Analogs

The predicted spectral data for this compound can be benchmarked against experimentally determined data for related molecules. For instance, aniline exhibits proton signals in the range of 6.7 to 7.2 ppm, and its C1 carbon resonates at approximately 146 ppm. Similarly, anisole (methoxybenzene) shows aromatic proton signals between 6.8 and 7.3 ppm, with the methoxy carbon at roughly 55 ppm. By considering the additive effects of these functional groups on the biphenyl scaffold, we can gain confidence in our spectral assignments for the target molecule.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following protocol outlines the key steps for the analysis of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so it should be reported with the data.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

  • The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • The spectrometer should be properly tuned and shimmed for the specific sample to ensure optimal resolution and lineshape.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • The spectral width should be set to cover the expected range of chemical shifts (typically 0-12 ppm).

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Inverse-gated decoupling can be used if quantitative analysis is necessary to suppress the Nuclear Overhauser Effect (NOE).[2]

5. 2D NMR Experiments (Optional but Recommended):

  • To aid in the unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

  • COSY will reveal proton-proton coupling networks within each aromatic ring.

  • HSQC will correlate directly bonded proton and carbon atoms.

  • HMBC will show correlations between protons and carbons that are two or three bonds away, which is invaluable for connecting the two aromatic rings and assigning quaternary carbons.

Visualizing the Connections: A Workflow for Spectral Assignment

The logical flow of assigning the NMR spectra can be visualized as follows:

NMR_Assignment_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Assignment Structural Assignment H1_NMR ¹H NMR Spectrum COSY COSY H1_NMR->COSY ¹H-¹H Couplings HSQC HSQC H1_NMR->HSQC Direct ¹H-¹³C Correlations HMBC HMBC H1_NMR->HMBC Long-Range ¹H-¹³C Correlations C13_NMR ¹³C NMR Spectrum C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Confirmation COSY->Structure Proton Connectivity HSQC->Structure Direct C-H Bonds HMBC->Structure Molecular Skeleton

References

A Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-Methoxyphenyl)aniline and its Comparison with Alternative Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the theoretical electron ionization (EI) mass spectrometry fragmentation pattern of 3-(3-Methoxyphenyl)aniline. In the absence of a publicly available experimental spectrum for this specific molecule, this document outlines a predicted fragmentation pathway based on foundational principles of mass spectrometry and by drawing comparisons with the known fragmentation of its constituent aromatic moieties: aniline and anisole. This guide is intended for researchers, scientists, and drug development professionals, offering a valuable resource for the identification and structural elucidation of this compound and its isomers. Furthermore, we will compare the predicted mass spectrometric data with expected outcomes from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, providing a multi-faceted approach to its characterization.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern

The molecular structure of this compound (C₁₃H₁₃NO) consists of two phenyl rings linked by a C-N bond, with a methoxy group on one ring and an amino group on the other, both at the meta position relative to the point of attachment. The molecular weight of this compound is 199.25 g/mol . Under electron ionization, the molecule is expected to form a molecular ion (M⁺•) at m/z 199, which will then undergo a series of fragmentation events characteristic of aromatic amines and ethers.

The fragmentation cascade is initiated by the ionization of the molecule, most likely through the loss of a lone pair electron from the nitrogen atom of the aniline moiety or the oxygen atom of the anisole moiety, as these are the most electron-rich centers. The resulting molecular ion will then fragment through several key pathways:

  • Loss of a hydrogen radical (H•): A common fragmentation for aromatic amines is the loss of a hydrogen atom from the amino group, leading to the formation of a stable [M-1]⁺ ion at m/z 198.

  • Loss of a methyl radical (•CH₃): Cleavage of the O-CH₃ bond in the methoxy group is a characteristic fragmentation of aryl methyl ethers. This would result in an [M-15]⁺ ion at m/z 184.

  • Loss of formaldehyde (CH₂O): Another typical fragmentation for methoxy-substituted aromatic compounds is the loss of a neutral formaldehyde molecule, which would produce an [M-30]⁺• ion at m/z 169.

  • Loss of carbon monoxide (CO): Following the initial loss of a methyl radical, the resulting ion can expel a molecule of carbon monoxide, a common fragmentation pathway for phenolic-type ions. This would lead to a fragment at m/z 156.

  • Cleavage of the C-N bond: The bond between the two aromatic rings can also cleave, leading to fragments corresponding to the individual rings. This could result in ions at m/z 92 (aminophenyl radical cation) and m/z 107 (methoxyphenyl cation), or m/z 93 (aminophenyl cation) and m/z 106 (methoxyphenyl radical).

  • Loss of hydrogen cyanide (HCN): A characteristic fragmentation of the aniline ring is the expulsion of a neutral HCN molecule, which would lead to a fragment ion at m/z 172 from the molecular ion or smaller fragments from subsequent ions.

Predicted Mass Spectrum Data Summary
m/zProposed Ion StructureProposed Neutral LossNotes
199[C₁₃H₁₃NO]⁺•-Molecular Ion (M⁺•)
198[C₁₃H₁₂NO]⁺H•Loss of a hydrogen radical from the amino group.
184[C₁₂H₁₀NO]⁺•CH₃Loss of a methyl radical from the methoxy group.
169[C₁₂H₁₁N]⁺•CH₂OLoss of a neutral formaldehyde molecule.
156[C₁₁H₁₀N]⁺COLoss of carbon monoxide following the loss of a methyl radical.
107[C₇H₇O]⁺C₆H₆N•Cleavage of the C-N bond, forming the methoxyphenyl cation.
93[C₆H₇N]⁺C₇H₆O•Cleavage of the C-N bond, forming the aminophenyl cation.
Fragmentation Pathway Diagram```dot

fragmentation_pathway M [C₁₃H₁₃NO]⁺• m/z = 199 Molecular Ion M_minus_1 [C₁₃H₁₂NO]⁺ m/z = 198 M->M_minus_1 - H• M_minus_15 [C₁₂H₁₀NO]⁺ m/z = 184 M->M_minus_15 - •CH₃ M_minus_30 [C₁₂H₁₁N]⁺• m/z = 169 M->M_minus_30 - CH₂O frag_107 [C₇H₇O]⁺ m/z = 107 M->frag_107 - C₆H₆N• frag_93 [C₆H₇N]⁺ m/z = 93 M->frag_93 - C₇H₆O• M_minus_15_minus_28 [C₁₁H₁₀N]⁺ m/z = 156 M_minus_15->M_minus_15_minus_28 - CO

Caption: General workflow for GC-MS analysis of this compound.

Conclusion

This guide has presented a detailed theoretical analysis of the mass spectrometry fragmentation pattern of this compound. The predicted fragmentation is based on the well-established behavior of aromatic amines and ethers, providing a solid foundation for the identification and structural elucidation of this compound. While standard EI-MS may not be sufficient to unambiguously differentiate it from its positional isomers, the use of tandem mass spectrometry is a powerful tool for this purpose. A comprehensive characterization should also include complementary techniques such as NMR and IR spectroscopy, which provide orthogonal information about the molecular structure. The provided experimental protocol offers a starting point for the practical analysis of this and related compounds.

A Comparative Analysis of 3-(3-Methoxyphenyl)aniline and Its Positional Isomers: Physicochemical Properties, Spectroscopic Characterization, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aniline derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1] The methoxy-substituted biarylaniline framework, in particular, offers a versatile platform for developing novel therapeutics and functional materials.[2] This guide presents a detailed comparative study of 3-(3-Methoxyphenyl)aniline and its positional isomers, 2-(3-Methoxyphenyl)aniline and 4-(3-Methoxyphenyl)aniline. We provide an in-depth analysis of their structural nuances, comparative physicochemical properties, and distinct spectroscopic fingerprints. Furthermore, this guide outlines a robust synthetic protocol for their preparation via Suzuki-Miyaura coupling and details key analytical methodologies for their differentiation and characterization, offering valuable insights for researchers in drug discovery and chemical synthesis.

Molecular Structure and Electronic Effects: An Isomeric Overview

The seemingly subtle shift in the position of the amino group from the meta to ortho or para positions on the biphenyl scaffold introduces significant changes in molecular geometry, electronics, and intermolecular interactions. These differences are foundational to the variations observed in their physical properties, reactivity, and biological activity.

  • **this compound (The meta,meta'-Isomer): In this configuration, both the amino (-NH₂) and the methoxy (-OCH₃) groups exert their electronic effects primarily through induction. The resonance effects are less pronounced as they do not directly conjugate with the biphenyl linkage or with each other. This results in a unique electronic distribution that influences its basicity and reactivity.

  • **2-(3-Methoxyphenyl)aniline (The ortho,meta'-Isomer): The ortho placement of the amino group introduces significant steric hindrance. This can force the two phenyl rings out of planarity, disrupting π-system conjugation. This steric effect can profoundly impact receptor binding and physical properties like melting point and solubility.

  • **4-(3-Methoxyphenyl)aniline (The para,meta'-Isomer): With the amino group in the para position, there is a direct resonance conjugation pathway extending from the nitrogen atom across the phenyl ring. This extended conjugation significantly influences the molecule's electronic properties, including its UV-Vis absorption and the basicity of the amine.

Below is a diagram illustrating the structural differences between these three key isomers.

G cluster_0 Positional Isomers of (3-Methoxyphenyl)aniline isomer3 This compound (meta) isomer2 2-(3-Methoxyphenyl)aniline (ortho) isomer3->isomer2 Positional Isomerism isomer4 4-(3-Methoxyphenyl)aniline (para) isomer3->isomer4 Positional Isomerism

Caption: Structural comparison of the three positional isomers.

Comparative Physicochemical Properties

The structural and electronic variations among the isomers directly translate to measurable differences in their physicochemical properties. While a comprehensive experimental dataset for all three isomers is not consolidated in a single source, we can infer expected trends based on established chemical principles and available data for related aniline derivatives.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2-(3-Methoxyphenyl)aniline4-(3-Methoxyphenyl)anilineCausality and Rationale
Molecular FormulaC₁₃H₁₃NOC₁₃H₁₃NOC₁₃H₁₃NOIsomers share the same molecular formula.
Molecular Weight199.25 g/mol [3]199.25 g/mol 199.25 g/mol Isomers share the same molecular weight.
Physical FormSolidSolid (Expected)SolidBiphenyl systems are typically solid at room temp.
pKₐ (of conjugate acid)~4.0 - 4.5 (Est.)~3.5 - 4.0 (Est.)~4.5 - 5.0 (Est.)The para-amino group's resonance increases basicity. The ortho-amino group's basicity is reduced by steric hindrance and inductive effects.
Melting Point (°C)Data not availableHigher (Expected)Data not availableThe para isomer often packs more efficiently into a crystal lattice, leading to a higher melting point. The ortho isomer's packing may be disrupted by its non-planar structure.
SolubilitySparingly soluble in waterLess soluble (Expected)Sparingly soluble in waterAll are expected to have low water solubility. The ortho isomer's steric hindrance may reduce its ability to hydrogen bond with water, further decreasing solubility.

Rationale Behind pKₐ Estimation: The basicity of the aniline nitrogen is highly sensitive to the electronic environment. For the 4-isomer, the nitrogen's lone pair can delocalize into the aromatic system via resonance, which typically decreases basicity. However, the biphenyl system allows for complex electronic interactions. In contrast, the ortho isomer (2-isomer) will experience steric hindrance, which can disrupt the planarity required for optimal resonance, and the proximity of the second phenyl ring may have an inductive electron-withdrawing effect, both of which would decrease basicity. The 3-isomer serves as a baseline where these effects are less pronounced.

Spectroscopic Fingerprinting: Differentiating the Isomers

Spectroscopic methods like NMR, IR, and UV-Vis provide a powerful means to distinguish between these isomers. Each technique probes different aspects of the molecular structure, yielding a unique "fingerprint" for each compound.

Table 2: Key Spectroscopic Data and Expected Differences

TechniqueExpected Data for this compoundKey Differentiators for Isomers
¹H NMR Aromatic region (δ 6.5-7.5 ppm) shows complex splitting patterns. A singlet for -OCH₃ around δ 3.8 ppm. A broad singlet for -NH₂ around δ 3.7-5.0 ppm.[4][5]2-isomer: The protons on the aniline ring will be significantly shifted due to the anisotropic effect and steric compression from the adjacent phenyl ring. 4-isomer: The aromatic signals will show a more symmetric, simpler splitting pattern (e.g., two sets of doublets) due to the para-substitution.
¹³C NMR Aromatic carbons δ 100-160 ppm. Methoxy carbon (-OCH₃) signal around δ 55 ppm.[4]The chemical shifts of the ipso-carbons (carbons attached to -NH₂ and the other ring) will be distinct for each isomer, reflecting the different electronic environments.
FT-IR N-H stretching (asymmetric & symmetric) at ~3400-3500 cm⁻¹. C-N stretching at ~1250-1350 cm⁻¹. Aromatic C-H stretching >3000 cm⁻¹. C-O-C stretch at ~1050-1250 cm⁻¹.[6]The exact frequencies of the N-H stretches can be affected by differences in hydrogen bonding capabilities, which are influenced by steric hindrance in the 2-isomer.
UV-Vis λₘₐₓ expected in the 280-320 nm range.4-isomer: The extended conjugation in the para isomer is expected to cause a bathochromic (red) shift to a longer λₘₐₓ compared to the 3-isomer. 2-isomer: Steric hindrance may disrupt planarity, leading to a hypsochromic (blue) shift to a shorter λₘₐₓ.
Synthetic Strategies and Reactivity

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for synthesizing biaryl compounds like the (3-methoxyphenyl)aniline isomers.[7][8] The general approach involves coupling a bromoaniline isomer with (3-methoxyphenyl)boronic acid in the presence of a palladium catalyst and a base.

G reagents Bromoaniline Isomer (ortho, meta, or para) + (3-Methoxyphenyl)boronic Acid reaction Suzuki-Miyaura Coupling (e.g., 80°C, under air) reagents->reaction catalyst Pd(OAc)₂ (Catalyst) K₃PO₄ (Base) Aqueous DMF (Solvent) catalyst->reaction product Target Isomer 2-, 3-, or 4-(3-Methoxyphenyl)aniline reaction->product

Caption: General workflow for Suzuki-Miyaura synthesis.

Experimental Protocol: Synthesis of this compound

Causality: This protocol utilizes a ligand-free palladium catalyst system in an aqueous DMF solvent.[7] DMF acts as a polar aprotic solvent to dissolve the organic reagents, while water is essential for dissolving the inorganic base (K₃PO₄) and facilitating the catalytic cycle. The base activates the boronic acid for transmetalation to the palladium center.

  • Reagent Preparation: To an oven-dried Schlenk flask, add 3-bromoaniline (1.0 equiv.), (3-methoxyphenyl)boronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄·7H₂O, 2.0 equiv.).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.5-1.0 mol%).

  • Solvent Addition: Add a degassed mixture of DMF and water (e.g., 2:1 v/v).

  • Reaction: Place the flask under an inert atmosphere (Argon or Nitrogen), then heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Experimental Protocols for Comparative Analysis

Objective comparison requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is an excellent technique for separating the isomers and assessing purity due to their likely differences in polarity.

G start Prepare Isomer Solutions in Mobile Phase inject Inject 10 µL onto C18 Column start->inject separate Isocratic Elution (e.g., 70:30 ACN:H₂O) inject->separate detect UV Detection (e.g., 254 nm) separate->detect analyze Analyze Chromatogram (Retention Time, Peak Area) detect->analyze

Caption: Workflow for comparative HPLC analysis.

Protocol: Comparative Analysis via Reverse-Phase HPLC

Causality: A C18 reverse-phase column is chosen for its versatility in separating moderately polar aromatic compounds.[9] The mobile phase, a mixture of acetonitrile (ACN) and water, allows for the differential partitioning of the isomers based on their polarity. The 4-isomer, being potentially the most polar due to the exposed amine, is expected to elute first (shortest retention time), while the less polar 2- and 3-isomers will be retained longer. UV detection at 254 nm is suitable as all isomers possess strong chromophores.[10][11]

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

    • Mobile Phase: Prepare an isocratic mobile phase of 70:30 (v/v) acetonitrile and water. Degas the solution thoroughly.

    • Flow Rate: Set the pump flow rate to 1.0 mL/min.

    • Detector: Set the UV detector to a wavelength of 254 nm.

  • Sample Preparation: Prepare dilute solutions (~1 mg/mL) of each purified isomer individually in the mobile phase. Also, prepare a mixed solution containing all three isomers.

  • Analysis:

    • Inject 10 µL of each individual isomer solution to determine its characteristic retention time.

    • Inject 10 µL of the mixed solution to confirm baseline separation of the three peaks.

    • Record the chromatograms, noting the retention time and peak area for each isomer.

  • Data Interpretation:

    • Compare the retention times. The order of elution will provide empirical evidence of their relative polarities.

    • The peak area from the individual pure samples can be used to confirm purity and establish a standard for quantification.

Conclusion

While this compound and its ortho and para isomers share the same molecular formula, the positional arrangement of the amino group imparts distinct and predictable differences in their electronic, physical, and spectroscopic properties. The 4-isomer benefits from extended conjugation, influencing its basicity and UV absorption, while the 2-isomer is significantly impacted by steric hindrance, which can disrupt planarity. The 3-isomer represents an intermediate case. Understanding these subtle yet critical differences is paramount for researchers, as they directly influence molecular interactions, reactivity, and suitability for specific applications, from designing targeted pharmaceuticals to engineering advanced organic materials. The synthetic and analytical protocols detailed herein provide a reliable framework for the preparation and comparative evaluation of these valuable chemical entities.

References

A Comparative Guide to the Biological Activity of 3-(3-Methoxyphenyl)aniline and Its Analogues: A Focus on Anticancer Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the diarylamine scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules. Among these, 3-(3-Methoxyphenyl)aniline stands out as a key building block in the development of potent anticancer agents, particularly tyrosine kinase inhibitors. This guide provides an in-depth comparative analysis of the biological activity of this compound and its structurally related analogues. By examining the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can significantly impact cytotoxic efficacy and target selectivity. This document will delve into supporting experimental data, detailed methodologies for assessing biological activity, and the underlying molecular pathways influenced by this class of compounds.

The Diarylamine Scaffold: A Foundation for Kinase Inhibition

The diarylamine motif, characterized by two aryl rings linked by a nitrogen atom, is a cornerstone in the design of kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Diarylamine-based compounds can act as competitive inhibitors at the ATP-binding site of kinases, effectively blocking downstream signaling and inhibiting cancer cell proliferation and survival.[3] The structural versatility of the diarylamine scaffold allows for fine-tuning of its pharmacological properties through the introduction of various substituents on the aryl rings, influencing factors such as binding affinity, selectivity, and pharmacokinetic profiles.[1]

Comparative Analysis of Biological Activity: A Structure-Activity Relationship (SAR) Study

The anticancer activity of this compound and its analogues is profoundly influenced by the nature and position of substituents on the phenyl rings. The following sections and data tables summarize findings from various studies, offering a comparative perspective on their cytotoxic effects against different cancer cell lines.

Core Structure: this compound

The parent compound, this compound, serves as a crucial starting point for SAR studies. The methoxy group at the 3-position of one phenyl ring and the amino group at the 3-position of the other are key features that can be systematically modified to explore their impact on biological activity.

Impact of Substituents on Cytotoxic Activity

Research has shown that the introduction of various functional groups at different positions on the diarylamine scaffold can dramatically alter its anticancer potency.

Table 1: Comparative Cytotoxic Activity (IC50 µM) of this compound Analogues against Various Cancer Cell Lines

Compound IDR1 (Ring A)R2 (Ring B)A549 (Lung)HT29 (Colon)MCF-7 (Breast)MDA-MB-231 (Breast)Reference
Parent 3-OCH3H-----
Analogue 1 3-OCH34-NO233.5614.47--[4]
Analogue 2 3-OCH32-NO218.4018.98--[4]
Analogue 3 3-OCH33-NO237.5013.80--[4]
Analogue 4 3-OCH3, 4-Cl4-CN--74% viability at 100µM33.86% viability at 100µM[5]
Analogue 5 3-OCH34-Cl----[5]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency. Dashes (-) indicate that data was not available in the cited literature.

From the compiled data, several key SAR insights can be drawn:

  • Influence of Nitro Group Position: The position of the nitro group on the second phenyl ring (Ring B) has a noticeable effect on the cytotoxic activity against A549 and HT29 cell lines.[4] While all nitro-substituted analogues showed activity, there wasn't a straightforward correlation between the position and potency, suggesting a complex interplay of electronic and steric factors in the binding pocket of the molecular target.

  • Effect of Multiple Substitutions: The combination of a methoxy and a chloro group on one ring and a cyano group on the other (Analogue 4) resulted in significant activity against the MDA-MB-231 breast cancer cell line.[5] This highlights the potential for synergistic effects when multiple substituents are present.

  • Importance of the Methoxyphenyl Moiety: The presence of a methoxyphenyl group appears to be important for the antitumor activity of these compounds. A compound containing two 3-methoxyphenyl groups showed exceptionally high activity against both MCF-7 and MDA-MB-231 breast cancer cell lines.[5]

Mechanism of Action: Induction of Apoptosis

A common mechanism through which many anticancer agents, including diarylamine derivatives, exert their cytotoxic effects is by inducing apoptosis, or programmed cell death. This is often a consequence of inhibiting key signaling pathways that control cell survival and proliferation.

Signaling Pathway: Kinase Inhibition Leading to Apoptosis

The following diagram illustrates a simplified signaling pathway that is often targeted by diarylamine-based kinase inhibitors. By blocking the activity of a receptor tyrosine kinase (RTK), these inhibitors can prevent the activation of downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival. Inhibition of these pathways can lead to the activation of pro-apoptotic proteins and the execution of the apoptotic program.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Inhibitor This compound Analogue (Inhibitor) Inhibitor->RTK Inhibition

Caption: Kinase inhibition pathway of this compound analogues.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for key assays are provided below.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Detection of Apoptosis: Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. In the context of apoptosis, it is commonly used to detect the cleavage of key proteins such as caspases and poly(ADP-ribose) polymerase (PARP).

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with the this compound analogues at their respective IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours). Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., anti-cleaved caspase-3, anti-PARP) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system. The presence and intensity of bands corresponding to cleaved caspase-3 and cleaved PARP are indicative of apoptosis.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activity of this compound and its analogues, with a particular focus on their potential as anticancer agents. The structure-activity relationship studies reveal that the cytotoxic potency of these diarylamine derivatives can be significantly modulated by the nature and position of substituents on the aromatic rings. The primary mechanism of action for many of these compounds appears to be the induction of apoptosis, likely through the inhibition of key cellular kinases.

The experimental protocols detailed herein offer a standardized approach for the evaluation of this promising class of compounds. Future research should focus on synthesizing a broader range of analogues to further elucidate the SAR and to optimize for both potency and selectivity. Moreover, in-depth mechanistic studies are warranted to identify the specific kinase targets of the most active compounds. Ultimately, the insights gained from such studies will be invaluable for the rational design of novel and more effective diarylamine-based anticancer therapeutics.

References

A Comparative Guide to the Reactivity of Methoxy-Substituted Anilines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methoxy-substituted anilines, or anisidines, are foundational building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their prevalence in the core structures of numerous bioactive molecules, including a variety of kinase inhibitors used in oncology, underscores their importance.[1][2][3] The strategic introduction of the aniline motif via palladium-catalyzed cross-coupling reactions is a cornerstone of contemporary drug discovery.[4][5] However, the reactivity of the aniline nucleophile is profoundly influenced by the substitution pattern on the aromatic ring. The position of the methoxy group—whether ortho, meta, or para to the amino group—exerts a significant and often nuanced effect on the outcome of these critical bond-forming reactions.

This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-methoxy anilines in key cross-coupling reactions. By dissecting the interplay of electronic and steric effects, we aim to provide researchers, scientists, and drug development professionals with a predictive framework and practical guidance for substrate selection and reaction optimization. The insights and experimental data presented herein are intended to empower chemists to make informed decisions, leading to more efficient and successful synthetic campaigns.

The Decisive Role of Methoxy Group Position: Electronic and Steric Effects

The reactivity of a substituted aniline in a cross-coupling reaction is primarily governed by the nucleophilicity of the nitrogen atom and the steric environment around it. The methoxy group, with its dual electronic nature—a -I (inductive) effect and a +M (mesomeric or resonance) effect—modulates these properties in a position-dependent manner.

Electronic Effects

The nitrogen lone pair's availability to participate in the catalytic cycle is a key determinant of reactivity. The position of the methoxy group dictates how it influences the electron density on the amino group.

  • Para-Methoxy Aniline (p-Anisidine) : In the para position, the methoxy group's strong electron-donating resonance effect (+M) dominates over its weaker electron-withdrawing inductive effect (-I). This resonance effect increases the electron density on the nitrogen atom, making p-anisidine a more potent nucleophile compared to aniline. This enhanced nucleophilicity generally leads to higher reactivity in cross-coupling reactions.

  • Meta-Methoxy Aniline (m-Anisidine) : When positioned meta to the amino group, the methoxy group cannot exert a direct resonance effect on the nitrogen. Consequently, its electron-withdrawing inductive effect (-I) becomes the primary electronic influence. This effect reduces the electron density on the nitrogen atom, rendering m-anisidine less nucleophilic and generally less reactive than aniline.

  • Ortho-Methoxy Aniline (o-Anisidine) : The ortho isomer presents a more complex scenario where both inductive and resonance effects are at play and often in opposition. The electron-withdrawing inductive effect is stronger at the ortho position compared to the meta position, which decreases nucleophilicity. Simultaneously, the electron-donating resonance effect is also operative. The net electronic effect is a subtle balance of these opposing forces, often resulting in nucleophilicity that is lower than p-anisidine but can be comparable to or slightly less than aniline.

Steric Effects

Steric hindrance can play a significant role in cross-coupling reactions, particularly in the formation of the palladium-amine complex.

  • Ortho-Methoxy Aniline : The presence of the methoxy group in the ortho position can introduce steric hindrance around the amino group. This can impede the approach of the bulky palladium catalyst complex, potentially slowing down the rate of reaction compared to its meta and para counterparts, especially with sterically demanding aryl halides or bulky phosphine ligands. However, the steric bulk of a methoxy group is not considered to be exceptionally large.

The interplay of these electronic and steric factors leads to a general reactivity trend in many palladium-catalyzed cross-coupling reactions:

para > meta ≥ ortho

It is crucial to note that this is a generalization, and the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence the observed reactivity order.

Comparative Reactivity in Key Cross-Coupling Reactions

We will now explore the comparative reactivity of methoxy-substituted anilines in three of the most pivotal cross-coupling reactions in modern synthesis: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4][5] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. The nucleophilicity of the amine is a critical factor in the efficiency of this transformation.

General Reactivity Trend: In line with the principles of electronic effects, the general order of reactivity for methoxy-substituted anilines in Buchwald-Hartwig amination is typically:

para-methoxy aniline > meta-methoxy aniline > ortho-methoxy aniline

The enhanced nucleophilicity of the para isomer leads to faster and more efficient coupling. The reduced nucleophilicity of the meta isomer results in slower reaction rates. For the ortho isomer, the combination of a less favorable electronic profile and potential steric hindrance often renders it the least reactive of the three.

Experimental Data Snapshot: Buchwald-Hartwig Amination

Aniline IsomerAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
p-Methoxy4-ChloroanisolePd(OAc)₂ / BrettPhosNaOtBuToluene1001893[6]
o-Methoxy2-Bromotoluene(SIPr)Pd(methallyl)ClLHMDSTHF22<199(for morpholine, analogous reactivity)
m-ChloroanilineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1101295[7]

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl bromide with a methoxy-substituted aniline.

Materials:

  • Aryl bromide (1.0 mmol)

  • Methoxy-substituted aniline (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, XPhos, and sodium tert-butoxide.

  • Add the aryl bromide and the methoxy-substituted aniline to the flask.

  • Add anhydrous toluene via syringe.

  • Seal the flask and stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl aniline.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_oxidative Ar-Pd(II)(X)L_n Pd0->PdII_oxidative Oxidative Addition (Ar-X) PdII_amine_complex [Ar-Pd(II)(H₂NR')L_n]⁺X⁻ PdII_oxidative->PdII_amine_complex Amine Coordination (H₂NR') PdII_amido Ar-Pd(II)(HNR')L_n PdII_amine_complex->PdII_amido Deprotonation (-Base-H⁺) Product Ar-NR'H PdII_amido->Product Reductive Elimination Catalyst_regen Pd(0)L_n

A simplified catalytic cycle for the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.[8] Methoxy-substituted anilines can be used as the organohalide component (as bromo- or iodo-anisidines) or can be present on the boronic acid partner. Here, we will consider their role as part of the aryl halide.

General Reactivity Trend: The rate-determining step in many Suzuki couplings is the oxidative addition of the aryl halide to the palladium(0) catalyst. Electron-donating groups on the aryl halide generally slow down this step. Therefore, the reactivity trend is often the reverse of that seen in Buchwald-Hartwig amination:

ortho-bromoanisidine ≈ meta-bromoanisidine > para-bromoanisidine

The electron-donating methoxy group in the para position deactivates the aryl halide towards oxidative addition. The effect is less pronounced in the meta and ortho positions. Steric hindrance from the ortho-methoxy group can also influence the rate of oxidative addition.

Experimental Data Snapshot: Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePhenylboronic acidPd(OAc)₂ (0.0045 mol%)Na₂CO₃H₂O/EtOH830.3398[9]
2-BromoanisoleAniline-3-boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901285(Adapted from similar couplings)
3-BromoanisolePhenylboronic acid[Pd(BINAP)(dba)]NaOtBuToluene8024>95[10]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of a bromo-methoxy-aniline with an arylboronic acid.

Materials:

  • Bromo-methoxy-aniline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • In a Schlenk flask, combine the bromo-methoxy-aniline, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of the Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow start Start setup Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir solvent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Work-up: Quench, Extract monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify end Final Product purify->end

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[11] The electronic properties of the aryl halide play a significant role in the oxidative addition step.

General Reactivity Trend: Similar to the Suzuki-Miyaura coupling, electron-donating groups on the aryl halide tend to decrease the rate of the Heck reaction.

ortho-haloanisole ≈ meta-haloanisole > para-haloanisole

However, the steric hindrance of the ortho-methoxy group can also influence the reaction outcome, sometimes leading to lower yields or requiring more forcing conditions compared to the meta isomer.

Experimental Data Snapshot: Heck Reaction

Direct comparative studies on methoxy-substituted anilines in the Heck reaction are scarce. However, data from related haloanisoles provide a useful proxy.

Aryl HalideAlkeneCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-IodoanisoleAcrylonitrilePd/CNaOAcDMA140Quantitative[12]
4-BromoanisoleAcrylonitrilePd(OAc)₂ / P(o-tolyl)₃NaOAcDMA14087[12]
2-BromoanisoleStyrenePd(OAc)₂ / PPh₃Et₃NDMF10085(Typical conditions)

Methoxy-Substituted Anilines in Drug Development: The Case of Kinase Inhibitors

The importance of understanding the reactivity of methoxy-substituted anilines is highlighted by their widespread use in the synthesis of pharmaceuticals, particularly tyrosine kinase inhibitors (TKIs).

  • Gefitinib (Iressa®): This EGFR inhibitor, used in the treatment of non-small cell lung cancer, features a dimethoxy quinazoline core, often synthesized from precursors derived from methoxy-substituted anilines.[1][13]

  • Lapatinib (Tykerb®): A dual EGFR and HER2 inhibitor, the synthesis of Lapatinib involves the coupling of a substituted aniline with a quinazoline intermediate.[3][14]

  • Imatinib (Gleevec®): A cornerstone in the treatment of chronic myeloid leukemia, the synthesis of Imatinib involves intermediates derived from substituted anilines.[15][16]

The methoxy groups in these molecules are not merely synthetic handles; they often play a crucial role in binding to the target kinase and influencing the drug's pharmacokinetic properties.

Conclusion

The position of a methoxy group on an aniline ring is a critical determinant of its reactivity in palladium-catalyzed cross-coupling reactions. A thorough understanding of the interplay between electronic and steric effects allows for a rational approach to substrate selection and reaction design. While the general reactivity trends provide a useful starting point, it is imperative for researchers to recognize that the optimal conditions for a given transformation will depend on the specific substrates and desired outcome. The experimental protocols and comparative data presented in this guide serve as a foundation for the development of robust and efficient syntheses of valuable methoxy-substituted aniline derivatives for applications in drug discovery and beyond.

References

A Comparative Crystallographic Guide to 3-(3-Methoxyphenyl)aniline Derivatives: Unveiling Structure-Function Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the spatial arrangement of atoms within a molecule is a critical determinant of its biological activity. For the class of 3-(3-Methoxyphenyl)aniline derivatives, which are pivotal scaffolds in the design of novel therapeutics, a profound understanding of their three-dimensional structure is paramount. This guide offers a comparative analysis of the X-ray crystallographic features of several this compound derivatives. While a definitive crystal structure for the parent compound, this compound, is not publicly available, this analysis of closely related analogues provides invaluable insights into the conformational preferences, intermolecular interactions, and solid-state packing that govern their structure-activity relationships (SAR).

The Significance of the this compound Scaffold

The this compound core is a privileged structure in drug discovery, appearing in a range of biologically active molecules. The diarylamine linkage provides a flexible yet defined orientation for the two aromatic rings, while the meta-methoxy substituent can significantly influence molecular conformation and electronic properties through steric and electronic effects. These subtle structural nuances, best revealed by X-ray crystallography, are crucial for optimizing ligand-receptor interactions.

Comparative Crystallographic Analysis: Insights from Key Derivatives

To elucidate the structural landscape of this chemical class, we will compare the crystallographic data of three distinct derivatives, each shedding light on different aspects of the this compound framework.

Derivative 1: N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide

This derivative provides insight into the conformational flexibility of the N-(3-methoxyphenyl)acetamide moiety. The crystal structure reveals a nearly orthogonal orientation of the indole ring system and the sulfonyl-bound phenyl ring[1]. The methoxy group on the phenyl ring influences the overall molecular packing, which is dominated by C—H⋯O hydrogen bonds[1].

Derivative 2: (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline

While this compound features a 4-methoxyphenyl group, its analysis as a benzylideneaniline Schiff base offers valuable information on the dihedral angles between aromatic rings in a related diaryl system. In this structure, the two aromatic rings are inclined to each other by 46.01 (6)°[2]. The major twist in the molecule occurs around the C4—N1 bond, with a C5—C4—N1—C7 torsion angle of -41.89 (16)°[2]. Such torsional parameters are critical for understanding the spatial disposition of the phenyl rings in the this compound scaffold.

Derivative 3: N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide

This derivative, along with its isomers, highlights how the substitution pattern on one phenyl ring affects the orientation of the other. The C-S-N-C torsion angles are significantly different across the isomers, leading to varied orientations of the phenyl rings[3]. This underscores the importance of intermolecular interactions, such as N–H⋯O hydrogen bonds, in dictating the final crystal packing arrangement[3].

Summary of Comparative Crystallographic Data
FeatureDerivative 1Derivative 2Derivative 3
Dihedral Angle between Phenyl Rings Nearly Orthogonal (indole to phenylsulfonyl)[1]46.01 (6)°[2]Variable, influenced by C-S-N-C torsion angles[3]
Key Torsion Angles -C5—C4—N1—C7: -41.89 (16)°[2]C-S-N-C: -58.6 (3)° to +66.56 (3)°[3]
Dominant Intermolecular Interactions C—H⋯O hydrogen bonds[1]Weak C—H⋯π interactions[2]N–H⋯O hydrogen bonds[3]
Crystal System -Monoclinic[2]Monoclinic / Orthorhombic (Isomer dependent)[3]
Space Group -P21/n[2]P21/c / P212121 (Isomer dependent)[3]

Experimental Protocols: A Guide to Structure Determination

The determination of the crystal structures discussed above follows a well-established workflow. The following provides a generalized, yet detailed, protocol for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of diarylamines can be achieved through various methods, including nitrosonium-initiated C–N bond formation. A general procedure is outlined below[4][5].

Protocol:

  • Reaction Setup: To a solution of the appropriate nitrosoarene (1.0 mmol) in dichloromethane (CH2Cl2, 1.0 mL), add trifluoroacetic acid (TFA, 0.5 mL) and nitrosonium tetrafluoroborate (NOBF4, 0.3 mmol) at 0 °C.

  • Arene Addition: Add the corresponding anisole derivative (1.0 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 2 hours under an oxygen atmosphere.

  • Reduction: Add iron powder (10 mmol), acetic acid (1 mL), and water (0.5 mL) to the reaction mixture.

  • Heating: Stir the resulting mixture at 50 °C for 3 hours.

  • Work-up and Purification: After completion, the reaction is worked up using standard extraction and purification techniques, such as column chromatography, to isolate the desired diarylamine.

Workflow for Synthesis

cluster_synthesis Synthesis of Diarylamines Nitrosoarene Nitrosoarene Reaction Mixture Reaction Mixture Nitrosoarene->Reaction Mixture Anisole Derivative Anisole Derivative Anisole Derivative->Reaction Mixture Reduction Reduction Reaction Mixture->Reduction Purification Purification Reduction->Purification Final Product Final Product Purification->Final Product

Caption: Synthetic workflow for this compound derivatives.

Crystallization

Obtaining high-quality single crystals is often the most critical and challenging step. Slow evaporation is a commonly employed and effective technique.

Protocol:

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. Common choices include dichloromethane, hexane, acetone, and ethyl acetate.

  • Saturated Solution: Prepare a saturated solution of the purified compound, gently warming if necessary to ensure complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Slow Evaporation: Cover the vial with a perforated cap to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Allow the solution to stand undisturbed for several days to weeks until suitable single crystals form.

Crystallization Process

Purified Compound Purified Compound Saturated Solution Saturated Solution Purified Compound->Saturated Solution Dissolve in Solvent Filtered Solution Filtered Solution Saturated Solution->Filtered Solution Filter Crystal Growth Crystal Growth Filtered Solution->Crystal Growth Slow Evaporation Single Crystals Single Crystals Crystal Growth->Single Crystals

Caption: General workflow for single crystal growth.

Single-Crystal X-ray Diffraction

The definitive three-dimensional atomic arrangement is determined using single-crystal X-ray diffraction.

Protocol:

  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). Diffraction data are collected as the crystal is rotated.

  • Unit Cell Determination: Initial diffraction frames are used to determine the unit cell parameters and the crystal system.

  • Data Integration: The intensities of all collected reflections are integrated and corrected for various experimental factors.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The atomic model is refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure.

X-ray Diffraction Workflow

Single Crystal Single Crystal Data Collection Data Collection Single Crystal->Data Collection X-ray Beam Data Processing Data Processing Data Collection->Data Processing Diffraction Pattern Structure Solution Structure Solution Data Processing->Structure Solution Integrated Intensities Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial Model Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure

Caption: From single crystal to final structure.

Conclusion and Future Directions

This comparative guide underscores the power of X-ray crystallography in dissecting the subtle, yet significant, structural features of this compound derivatives. The analysis of related compounds reveals that the conformation of the diarylamine core and the nature of intermolecular interactions are highly sensitive to the substitution patterns on the aromatic rings. While the definitive crystal structure of the parent this compound remains to be determined, the insights gleaned from its derivatives provide a robust framework for the rational design of new molecules with tailored biological activities. Future work should focus on obtaining the crystal structure of the parent compound to provide a crucial benchmark for this important class of molecules. Such data will undoubtedly accelerate the development of novel therapeutics targeting a wide range of diseases.

References

A Comparative Guide to Validating the Purity of Synthesized 3-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the absolute purity of synthesized intermediates is not merely a quality metric; it is the bedrock of reproducible results and patient safety. 3-(3-Methoxyphenyl)aniline, a key structural motif in various pharmacologically active agents, is no exception. Ensuring its purity is paramount, as even trace impurities can alter biological activity, introduce toxicity, or complicate downstream reactions.

This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of newly synthesized this compound. We move beyond simple protocol listings to explain the causality behind methodological choices, empowering researchers to build a robust, self-validating system for purity assessment.

The Analytical Imperative: Why Orthogonal Methods are Non-Negotiable

Relying on a single analytical technique for purity determination is a significant risk. Each method interrogates a different physicochemical property of the molecule. A compound that appears pure by High-Performance Liquid Chromatography (HPLC) may reveal hidden impurities, such as regioisomers or residual solvents, when analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. A truly validated state of purity is only achieved through a synergistic, multi-technique approach.

The International Council for Harmonisation (ICH) guideline Q3A(R2) underscores this principle, outlining the necessity for comprehensive impurity profiling in new drug substances.[1][2][3] Potential impurities in a synthesis of this compound could include starting materials, by-products from incomplete reactions, regioisomers, or degradation products.[3][4][5] A multi-pronged analytical strategy is the only reliable way to detect, identify, and quantify this diverse range of potential contaminants.

Comparative Analysis of Core Purity Validation Techniques

We will compare four primary techniques essential for a comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC) for quantitative purity and detection of non-volatile organic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and detection of structural isomers and certain impurities.

  • Mass Spectrometry (MS) for molecular weight confirmation and impurity identification.

  • Fourier-Transform Infrared Spectroscopy (FTIR) for functional group confirmation.

A fifth technique, Differential Scanning Calorimetry (DSC) , will be discussed as a complementary method for assessing the purity of highly crystalline materials.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is often considered the gold standard for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[6][7] It excels at separating the target compound from non-volatile organic impurities.[8]

Causality of Method Design:

  • Technique: Reversed-Phase HPLC (RP-HPLC) is the method of choice. The non-polar nature of this compound allows for strong retention on a non-polar stationary phase (like C18) and elution with a polar mobile phase.

  • Detector: A UV detector is ideal, as the two aromatic rings in the molecule provide strong chromophores, ensuring high sensitivity.

  • Mobile Phase: A gradient elution using acetonitrile and water (often with a modifier like 0.1% formic acid to improve peak shape by protonating the aniline) is crucial.[9][10] A gradient is necessary to ensure that both more polar and less polar impurities are eluted and detected within a reasonable timeframe.

Experimental Protocol: HPLC Purity Assay

  • Sample Preparation: Accurately weigh ~5 mg of synthesized this compound and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 0.5 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 30% B, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. According to ICH guidelines, impurities present at a level of 0.1% or higher should be identified.[4]

Nuclear Magnetic Resonance (¹H & ¹³C NMR): The Gold Standard for Structure

NMR spectroscopy is unparalleled for structural elucidation.[12][13][14] For purity analysis, ¹H NMR is a rapid and powerful tool to confirm the compound's identity and to spot impurities that have distinct proton signals, including residual solvents and structural isomers which may co-elute in HPLC.

Causality of Method Design:

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The integral of each signal is directly proportional to the number of protons it represents, allowing for a quantitative assessment of certain impurities against the main compound if a certified reference standard is used.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. The presence of extra peaks can indicate carbon-containing impurities.

  • Solvent Choice: A deuterated solvent that dissolves the compound but does not have signals that overlap with key analyte signals is essential.[12] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.[12]

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Data Interpretation:

    • ¹H NMR: For this compound, expect complex aromatic signals between ~6.5-7.5 ppm, a singlet for the methoxy group (-OCH₃) around 3.8 ppm, and a broad singlet for the amine (-NH₂) protons. The integration of these signals should match the expected proton count. Check for unexpected peaks, especially sharp singlets in the 0-2 ppm range (indicative of grease or aliphatic impurities) and in the 2-4 ppm range (common residual solvents like acetone or ethyl acetate).

    • ¹³C NMR: Confirm the expected number of carbon signals.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

MS provides a direct measurement of the mass-to-charge ratio (m/z), confirming the molecular weight of the synthesized compound.[6] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying the molecular weights of impurities separated by the chromatography system.[8]

Causality of Method Design:

  • Ionization Technique: Electrospray Ionization (ESI) is well-suited for a polar molecule like this compound, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode.[10]

  • Analysis: A high-resolution mass spectrometer (like a TOF or Orbitrap) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

Experimental Protocol: LC-MS Analysis

  • Methodology: Utilize the same HPLC method described above, but direct the column effluent into the mass spectrometer's ESI source.

  • MS Parameters (Positive ESI Mode):

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Interpretation: The mass spectrum for the main HPLC peak should show a prominent ion corresponding to the [M+H]⁺ of this compound (Expected m/z = 214.10). The mass spectra of any impurity peaks can be analyzed to propose their structures.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR is a rapid and straightforward technique to confirm the presence of key functional groups. While not a primary tool for quantitative purity, it serves as a quick identity check and can reveal gross impurities with different functional groups.

Data Interpretation: For this compound, the IR spectrum should exhibit characteristic peaks:

  • N-H Stretch: Two distinct bands for the primary amine (-NH₂) in the 3300-3500 cm⁻¹ region.[15][16]

  • C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals from the methoxy group just below 3000 cm⁻¹.

  • C=C Stretch: Aromatic ring absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ether): A strong band around 1250 cm⁻¹ for the aryl ether linkage.[15]

  • C-N Stretch: Aromatic amine C-N stretch around 1250-1335 cm⁻¹.[15]

The absence of unexpected peaks (e.g., a strong C=O stretch around 1700 cm⁻¹) provides confidence that starting materials or by-products have been successfully removed.

Orthogonal Workflow for Purity Validation

A logical, self-validating workflow ensures comprehensive analysis. No single result is trusted in isolation; instead, data from each technique is used to confirm the others.

G cluster_2 Thermal Properties (Optional) HPLC HPLC-UV Analysis (Quantitative Purity) LCMS LC-MS Analysis (Impurity MW) HPLC->LCMS Final Validated Pure Compound LCMS->Final Data Corroboration NMR 1H & 13C NMR (Structure & Solvent Impurities) NMR->Final FTIR FTIR (Functional Groups) FTIR->Final DSC DSC Analysis (Crystalline Purity) Synthesis Synthesized This compound Synthesis->HPLC 1. Quantify Synthesis->NMR 3. Confirm Structure Synthesis->FTIR 4. Confirm Identity

Caption: Recommended orthogonal workflow for purity validation.

Data Summary and Comparison

The strengths and limitations of each technique must be understood to properly interpret the collective data.

TechniqueInformation ProvidedStrengthsLimitations
HPLC-UV Quantitative purity (Area %), retention time (Rt), detects non-volatile impurities.High sensitivity, high resolution, excellent for quantification.[7]May not separate all isomers; insensitive to impurities without a chromophore.
LC-MS Molecular weight of parent compound and impurities.High specificity, provides structural clues for unknown impurities.[6]Response can be non-quantitative; complex matrices can cause ion suppression.
¹H NMR Structural confirmation, proton environment, detection of residual solvents & isomers.Absolute structural information, inherently quantitative with a standard.[12]Lower sensitivity than HPLC; complex spectra can be difficult to interpret.
FTIR Presence of key functional groups.Fast, simple, non-destructive, good for identity confirmation.Not quantitative; provides limited information on overall purity.
DSC Melting point, enthalpy of fusion, purity of crystalline solids.Provides purity based on thermodynamic principles (Van't Hoff equation).[17]Only applicable to pure, crystalline compounds that don't decompose on melting.[18]

Complementary Technique: Differential Scanning Calorimetry (DSC)

For compounds that are highly crystalline, DSC offers a powerful, thermodynamically-based assessment of purity.[19] The principle relies on the fact that impurities depress and broaden the melting point of a pure substance.[20] By analyzing the shape of the melting endotherm, the mole percent purity can be calculated using the Van't Hoff equation.[17][21] This technique is an excellent orthogonal complement to chromatography, as it is insensitive to impurities that co-elute but sensitive to those that are soluble in the melt. However, it is not suitable for amorphous materials or compounds that decompose upon melting.[18]

Conclusion

Validating the purity of a synthesized compound like this compound is a multi-faceted process that demands a rigorous, evidence-based approach. No single analytical technique is sufficient. By strategically combining the quantitative power of HPLC, the definitive structural insight of NMR, the molecular weight confirmation of MS, and the functional group verification of FTIR, researchers can build a comprehensive and trustworthy purity profile. This orthogonal methodology ensures that the material proceeding to the next stage of research or development is of the highest possible quality, underpinning the integrity and success of the entire project.

References

Unraveling the Enigma of PubChem CID 2759568: A Case of Unidentified Compound

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals often rely on public chemical databases like PubChem for critical information on compounds of interest. However, a comprehensive search for experimental data and comparative analysis of the compound associated with PubChem CID 2759568 has revealed a significant challenge: the compound itself remains unidentified through publicly accessible means.

Despite extensive searches of the PubChem database and broader scientific literature, no specific chemical entity, including its common name, molecular formula, or structure, is associated with the identifier "PubChem CID 2759568." This lack of foundational information renders a comparative guide based on experimental data impossible to construct. The core prerequisite for such a guide is a known compound with a verifiable body of research.

This situation highlights a crucial aspect of database integrity and the importance of verifiable identifiers in scientific communication. While PubChem is an invaluable and vast repository of chemical information, the absence of a compound linked to this specific CID prevents any further scientific inquiry or analysis as requested.

For researchers and professionals in drug development, this serves as a critical reminder to ensure the accuracy and validity of compound identifiers before initiating extensive research projects. In cases where a PubChem CID does not resolve to a specific compound, it may indicate a data entry error, a withdrawn record, or a private entry not accessible to the public.

Without a tangible compound to investigate, any discussion of its mechanism of action, comparative efficacy, or experimental protocols would be purely speculative and lack the scientific integrity required for a professional audience. Therefore, we are unable to provide a comparison guide for an unidentifiable substance.

We encourage researchers who encounter similar situations to double-check the provided identifiers and consult multiple databases to verify the existence and public availability of information on their compounds of interest.

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(3-Methoxyphenyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The diarylamine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of commercial drugs and biologically active molecules.[1][2][3][4] Compounds like imatinib and dasatinib serve as testaments to the power of this pharmacophore in therapeutic design.[1][3] Within this broad class, the 3-(3-methoxyphenyl)aniline core represents a particularly versatile template. Its unique electronic and conformational properties make it an ideal starting point for developing selective inhibitors of various enzymes and receptors.

This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) for derivatives of this compound. We will dissect how subtle and significant molecular modifications influence biological activity, focusing primarily on their roles as kinase inhibitors and cytotoxic agents. By explaining the causality behind experimental design and providing validated protocols, this document aims to empower researchers in the rational design of novel, potent, and selective therapeutic agents.

The this compound Scaffold: A Tale of Two Rings

The biological activity of these derivatives is dictated by the interplay between the two aromatic rings—the aniline 'A-ring' and the methoxyphenyl 'B-ring'—and the secondary amine that links them. Each component offers a vector for modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Caption: General modification points on the this compound scaffold.

  • The Aniline A-Ring: This ring often serves as the primary anchor to the biological target. In kinase inhibition, for instance, the aniline nitrogen and adjacent ring atoms frequently form critical hydrogen bonds with the "hinge region" of the ATP-binding pocket.

  • The Methoxyphenyl B-Ring: This moiety typically extends towards the solvent-exposed region or a deeper hydrophobic pocket of the target. The meta-methoxy group is not merely a passive feature; it can act as a hydrogen bond acceptor or enforce a specific dihedral angle relative to the A-ring, which is often crucial for achieving optimal binding affinity.

  • The Amine Linker: The secondary amine is the flexible linchpin. Its hydrogen atom can act as a hydrogen bond donor, and its pKa is vital for the overall physicochemical properties of the molecule.

Comparative SAR as Kinase Inhibitors

Derivatives of this scaffold have shown significant promise as inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[5] The SAR is highly dependent on the specific kinase family being targeted.

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases is implicated in tumor survival and chemoresistance, making them attractive therapeutic targets.[6] SAR studies on related diarylamine structures have identified potent inhibitors of Mer tyrosine kinase with IC₅₀ values in the low micromolar range (2.2-3.0 µM).[1]

A key strategy for achieving potency involves attaching a larger heterocyclic system to the aniline nitrogen, transforming the diarylamine into a more complex pharmacophore. For example, studies on 7-aryl-2-anilino-pyrrolopyrimidines identified potent Axl/Mer inhibitors.[6] The 3-methoxyaniline portion of these molecules occupies the solvent-facing region of the kinase, where the methoxy group can form favorable interactions.

Key SAR Insights for TAM Kinase Inhibition:

  • A-Ring Derivatization: The aniline moiety is typically incorporated into a larger heterocyclic system (e.g., pyrrolopyrimidine) that occupies the adenine-binding region and interacts with the kinase hinge.

  • B-Ring (Methoxyphenyl) Role: The 3-methoxyphenyl group is often optimal. The methoxy group can act as a hydrogen bond acceptor, while the phenyl ring itself engages in hydrophobic interactions. Moving the methoxy group to the ortho or para position often leads to a decrease in activity, suggesting that the meta position provides the ideal vector for binding.

The Platelet-Derived Growth Factor Receptor (PDGFR) is another crucial target in oncology. While not a direct this compound, the SAR of 3-substituted quinoline inhibitors provides valuable parallel insights. In these series, a 6,7-dimethoxyquinoline core mimics the A-ring, and various substituted phenyl groups at the 3-position act as the B-ring. Optimal activity (IC₅₀ ≤ 20 nM) was achieved with groups like 3-fluoro-4-methoxyphenyl and 4-hydroxyphenyl.[7]

This highlights a critical principle: the electronic nature of the B-ring is paramount. Electron-donating groups (like methoxy or hydroxyl) and moderately electron-withdrawing groups (like fluorine) can enhance potency, likely by modulating the electronic character of the ring and its interactions within the binding pocket.

Compound Class Target Kinase Key Structural Features Reported Potency (IC₅₀) Reference
Diaryl-ether/amineMer Tyrosine Kinasemeta-chloro and ortho-nitro groups on A-ring were crucial.2.2 - 3.0 µM[1]
7-aryl-2-anilino-pyrrolopyrimidineAxl/Mer2-(3-methoxyanilino) substitution on a pyrrolopyrimidine core.Potent inhibition reported.[6]
3-substituted quinolinePDGFR6,7-dimethoxyquinoline with 3-(3-fluoro-4-methoxyphenyl) group.≤ 20 nM[7]
N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]ureaClass III RTKsPhenylurea moiety attached to the aniline ring.Selective nanomolar activity.[5]

Comparative SAR as Cytotoxic Anticancer Agents

Beyond specific kinase inhibition, many diarylamine derivatives exhibit broad cytotoxic activity against various cancer cell lines. Here, the SAR often shifts from optimizing interactions with a single, well-defined pocket to a more complex mechanism that may involve multiple targets or pathways leading to apoptosis.

Studies on diarylamine-guided diamide and carboxamide derivatives have revealed compounds with potent cytotoxic effects against SGC-7901 (gastric), A875 (melanoma), and HepG2 (liver) cancer cell lines.[2][3]

Key SAR Insights for Cytotoxicity:

  • Amide Extensions: Attaching carboxamide or diamide functionalities to the core scaffold is a common and effective strategy. These groups can introduce additional hydrogen bonding opportunities and alter the molecule's overall shape and polarity.

  • Terminal Group Variation: The nature of the terminal group on the amide extension is critical. For instance, in one series, a compound (C11) showed not only potent activity but also significant selectivity for cancer cells over normal cell lines, a highly desirable trait in chemotherapy.[2][3] This selectivity often arises from exploiting differences in the cellular uptake or metabolic pathways between cancerous and healthy cells.

  • Positional Isomerism: The point of attachment on the aniline ring is crucial. In a series of 1,2,3-triazole derivatives of aniline, substitution at the para-position of the aniline ring generally resulted in the most favorable lipophilicity profiles, a key parameter influencing cell permeability and bioavailability.[8]

Compound Series Cell Lines Key Structural Features Activity Profile Reference
Diarylamine-guided CarboxamidesSGC-7901, A875, HepG2Carboxamide extensions from the diarylamine core.Good cytotoxic effect. Compound C11 showed high selectivity.[2][3]
Diaryl-ether/aminesA549, DU145, KBVaried substitutions on both phenyl rings.GI₅₀ values in the low micromolar range (1.55-2.10 µM).[1]

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-documented experimental procedures are essential.

The Buchwald-Hartwig cross-coupling reaction is a robust and widely used method for the synthesis of diarylamines. It offers high yields and tolerates a wide range of functional groups.

Reactants Reactants: - 3-bromoanisole - 3-aminophenol - Pd₂(dba)₃ (catalyst) - Xantphos (ligand) - Cs₂CO₃ (base) - Toluene (solvent) Setup Reaction Setup: 1. Add reactants to oven-dried flask. 2. Purge with Argon for 15 min. Reactants->Setup Reaction Heating: Reflux at 110°C for 12-24h. Monitor by TLC. Setup->Reaction Workup Work-up: 1. Cool to RT. 2. Dilute with EtOAc. 3. Wash with H₂O & brine. Reaction->Workup Purification Purification: 1. Dry over Na₂SO₄. 2. Concentrate in vacuo. 3. Purify by column chromatography. Workup->Purification Product Final Product: This compound Characterize by NMR, MS. Purification->Product

Caption: Workflow for a typical Buchwald-Hartwig synthesis of the core scaffold.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask, add 3-bromoanisole (1.0 eq), 3-aminobenzonitrile (1.1 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and Xantphos (0.05 eq).

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase inhibition.

  • Reagent Preparation: Prepare a 4X solution of the desired kinase (e.g., Mer kinase) and a 4X solution of a GFP-labeled substrate peptide in kinase buffer. Prepare serial dilutions of the this compound test compounds in DMSO, then dilute further in kinase buffer to a 4X final concentration.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the 4X test compound solution. Add 2.5 µL of the 4X kinase solution. To initiate the reaction, add 5 µL of a 2X solution containing the substrate peptide and ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a terbium-labeled anti-phosphopeptide antibody solution (EDTA is included to stop the reaction).

  • Final Incubation: Incubate for another 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET, measuring the emission at 520 nm (GFP) and 495 nm (Terbium).

  • Analysis: Calculate the emission ratio (520/495). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a remarkably fertile ground for the discovery of novel therapeutics. The SAR landscape is rich and varied, with small modifications to either the aniline or methoxyphenyl rings leading to profound changes in biological activity and target selectivity. As kinase inhibitors, derivatization of the aniline nitrogen into larger heterocyclic systems is a proven strategy for achieving high potency. As general cytotoxic agents, the addition of carboxamide side chains can enhance efficacy and even introduce favorable selectivity for cancer cells.

Future work should focus on a multi-parameter optimization approach, simultaneously considering potency, selectivity, ADME (absorption, distribution, metabolism, and excretion) properties, and toxicity. The use of computational tools, such as molecular docking and 3D-QSAR, can further rationalize the observed SAR and guide the design of next-generation derivatives with superior therapeutic profiles.[9][10] The protocols and comparative data provided herein serve as a foundational guide for any researcher looking to explore the vast potential of this privileged chemical scaffold.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling and disposing of chemical reagents like 3-(3-Methoxyphenyl)aniline requires a meticulous approach grounded in a thorough understanding of its properties and associated risks. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of this compound

This compound, a substituted aromatic amine, shares toxicological characteristics with aniline. Aromatic amines as a class of compounds are known for their potential health hazards, including toxicity upon ingestion, inhalation, or skin contact.[1][2] Aniline, the parent compound, is classified as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA) and can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[3][4] Given these risks, it is imperative to handle this compound with the utmost care and to follow rigorous disposal protocols.

Key Hazard Information:
Hazard StatementClassificationSource
Toxic if swallowed, in contact with skin or if inhaledAcute Toxicity, Category 3
May cause an allergic skin reactionSkin Sensitization, Category 1
Causes serious eye damageSerious Eye Damage, Category 1
Suspected of causing genetic defectsGerm Cell Mutagenicity, Category 2
Suspected of causing cancerCarcinogenicity, Category 2
Very toxic to aquatic life with long lasting effectsHazardous to the Aquatic Environment, Chronic Toxicity, Category 1[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves are not recommended for prolonged contact with aniline; butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are more suitable.[6]

  • Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes.[7]

  • Skin and Body Protection: A fully buttoned lab coat or a chemical-resistant apron should be worn.[7]

  • Respiratory Protection: Work should be conducted in a properly functioning certified laboratory chemical fume hood.[6] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Step-by-Step Disposal Protocol for this compound

Proper disposal is a critical final step in the lifecycle of any chemical. The following protocol outlines the necessary steps for the safe disposal of this compound.

Step 1: Waste Identification and Segregation
  • Categorization: this compound waste must be classified as hazardous waste.[6] It is crucial to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[7]

  • Incompatible Materials: Avoid mixing with strong oxidizing agents, strong acids, and strong bases.[3][6]

Step 2: Containerization
  • Primary Container: Collect waste this compound in its original container if possible, or in a compatible, clearly labeled, and sealable container.[6][7] Polyethylene containers are a suitable option.[6]

  • Container Integrity: Ensure the container is in good condition, free from leaks or cracks, and the lid seals tightly.[7]

Step 3: Labeling
  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7]

  • Hazard Communication: The label should also include appropriate hazard pictograms (e.g., skull and crossbones for toxicity, health hazard, environmental hazard).

Step 4: Storage
  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[6][7]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[6]

  • Storage Conditions: Keep the storage area cool and away from sources of ignition, heat, and direct sunlight.[7][8]

Step 5: Professional Disposal
  • Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[5][7][9] Do not attempt to dispose of this chemical down the drain or in regular trash.[7]

  • Incineration: A common and effective method for the disposal of aromatic amines is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][9]

Emergency Procedures: Handling Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Small Spills (in a fume hood):
  • Alert Personnel: Notify others in the immediate area.

  • Containment: Absorb the spill with an inert, dry material such as vermiculite, sand, or earth.[3][8]

  • Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[6]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Large Spills (outside a fume hood):
  • Evacuate: Immediately evacuate the area and secure it to prevent entry.[3]

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Emergency Services: Contact your institution's emergency response team or the local fire department.

  • Do Not Attempt to Clean Up: A large spill requires specialized training and equipment to handle safely.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for handling and disposing of this compound waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. The responsible management of chemical waste is a cornerstone of scientific integrity and professional practice.

References

A Senior Application Scientist's Guide to Handling 3-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-tested guidance for the safe handling and disposal of 3-(3-Methoxyphenyl)aniline. As drug development professionals, our work with potent aromatic amines demands a protocol that is not just procedural, but intuitive and grounded in a deep understanding of the risks involved. This guide is structured to build that understanding, ensuring that safety is a self-validating and integral part of your workflow.

Immediate Hazard Assessment: Understanding the Risk Profile

This compound belongs to the aromatic amine class of compounds. As a group, these chemicals present significant health risks that must be managed proactively.[1][2] The primary hazards associated with similar aromatic amines, which should be assumed for this compound in the absence of specific data, include:

  • High Acute Toxicity: Fatal or toxic if swallowed, inhaled, or in contact with skin.[3][4] Aniline and its derivatives can be readily absorbed through the skin.[5]

  • Organ Damage: Potential for damage to organs, particularly the blood (methemoglobinemia), kidneys, liver, and spleen, through prolonged or repeated exposure.[5]

  • Carcinogenicity and Mutagenicity: Many aromatic amines are suspected or known to cause cancer and genetic defects.[1][4][6]

  • Severe Eye and Skin Irritation: Causes serious eye damage and skin irritation. May cause an allergic skin reaction.[7][8]

  • Environmental Hazard: Very toxic to aquatic life.[4][9]

The causality is clear: the chemical structure that makes aromatic amines valuable synthons also enables their interaction with biological systems, necessitating a multi-layered defense strategy. Your primary defense is always engineering controls (i.e., a fume hood), but your last line of defense—Personal Protective Equipment (PPE)—must be flawless.

The Core Directive: Your Personal Protective Equipment (PPE) Protocol

Effective PPE usage is a non-negotiable aspect of laboratory protocol. It is your final barrier against exposure after engineering controls and safe work practices have been implemented.[10] The following table outlines the minimum required PPE for handling this compound.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Handling Solids Double nitrile gloves (chemotherapy-rated)Chemical splash gogglesLab coat (fully buttoned) with cuffed sleevesWork within a certified chemical fume hood
Preparing Solutions Double nitrile gloves (chemotherapy-rated)Chemical splash goggles and face shieldImpermeable, disposable gown over lab coatWork within a certified chemical fume hood
Running Reactions/Transfers Double nitrile gloves (chemotherapy-rated)Chemical splash goggles and face shieldImpermeable, disposable gown over lab coatWork within a certified chemical fume hood
Spill Cleanup (>10 mL) Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile glovesChemical splash goggles and face shieldChemical-resistant suit or apron over disposable gownFit-tested air-purifying respirator (APR) with organic vapor cartridges

Workflow for PPE Selection and Use

The selection of PPE is not static; it must adapt to the experimental context. The following workflow diagram illustrates the decision-making process for ensuring adequate protection.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_actions Action & Disposal A Review SDS & Procedure B Identify Hazards: - Dermal Absorption - Inhalation - Splash Potential A->B C Small Scale (<1g) Weighing/Solution Prep B->C Low Volume D Large Scale (>1g) Reaction/Transfer B->D High Volume E Spill or Aerosol Risk B->E Emergency F Standard PPE: - Double Gloves - Goggles - Lab Coat C->F G Enhanced PPE: - Add Face Shield - Impermeable Gown D->G H Emergency PPE: - Add Respirator - Chemical Apron/Suit E->H I Proceed with Work in Fume Hood F->I G->I H->I J Segregate All Waste as Hazardous I->J

Caption: PPE selection workflow based on task-specific risk assessment.

Step-by-Step Guidance: Donning and Doffing PPE

The order of operations is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Gown/Lab Coat: Don your impermeable gown or lab coat. Ensure it is fully fastened.[11]

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown-Glove Seal: Pull the cuffs of the gown down over the wrist portion of the inner gloves.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the gown. This creates a robust seal.[10]

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if required.[12]

Doffing (Taking Off) Sequence: This process is designed to contain contamination.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off away from your body, turning them inside out. Dispose of them immediately in a designated hazardous waste container.[11]

  • Gown and Inner Gloves: Unfasten the gown. As you pull it off your shoulders, peel it forward and inside-out. As the sleeves are removed, use the gown to help peel off the inner gloves simultaneously, trapping them within the rolled-up gown.[10]

  • Dispose: Place the bundled gown and gloves directly into the hazardous waste container.

  • Face/Eye Protection: Remove the face shield and goggles from the back to the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[7][8]

Operational and Disposal Plan

Safe Handling Operations:

  • Engineering Controls: All handling of this compound, from weighing to solution transfer, must occur within a certified chemical fume hood to minimize inhalation exposure.[13][14]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[7]

  • Decontamination: After completing work, decontaminate all surfaces with a suitable agent (e.g., a high-pH solution or a commercial deactivator) followed by a solvent rinse.[11]

  • Emergency Spill: In case of a spill, evacuate the immediate area. Don emergency PPE, including respiratory protection. Absorb the spill with an inert, dry material (e.g., vermiculite or sand). Collect the material in a sealed, labeled container for hazardous waste disposal.[14] Do not use combustible materials for absorption.

Disposal of Contaminated Materials:

  • Regulatory Compliance: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local and national guidelines.[5]

  • Waste Segregation: All materials that have come into contact with this compound are to be treated as hazardous waste.[11] This includes PPE, pipette tips, contaminated labware, and absorbent materials.

  • Containment:

    • Solid Waste: Place all contaminated solids (gloves, gowns, wipes) into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag and clearly labeled "Cytotoxic Waste for Incineration".[11]

    • Liquid Waste: Collect all liquid waste in a dedicated, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Sharps: Any contaminated sharps must be placed in a designated sharps container.

  • Final Disposal: Do not dispose of any waste down the drain.[14] All waste containers must be securely sealed and stored in a designated area until collection by a licensed hazardous waste disposal service.[11][15]

By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and your research. Trust in the process, understand the reasoning, and execute with precision.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methoxyphenyl)aniline
Reactant of Route 2
Reactant of Route 2
3-(3-Methoxyphenyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.